13-Dehydroxyindaconitine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29+,31+,32-,33-,34?/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-IXYNUBHWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
13-Dehydroxyindaconitine: A Technical Overview of a Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. Like other alkaloids in its class, it is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of this compound and its related compounds, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.
Chemical Properties
This compound is a complex diterpenoid alkaloid with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Class | C19-Diterpenoid Alkaloid | [2] |
| Natural Source | Aconitum kusnezoffii Reichb. | [1] |
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related C19-diterpenoid alkaloids from Aconitum species provide valuable insights into its potential efficacy. The following tables summarize reported IC₅₀ values for the anti-inflammatory and anticancer activities of various Aconitum alkaloids.
Table 2.1: Anti-inflammatory Activity of Aconitum Diterpenoid Alkaloids
The anti-inflammatory potential of these alkaloids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Gymnaconitine H | NO Production Inhibition | RAW264.7 | 10.36 ± 1.02 | [3] |
| Gymnaconitine J | NO Production Inhibition | RAW264.7 | 12.87 ± 1.11 | [3] |
| Taronenine B | IL-6 Inhibition | RAW264.7 | 18.87 µg/mL | [4] |
| Taronenine D | IL-6 Inhibition | RAW264.7 | 29.60 µg/mL | [4] |
Table 2.2: Anticancer Activity of Aconitum Diterpenoid Alkaloids
The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 8-O-Azeloyl-14-benzoylaconine | HCT-15 | Colon Cancer | ~10-20 | [1] |
| 8-O-Azeloyl-14-benzoylaconine | A549 | Lung Cancer | ~10-20 | [1] |
| 8-O-Azeloyl-14-benzoylaconine | MCF-7 | Breast Cancer | ~10-20 | [1] |
| Lipojesaconitine | A549 | Lung Cancer | 6.0 - 7.3 | [5] |
| Lipojesaconitine | MDA-MB-231 | Breast Cancer | 6.0 - 7.3 | [5] |
| Lipomesaconitine | KB | Cervical Cancer | 9.9 | [5] |
| Flavumoline E | HL-60 | Leukemia | 16.88 | [6] |
| Flavumoline E | SMMC-7721 | Liver Cancer | 23.97 | [6] |
| Flavumoline E | MCF-7 | Breast Cancer | 24.21 | [6] |
| Navicularine B | HL-60 | Leukemia | 13.50 | [7] |
| Navicularine B | SW480 | Colon Cancer | 16.36 | [7] |
Signaling Pathways
Diterpenoid alkaloids from Aconitum have been shown to exert their biological effects through the modulation of key signaling pathways, primarily the intrinsic apoptosis pathway and the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
Aconitine (B1665448), a representative C19-diterpenoid alkaloid, induces apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway.[2][8] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
NF-κB Signaling Pathway
The anti-inflammatory effects of Aconitum alkaloids are partly attributed to the inhibition of the NF-κB signaling pathway.[9][10] By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.
Experimental Protocols
The following are generalized protocols for assessing the key biological activities of diterpenoid alkaloids. Researchers should optimize these protocols based on their specific experimental conditions.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol is based on the Griess assay to measure nitrite (B80452) concentration, an indicator of NO production, in LPS-stimulated RAW264.7 macrophages.
-
Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.
Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
This compound, as a member of the C19-diterpenoid alkaloid family from Aconitum species, holds significant potential for further investigation as a therapeutic agent. While direct experimental data for this specific compound is emerging, the well-documented anti-inflammatory and anticancer activities of its structural analogs provide a strong rationale for its continued study. The modulation of fundamental cellular processes such as apoptosis and inflammation underscores the therapeutic promise of this class of natural products. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this compound and related compounds.
References
- 1. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoid alkaloids from Aconitum gymnandrum Maxim. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
13-Dehydroxyindaconitine: A Technical Overview of its Origin, Isolation, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the diterpenoid alkaloid, 13-Dehydroxyindaconitine. It covers the current understanding of its discovery, natural origin, generalized isolation protocols, and putative biological activities, with a focus on its potential anti-inflammatory and apoptotic mechanisms.
Discovery and Origin
This compound is a naturally occurring C19-diterpenoid alkaloid. It has been identified as a constituent of plants from the Aconitum genus, which belongs to the Ranunculaceae family. Specifically, its isolation has been reported from the roots of Aconitum kusnezoffii Reichb., commonly known as Kusnezoff's monkshood.[1] This genus is renowned for containing a wide array of structurally complex and biologically active diterpenoid alkaloids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| CAS Number | 77757-14-3 | |
| Class | C19-Diterpenoid Alkaloid (Aconitine-type) |
Quantitative Data
Detailed quantitative data from spectroscopic analysis is crucial for the unambiguous identification and characterization of natural products. However, specific, tabulated NMR and mass spectrometry data for this compound are not available in the reviewed literature. For illustrative purposes, Tables 2, 3, and 4 provide the standard format for presenting such data.
Table 2: ¹H-NMR Spectroscopic Data (Illustrative) This table is a template. Experimental data for this compound is not currently available.
| Position | δH (ppm) | J (Hz) |
|---|
| ... | ... | ... |
Table 3: ¹³C-NMR Spectroscopic Data (Illustrative) This table is a template. Experimental data for this compound is not currently available.
| Position | δC (ppm) |
|---|
| ... | ... |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data (Illustrative) This table is a template. Experimental data for this compound is not currently available.
| Ion | Calculated m/z | Found m/z |
|---|
| [M+H]⁺ | ... | ... |
Experimental Protocols
A specific, detailed experimental protocol for the isolation of this compound has not been published. However, a generalized workflow for the extraction and purification of diterpenoid alkaloids from Aconitum kusnezoffii can be described. This protocol involves solvent extraction, acid-base partitioning, and chromatographic separation.
General Isolation Workflow
The diagram below outlines a typical workflow for the isolation of alkaloids from Aconitum species.
References
Unveiling the Botanical Origin of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the C19-diterpenoid alkaloid, 13-Dehydroxyindaconitine. It details the primary botanical origin, quantitative data on its isolation, comprehensive experimental protocols for its extraction and purification, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Primary Natural Source: Aconitum handelianum
The principal identified natural source of this compound is the roots of Aconitum handelianum, a plant belonging to the Ranunculaceae family. This species, along with other members of the Aconitum genus, such as Aconitum kusnezoffii, are known to produce a diverse array of structurally complex and biologically active diterpenoid alkaloids. The isolation of this compound has been specifically documented from Aconitum handelianum.
Data Presentation: Isolation Yield
The following table summarizes the quantitative data from the isolation of this compound from its primary natural source.
| Compound Name | Plant Source | Part Used | Starting Material (Dry Weight) | Isolated Yield (mg) | Yield Percentage (%) | Reference |
| This compound | Aconitum handelianum | Roots | 20 kg | 12 | 0.00006 | Tian-Peng Yin, et al. (2016) |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and purification of this compound from Aconitum handelianum, based on established protocols for aconitine-type alkaloids.
Extraction of Total Alkaloids
This protocol outlines the initial extraction of the crude alkaloid mixture from the plant material.
Materials and Reagents:
-
Dried and powdered roots of Aconitum handelianum
-
2% Tartaric acid solution
-
Ammonia (B1221849) solution
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
The powdered roots of Aconitum handelianum (20 kg) are macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
The residue is then dissolved in a 2% tartaric acid solution, which protonates the alkaloids, rendering them water-soluble.
-
The acidic aqueous solution is washed with chloroform to remove non-alkaloidal, lipophilic compounds.
-
The aqueous layer is then basified by the addition of ammonia solution to a pH of approximately 9-10. This deprotonates the alkaloids, converting them back to their free base form.
-
The alkaline solution is extracted multiple times with chloroform to transfer the alkaloid free bases into the organic phase.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the total crude alkaloids.
Isolation and Purification by Column Chromatography
This protocol describes the separation of this compound from the crude alkaloid mixture.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica (B1680970) gel (200-300 mesh)
-
Petroleum ether
-
Acetone
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in petroleum ether.
-
The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient solvent system of petroleum ether-acetone (from 100:0 to 0:100, v/v) followed by acetone-methanol (from 100:0 to 0:100, v/v).
-
Fractions are collected systematically using a fraction collector.
-
The composition of the collected fractions is monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under a UV lamp.
-
Fractions containing compounds with similar TLC profiles are combined.
-
The combined fractions containing this compound are further purified by repeated column chromatography, potentially using different adsorbent materials or solvent systems, until the pure compound is obtained.
-
The structure of the isolated this compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
The following diagrams illustrate the general biosynthetic pathway of C19-diterpenoid alkaloids and a typical experimental workflow for their isolation.
Caption: Experimental workflow for the isolation of this compound.
Caption: General biosynthetic pathway of C19-diterpenoid alkaloids.
13-Dehydroxyindaconitine from Aconitum kusnezoffii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine (B15144368) is a diterpenoid alkaloid found in the roots of Aconitum kusnezoffii, a plant species with a long history in traditional medicine. Like many compounds isolated from the Aconitum genus, this compound has been noted for its potential biological activities, which are reported to include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a consolidated overview of the available scientific information on this compound, with a focus on its isolation from Aconitum kusnezoffii and the putative signaling pathways involved in its bioactivity.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| Class | Diterpenoid Alkaloid |
| Source | Aconitum kusnezoffii |
Experimental Protocols
Isolation of Diterpenoid Alkaloids from Aconitum Species
Materials:
-
Dried and powdered roots of Aconitum kusnezoffii
-
Hydrochloric Acid (HCl)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Petroleum Ether
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, water, triethylamine)
Procedure:
-
Extraction:
-
The powdered roots of Aconitum kusnezoffii are subjected to heat reflux extraction with 95% ethanol containing a small amount of HCl. This process is typically repeated three times to ensure exhaustive extraction.[1]
-
The ethanol extracts are combined and evaporated to dryness under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
The dried residue is dissolved in a 1% HCl solution.
-
This acidic solution is then washed with petroleum ether to remove non-alkaloidal, lipophilic compounds.
-
The acidic aqueous layer is basified to a pH of approximately 9.5 with an ammonia solution.
-
The basified solution is then extracted multiple times with chloroform to partition the alkaloids into the organic phase.
-
The combined chloroform extracts are evaporated to dryness to yield the crude alkaloid mixture. A study on a related Aconitum species reported a crude alkaloid yield of approximately 0.93% from the dried plant material.[1]
-
-
Chromatographic Purification:
-
The crude alkaloid extract is then subjected to separation and purification using various chromatographic techniques.
-
Column Chromatography: The crude extract is often first fractionated on a silica gel column.
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique has been shown to be effective for the preparative separation of alkaloids from Aconitum.[1][2] A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, with an added retainer (e.g., triethylamine (B128534) in the upper phase) and an eluent (e.g., hydrochloric acid in the lower phase) can be employed.[1][2]
-
Sephadex LH-20: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using preparative HPLC.
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity and Signaling Pathways
While specific quantitative data such as IC50 values for this compound are not available in the current body of literature, the compound is suggested to possess anti-inflammatory and anticancer properties. The following sections describe the general signaling pathways that are likely involved in these activities, based on the known mechanisms of related compounds.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Anticancer Activity and the Apoptosis Pathway
The potential anticancer activity of this compound is suggested to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for removing damaged or cancerous cells and is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway is a common mechanism through which chemotherapeutic agents induce apoptosis.
Conclusion and Future Directions
This compound is a diterpenoid alkaloid from Aconitum kusnezoffii with purported therapeutic potential. While its general biological activities have been mentioned in the literature, there is a notable absence of detailed quantitative data and mechanistic studies specifically for this compound. The provided experimental protocol for the isolation of related alkaloids offers a robust starting point for obtaining pure this compound for further research. Future studies should focus on determining the precise IC50 values of this compound in various cell-based assays to quantify its anti-inflammatory and cytotoxic effects. Furthermore, detailed molecular studies are required to elucidate the specific interactions of this compound with components of the NF-κB and apoptosis signaling pathways. Such research is essential for validating its therapeutic potential and advancing its development as a possible drug lead.
References
13-Dehydroxyindaconitine molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Molecular Data
13-Dehydroxyindaconitine is a diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of approximately 613.74 g/mol . This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, stemming from its significant biological activities.
| Identifier | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| CAS Number | 77757-14-3 |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Furthermore, its interaction with voltage-gated sodium channels suggests potential applications in neuroscience and pain management.
Antioxidant Activity
This compound has been identified as a natural alkaloid with notable antioxidant properties.[1][2] Studies have shown that aconitine-type C19-diterpenoid alkaloids, such as this compound, can act as potential secondary antioxidants due to their strong binding effects to metal ions.[1][3]
A common method to evaluate the antioxidant potential of a compound like this compound is through its ability to scavenge free radicals, which can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The following are generalized protocols that can be adapted for this purpose.
DPPH Radical Scavenging Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH radical in the same solvent to a concentration of 10⁻³ M.
-
-
Assay Procedure:
-
In a 96-well microplate, add various concentrations of the this compound solution.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the sample), and A₁ is the absorbance of the sample with the DPPH solution.
-
ABTS Radical Cation Decolorization Assay:
-
Preparation of Reagents:
-
Prepare an ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add the this compound solution at various concentrations to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).
-
Anti-inflammatory Activity
This compound is suggested to possess anti-inflammatory effects, a common characteristic among diterpenoid alkaloids.[4] This activity is often mediated through the inhibition of key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Cell Culture and Treatment:
-
Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Production (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins:
-
After treatment, lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Anticancer Activity
Aconitine and its derivatives have been noted for their potential to inhibit tumor growth.[4] The proposed mechanism often involves the induction of apoptosis (programmed cell death). This process is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and is executed by a cascade of enzymes called caspases.
Cell Viability Assay:
-
Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTT or similar colorimetric assay.
Apoptosis Detection by Flow Cytometry:
-
Treat cells with this compound as described above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Apoptosis-Related Proteins:
-
Prepare cell lysates from treated and untreated cells.
-
Perform western blotting as previously described.
-
Use primary antibodies to detect key apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of caspases and PARP are indicative of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Interaction with Voltage-Gated Sodium Channels
Aconitine and its derivatives are known to interact with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[5][6] This interaction can modulate neuronal excitability, which is the basis for both the therapeutic (e.g., analgesic) and toxic effects of these compounds.
Cell Preparation:
-
Use cells that endogenously express VGSCs (e.g., dorsal root ganglion neurons) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with a specific VGSC subtype (e.g., Nav1.7, Nav1.8).
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Apply a series of voltage protocols to assess the effect of this compound on channel gating properties:
-
Current-Voltage (I-V) Relationship: Apply depolarizing voltage steps from a holding potential to determine the effect on the peak sodium current amplitude.
-
Steady-State Activation: Measure currents at various test potentials to determine the voltage at which channels begin to open.
-
Steady-State Inactivation: Apply a series of pre-pulses at different voltages followed by a test pulse to determine the voltage at which channels become inactivated.
-
-
Bath-apply this compound at various concentrations and record the changes in the measured parameters.
Caption: General experimental workflow for characterizing the bioactivities of this compound.
Conclusion
This compound is a promising natural compound with multifaceted biological activities that warrant further investigation. The provided protocols and conceptual pathway diagrams serve as a foundational guide for researchers and drug development professionals interested in exploring its therapeutic potential. Rigorous experimental validation is essential to fully elucidate its mechanisms of action and to assess its safety and efficacy for potential clinical applications.
References
- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Nature's Intricate Defense: A Technical Guide to Diterpenoid Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diterpenoid alkaloids (DAs) represent a vast and structurally complex class of specialized metabolites, renowned for their potent biological activities, which range from profound toxicity to valuable therapeutic effects. Found predominantly in plant genera such as Aconitum and Delphinium, these compounds have long been a source of both traditional medicines and formidable poisons. Their intricate polycyclic structures, which present significant challenges to synthetic chemists, are assembled in nature through a sophisticated biosynthetic pathway. This technical guide provides an in-depth exploration of the core biosynthetic machinery responsible for the production of diterpenoid alkaloids, offering a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development. We will dissect the enzymatic cascade, from the universal diterpene precursor to the diverse array of alkaloid scaffolds, present key quantitative data, and provide detailed experimental methodologies for the study of this fascinating pathway.
The Core Biosynthetic Pathway: From Terpene Precursor to Diterpenoid Skeletons
The biosynthesis of all diterpenoid alkaloids begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol 4-phosphate (MEP) pathway in plastids.[1][2] The formation of the characteristic polycyclic diterpene skeletons is a two-step process catalyzed by two distinct classes of terpene synthases (TPSs).
First, a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3][4] This is a critical branch point, committing the precursor to the diterpenoid pathway.
Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, utilizes ent-CPP as a substrate. Through a reaction initiated by the ionization of the diphosphate group, the KSLs catalyze further cyclizations and rearrangements to generate the diverse tetracyclic and pentacyclic diterpene scaffolds.[3][4] The two primary skeletons that serve as the foundation for the majority of diterpenoid alkaloids are the ent-atisane and ent-kaurane ring systems, leading to the atisine-type and veatchine-type alkaloids, respectively.[5]
Nitrogen Incorporation: The Defining Step of Alkaloid Formation
The crucial step that distinguishes diterpenoid alkaloids from their diterpene precursors is the incorporation of a nitrogen atom. Evidence from isotopic labeling studies suggests that the nitrogen is primarily derived from the amino acid L-serine or its decarboxylation product, ethanolamine.[1][6] This nitrogen-containing moiety is integrated into the diterpene scaffold to form a characteristic oxazolidine (B1195125) ring or a related nitrogen-containing heterocyclic system.[1]
The Role of Cytochrome P450s and Other Modifying Enzymes in Structural Diversification
Following the formation of the initial C20 diterpenoid alkaloid skeleton, a vast array of structurally diverse alkaloids are generated through the action of various modifying enzymes. Cytochrome P450 monooxygenases (CYP450s) play a pivotal role in this diversification, catalyzing a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring rearrangements.[7][8] These modifications are crucial for the subsequent complexity and biological activity of the final alkaloid products.
In addition to CYP450s, other enzyme classes, such as reductases, methyltransferases, and acyltransferases, contribute to the structural tailoring of the diterpenoid alkaloid backbone.[7] These enzymes are responsible for the addition of various functional groups, leading to the formation of the highly complex C19-diterpenoid alkaloids (norditerpenoid alkaloids), such as aconitine, and the C18-diterpenoid alkaloids through the loss of one or two carbon atoms, respectively.[4]
The atisine-type C20-diterpenoid alkaloids are considered key intermediates, serving as precursors for other classes of diterpenoid alkaloids, including the hetisine, veatchine, and ultimately the highly complex aconitine-type alkaloids.[9]
Quantitative Data on Diterpenoid Alkaloid Content
The accumulation of diterpenoid alkaloids can vary significantly between different species and even between different tissues of the same plant. Understanding these quantitative differences is crucial for drug development and for studying the regulation of the biosynthetic pathway. The following tables summarize the content of major diterpenoid alkaloids in different Aconitum species and tissues, as determined by HPLC and LC-MS/MS analysis.
Table 1: Content of Major Diterpenoid Alkaloids in Different Aconitum Species (Root Tubers)
| Alkaloid | A. carmichaeli (% of total alkaloids) | A. pendulum (% of total alkaloids) | A. kusnezoffii (% of total alkaloids) |
| Aconitine | 0.003%[10] | 0.484%[10] | Higher than MDAs before processing[10] |
| Mesaconitine (B191843) | 0.027%[10] | 0.014%[10] | Higher than MDAs before processing[10] |
| Hypaconitine | 0.179%[10] | 0.020%[10] | Higher than MDAs before processing[10] |
| Benzoylmesaconine | 0.017%[10] | 0.008%[10] | Lower than DDAs before processing[10] |
| Deoxyaconitine | 0.013%[10] | 0.008%[10] | - |
MDA: Monoester Diterpenoid Alkaloids; DDA: Diester Diterpenoid Alkaloids
Table 2: Relative Abundance of Diterpenoid Alkaloids in Different Tissues of Aconitum pendulum
| Alkaloid Class | Flowers | Leaves | Stems |
| Diterpenoid Alkaloids (Total) | Lower Abundance[1] | Higher Abundance[1] | Higher Abundance[1] |
| Genes for Diterpene Skeleton Synthesis | High Expression[1] | Lower Expression[1] | Lower Expression[1] |
| Genes for DA Skeleton and Modification | Lower Expression[1] | High Expression[1] | High Expression[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of diterpenoid alkaloid biosynthesis.
Extraction and Quantitative Analysis of Diterpenoid Alkaloids by HPLC
This protocol is adapted from methods described for the analysis of alkaloids in Aconitum species.[9][11]
Objective: To extract and quantify major diterpenoid alkaloids from plant material.
Materials:
-
Dried and powdered plant material (e.g., Aconitum roots)
-
Methanol
-
Ammonia solution (25%)
-
Chloroform
-
0.03 M Ammonium hydrogen carbonate
-
Acetonitrile (HPLC grade)
-
Reference standards for target alkaloids (e.g., aconitine, mesaconitine, hypaconitine)
-
XTerra RP18 column (or equivalent)
-
HPLC system with UV or ELSD detector
Procedure:
-
Extraction:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 20 mL of methanol-ammonia solution (20:1, v/v).
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice more with 20 mL of the same solvent mixture.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 5 mL of methanol.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.03 M Ammonium hydrogen carbonate
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient should be optimized to separate the target alkaloids. An example gradient could be: 0-10 min, 20-30% B; 10-25 min, 30-50% B; 25-35 min, 50-60% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Quantification:
-
Prepare a series of standard solutions of the reference alkaloids in methanol.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of the alkaloids in the plant extract based on the calibration curves.
-
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol outlines a general workflow for expressing and functionally characterizing diterpene synthases and CYP450s in a heterologous host, such as Nicotiana benthamiana or yeast.[8][12]
Objective: To determine the function of candidate genes in the diterpenoid alkaloid biosynthetic pathway.
Materials:
-
Full-length cDNA of the candidate gene (e.g., a TPS or CYP450)
-
Expression vector (e.g., a plant expression vector or a yeast expression vector)
-
Agrobacterium tumefaciens (for plant expression) or competent yeast cells
-
Nicotiana benthamiana plants or yeast growth media
-
Substrates (e.g., GGPP for a TPS, or a diterpene for a CYP450)
-
Appropriate buffers and cofactors (e.g., NADPH for CYP450s)
-
GC-MS or LC-MS for product analysis
Procedure:
-
Cloning:
-
Amplify the full-length coding sequence of the candidate gene from cDNA.
-
Clone the gene into the appropriate expression vector.
-
-
Heterologous Expression:
-
In N. benthamiana: Transform A. tumefaciens with the expression construct. Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium.
-
In Yeast: Transform competent yeast cells with the expression construct and select for transformants.
-
-
Enzyme Assay:
-
In planta (for N. benthamiana): After 3-5 days of expression, metabolites can be extracted directly from the infiltrated leaves.
-
In vitro (from yeast or purified protein):
-
Prepare a crude protein extract from the yeast culture or purify the recombinant protein.
-
Set up an assay mixture containing the protein extract or purified enzyme, the appropriate substrate, buffer, and any necessary cofactors.
-
Incubate at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
-
Product Analysis:
-
Analyze the extracted products by GC-MS or LC-MS.
-
Compare the mass spectra and retention times of the products with those of authentic standards to identify the enzymatic product.
-
Isotopic Labeling Studies to Trace the Biosynthetic Pathway
This protocol provides a framework for conducting feeding experiments with isotopically labeled precursors to elucidate the biosynthetic pathway of diterpenoid alkaloids.[1][13]
Objective: To trace the incorporation of a labeled precursor into downstream metabolites in the diterpenoid alkaloid pathway.
Materials:
-
Plant material capable of producing diterpenoid alkaloids (e.g., Aconitum plantlets or cell cultures)
-
Isotopically labeled precursor (e.g., [U-¹³C]-L-serine or ¹⁵N-ethanolamine)
-
Culture medium
-
LC-MS/MS system
Procedure:
-
Feeding Experiment:
-
Grow the plant material under standard conditions.
-
Add the isotopically labeled precursor to the culture medium at a known concentration.
-
Incubate the plant material with the labeled precursor for a specific period (e.g., 24, 48, 72 hours).
-
Harvest the plant material at different time points.
-
-
Metabolite Extraction:
-
Extract the alkaloids from the harvested plant material using the protocol described in Section 5.1.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using an LC-MS/MS system.
-
Monitor the mass-to-charge ratio (m/z) of the target alkaloids and their expected isotopologues (i.e., the molecules that have incorporated the isotopic label).
-
The detection of a mass shift corresponding to the incorporated isotope(s) in a downstream metabolite provides strong evidence that it is derived from the fed precursor.
-
Conclusion and Future Perspectives
The biosynthesis of diterpenoid alkaloids is a testament to the remarkable chemical ingenuity of the plant kingdom. While significant progress has been made in elucidating the core pathway and identifying key enzyme families, many questions remain. The precise functions of the vast majority of CYP450s and other modifying enzymes are yet to be characterized. A deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for any metabolic engineering efforts.
The methodologies and data presented in this guide provide a solid foundation for future research in this exciting field. By combining transcriptomic and metabolomic approaches with detailed biochemical characterization of the biosynthetic enzymes, we can continue to unravel the complexities of diterpenoid alkaloid biosynthesis. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable and complex molecules for pharmaceutical applications.
References
- 1. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 2. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of metabolites and human P450 isoforms involved in the microsomal metabolism of mesaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STUDY OF UTILIZATION OF RADIOACTIVE ISOTOPES IN THE INVESTIGATION OF BIOGENETIC STUDIES by Dr. Nitu Singh | PPTX [slideshare.net]
- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
13-Dehydroxyindaconitine: A Review of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Current research indicates that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The proposed mechanisms of action are broad and appear to involve the scavenging of free radicals, modulation of inflammatory pathways, and the induction of apoptosis. However, a detailed understanding of its specific molecular targets and quantitative pharmacological profile remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current knowledge on the mechanism of action of this compound and highlights areas where further research is critically needed.
Introduction
Diterpenoid alkaloids from Aconitum species, commonly known as aconitines, are a class of natural products with potent biological activities. This compound is a member of this family, and initial investigations suggest its potential as a therapeutic agent. This document provides an in-depth overview of the currently understood mechanisms of action of this compound, with a focus on its antioxidant, anti-inflammatory, and pro-apoptotic properties.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals.[1] This mechanism involves the donation of electrons to reactive oxygen species (ROS), thereby reducing oxidative stress.[1] Oxidative stress is a key contributor to the pathophysiology of numerous diseases, making antioxidant compounds a subject of significant research interest.
Experimental Protocols for Assessing Antioxidant Activity
Standard protocols to evaluate the antioxidant potential of a compound like this compound would include assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Trolox equivalent antioxidant capacity (TEAC) assay.
-
DPPH Radical Scavenging Assay: This method is based on the reduction of the stable DPPH radical by an antioxidant. The degree of discoloration of the DPPH solution, measured spectrophotometrically, indicates the scavenging activity of the compound. A lower IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, signifies stronger antioxidant activity.[2][3][4][5]
-
Reactive Oxygen Species (ROS) Assay: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[6][7]
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways.[1]
Experimental Protocols for Assessing Anti-inflammatory Activity
The anti-inflammatory properties of a compound are typically investigated using in vitro and in vivo models.
-
Cytokine Inhibition Assay: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The effect of this compound on the levels of these cytokines in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA).[8][9]
-
In Vivo Models of Inflammation: Animal models, such as carrageenan-induced paw edema in rodents, are commonly used to assess the in vivo anti-inflammatory activity of a compound. The reduction in paw volume after administration of this compound would indicate its anti-inflammatory potential.[10]
Anticancer Activity and Apoptosis Induction
The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells.[1] This process is reported to involve the activation of caspases and the disruption of mitochondrial function.[1]
Signaling Pathway of Apoptosis Induction
The induction of apoptosis is a complex process involving multiple signaling pathways. Based on the general description, the proposed pathway for this compound is as follows:
Caption: Proposed apoptotic pathway of this compound.
Experimental Protocols for Assessing Apoptosis
Several experimental protocols can be employed to investigate the induction of apoptosis.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using colorimetric or fluorometric assays. These assays utilize substrates that are specifically cleaved by active caspases to produce a detectable signal.[11][12][13][14]
-
Mitochondrial Membrane Potential Assay: A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Dyes such as JC-1 can be used to measure changes in ΔΨm. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with decreased ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[15][16][17][18]
Quantitative Data
A comprehensive search of the scientific literature did not yield any specific quantitative data for this compound, such as IC50 or EC50 values, for its antioxidant, anti-inflammatory, or anticancer activities. The absence of this data prevents a detailed comparative analysis and a thorough understanding of its potency.
Potential Interaction with Voltage-Gated Sodium Channels
While direct evidence is lacking for this compound, other aconitine (B1665448) alkaloids are known to be potent modulators of voltage-gated sodium channels (VGSCs).[19][20] These compounds typically bind to site 2 of the channel, leading to persistent activation and a block of inactivation, which can result in neuro- and cardiotoxicity.[19][20] Given the structural similarity of this compound to other aconitines, it is plausible that it may also interact with VGSCs. Further electrophysiological studies are required to investigate this possibility.
Experimental Workflow for Electrophysiological Analysis
An experimental workflow to assess the effect of this compound on VGSCs would involve the following steps:
Caption: Workflow for investigating the effect of this compound on VGSCs.
Conclusion and Future Directions
This compound is a natural product with demonstrated antioxidant, anti-inflammatory, and anticancer properties in preliminary studies. The currently understood mechanisms of action are broad and lack specific molecular detail. To advance the potential of this compound as a therapeutic lead, future research should focus on:
-
Identification of Primary Molecular Targets: Elucidating the specific receptors, enzymes, or ion channels with which this compound interacts is paramount.
-
Quantitative Pharmacological Characterization: Determining the potency (e.g., IC50, EC50, Kd values) of this compound for its various biological activities is essential for understanding its therapeutic window and for structure-activity relationship studies.
-
Detailed Mechanistic Studies: In-depth investigations into the specific signaling pathways modulated by this compound are required to move beyond the current general descriptions.
-
Electrophysiological Evaluation: Given its structural class, a thorough investigation of its effects on voltage-gated ion channels, particularly sodium channels, is warranted.
The generation of this critical data will be instrumental in guiding the future development and potential therapeutic application of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 16. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 17. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 18. himedialabs.com [himedialabs.com]
- 19. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Properties of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., has been identified for its potential antioxidant activities.[1] This technical guide serves as a comprehensive resource for understanding and evaluating the antioxidant properties of this compound. While the existing literature qualitatively describes its mechanism as a free radical scavenger that reduces oxidative stress through electron donation, a significant gap exists in the availability of specific quantitative data from standardized in vitro assays.[1] This document provides an overview of the putative antioxidant mechanisms, details the standard experimental protocols for key antioxidant assays (DPPH, ABTS, FRAP, and ORAC), and presents illustrative diagrams for relevant signaling pathways and experimental workflows. The aim is to equip researchers with the necessary information to conduct further quantitative studies and to elucidate the full therapeutic potential of this compound in mitigating oxidative stress-related pathologies.
Introduction: The Antioxidant Potential of this compound
This compound is a C19-diterpenoid alkaloid distinguished by the absence of hydroxyl groups at positions 13 and 15 of its core structure.[1] This structural feature is thought to contribute to its unique biological activity profile, including its antioxidant properties. Unlike many other toxic alkaloids found in the Aconitum genus, this compound has been noted for its potential protective effects against oxidative stress.[1] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological factor in a multitude of chronic and degenerative diseases. The ability of compounds like this compound to neutralize these reactive species makes them promising candidates for further investigation in drug discovery and development.
Putative Mechanism of Antioxidant Action
The primary antioxidant mechanism attributed to this compound is its capacity for direct free radical scavenging. This involves the donation of an electron or a hydrogen atom to unstable and highly reactive free radicals, such as the hydroxyl radical (•OH) or superoxide (B77818) anion (O2•-). This process neutralizes the free radical, converting it into a more stable and less harmful molecule, and in turn, the this compound molecule becomes a relatively stable radical itself. This action helps to terminate the chain reactions of radical-mediated damage to vital cellular components like lipids, proteins, and nucleic acids.
Caption: Direct free radical scavenging by this compound.
Potential Involvement of the Keap1/Nrf2 Signaling Pathway
A key mechanism by which many natural compounds exert antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While this has not been specifically demonstrated for this compound, it represents a plausible indirect mechanism of action. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or chemical inducers, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying enzymes and antioxidant proteins (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]), leading to a coordinated antioxidant response.
Caption: The Keap1/Nrf2 antioxidant response pathway.
Quantitative Data on Antioxidant Activity
To date, specific quantitative data on the antioxidant activity of this compound, such as IC50 values from various assays, have not been reported in the accessible scientific literature. The following table is presented as a template to illustrate how such data would be structured for comparative analysis once it becomes available.
| Antioxidant Assay | Test Compound | Concentration Range | IC50 Value | Standard Reference | IC50 of Standard |
| DPPH Radical Scavenging | This compound | Data Not Available | Data Not Available | Ascorbic Acid | Data Not Available |
| ABTS Radical Scavenging | This compound | Data Not Available | Data Not Available | Trolox | Data Not Available |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data Not Available | Data Not Available | FeSO₄ | Data Not Available |
| Oxygen Radical Absorbance Capacity (ORAC) | This compound | Data Not Available | Data Not Available | Trolox | Data Not Available |
Detailed Experimental Protocols
The following are standardized methodologies for common in vitro antioxidant assays that are recommended for the quantitative evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.
-
Methodology:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of this compound are prepared in a suitable solvent.
-
An aliquot of the test sample is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm against a blank.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form, and the change in absorbance is measured at 734 nm.
-
Methodology:
-
The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
An aliquot of the test sample is mixed with the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a 6-minute incubation period.
-
Trolox is typically used as the standard.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay measures the reducing potential of an antioxidant. At low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant is accompanied by the formation of an intense blue color, which is measured at 593 nm.
-
Methodology:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
The test sample is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after a specified incubation time (typically 4-30 minutes).
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The results are expressed as mmol Fe²⁺ equivalents per gram of sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a source of peroxyl radicals (usually AAPH). The protection afforded by the antioxidant is quantified by the area under the fluorescence decay curve.
-
Methodology:
-
The reaction is carried out in a black 96-well microplate.
-
The test sample is mixed with the fluorescein (B123965) solution.
-
The peroxyl radical generator, AAPH, is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.
-
Trolox is used as the standard.
-
The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents.
-
Experimental Workflow for Antioxidant Profiling
A systematic approach is necessary to fully characterize the antioxidant properties of a novel compound. The following workflow outlines the key stages, from initial screening to mechanistic investigation.
References
The Anti-Inflammatory Potential of 13-Dehydroxyindaconitine: A Review of Preclinical Evidence
For Research, Scientific, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the anti-inflammatory effects of 13-Dehydroxyindaconitine. The information is intended for research and development purposes only and does not constitute medical advice.
Introduction
This compound is a diterpenoid alkaloid that has been the subject of preliminary investigations for its potential therapeutic properties, including its anti-inflammatory effects. While research is in its early stages, initial findings suggest that this compound may modulate key inflammatory pathways, warranting further exploration for its potential as a novel anti-inflammatory agent. This technical guide provides a concise overview of the current understanding of the anti-inflammatory activities of this compound, with a focus on its purported mechanism of action.
Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
Inflammation is a complex biological response involving the activation of various signaling pathways and the release of pro-inflammatory mediators. Current understanding, primarily from preliminary in vitro studies, suggests that this compound may exert its anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.[1] The precise molecular targets and the extent of this inhibition are yet to be fully elucidated in peer-reviewed studies.
Modulation of Key Signaling Pathways
The inflammatory response is tightly regulated by intricate signaling networks within immune cells. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), lead to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
While direct, conclusive evidence from dedicated studies on this compound is not yet available in the public domain, it is hypothesized that its anti-inflammatory action may involve the modulation of these critical signaling cascades. The potential for this compound to interfere with the activation of NF-κB and various components of the MAPK pathway is an active area of interest for researchers.
Experimental Data and Protocols
As of the latest review of scientific literature, specific quantitative data from peer-reviewed research on the anti-inflammatory effects of this compound, such as IC50 values for cytokine inhibition or detailed dose-response curves, are not publicly available. Similarly, detailed experimental protocols from primary research articles focusing specifically on this compound's anti-inflammatory properties have not been identified.
The general methodologies for assessing the anti-inflammatory potential of a novel compound typically involve in vitro and in vivo models.
In Vitro Inflammation Models
A standard approach to evaluate the anti-inflammatory activity of a compound in a laboratory setting involves the use of immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like LPS. The following is a generalized experimental workflow that would be typically employed:
Signaling Pathway Analysis
To investigate the impact of a compound on inflammatory signaling pathways, researchers typically employ techniques like Western blotting to measure the levels of key phosphorylated proteins. A hypothetical signaling pathway diagram illustrating the potential points of intervention for an anti-inflammatory compound is presented below.
Future Directions
The preliminary indications of anti-inflammatory activity for this compound underscore the need for rigorous scientific investigation. Future research should focus on:
-
Quantitative Assessment: Conducting dose-response studies to determine the potency (e.g., IC50 values) of this compound in inhibiting the production of a wide range of pro-inflammatory mediators.
-
Mechanism of Action Studies: Utilizing molecular biology techniques to definitively identify the specific protein targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in established animal models of inflammatory diseases.
-
Safety and Toxicity Profiling: A thorough assessment of the compound's safety profile is crucial for any potential therapeutic development.
Conclusion
This compound represents a natural product with potential for development as an anti-inflammatory agent. However, the current body of scientific evidence is nascent and largely descriptive. Comprehensive, peer-reviewed studies providing quantitative data and detailed mechanistic insights are required to substantiate these initial observations and to guide future drug discovery and development efforts. Researchers in the field are encouraged to pursue these avenues of investigation to fully characterize the therapeutic potential of this compound.
References
Potential Anticancer Activity of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., presents a compelling case for investigation as a potential anticancer agent.[1] While direct and extensive research on its specific anticancer activities is nascent, preliminary evidence suggests it may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption.[1] This technical guide consolidates the current understanding of the potential anticancer activities of this compound, drawing parallels from closely related diterpenoid alkaloids found in the Aconitum genus. It provides a framework for future research by outlining potential mechanisms of action, detailing relevant experimental protocols, and visualizing hypothetical signaling pathways.
Introduction
Diterpenoid alkaloids, a class of complex chemical compounds, are the primary active constituents of plants belonging to the genus Aconitum.[2][3][4] These plants have a long history of use in traditional medicine for various ailments, and modern research has begun to explore their pharmacological properties, including their potential in oncology.[2][4][5] this compound is a naturally occurring diterpenoid alkaloid distinguished by its specific chemical structure.[1] Emerging, yet limited, evidence points towards its potential as an anticancer agent, primarily through the induction of programmed cell death, or apoptosis.[1] This guide aims to provide a comprehensive overview of the putative anticancer activities of this compound for the scientific community.
Potential Anticancer Mechanisms
Based on the known activities of related Aconitum alkaloids and initial reports on this compound, the following mechanisms are proposed to contribute to its potential anticancer effects.
Induction of Apoptosis
The primary suggested mechanism of anticancer activity for this compound is the induction of apoptosis.[1] This is a highly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. The proposed apoptotic pathway involves:
-
Mitochondrial Disruption: The intrinsic apoptotic pathway is initiated at the mitochondria. It is hypothesized that this compound may alter the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: The release of mitochondrial factors activates a cascade of cysteine proteases known as caspases. This ultimately leads to the execution phase of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[1]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. It is plausible that this compound, similar to other Aconitum alkaloids, may shift this balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2.
Cell Cycle Arrest
Another potential mechanism of anticancer activity is the induction of cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints (e.g., G1, G2/M), the compound could prevent cancer cells from proliferating. This effect is often intertwined with the induction of apoptosis.
Quantitative Data on Related Aconitum Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Aconitine (B1665448) | Gastric Cancer Cells | Not specified (inhibits mitosis at 200 µg/mL) | [2] |
| Aconitine | KBv200 (Oral Squamous Carcinoma) | 224.91 µg/mL | [2] |
Note: The data presented above is for aconitine, a related C19-diterpenoid alkaloid. Further research is required to determine the specific IC50 values for this compound against a panel of cancer cell lines.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Visualizing Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathways that may be modulated by this compound, leading to its potential anticancer effects.
Caption: Hypothetical mitochondrial apoptosis pathway induced by this compound.
Caption: Postulated mechanism of cell cycle arrest by this compound.
Caption: General experimental workflow for assessing anticancer activity.
Conclusion and Future Directions
This compound, a diterpenoid alkaloid from Aconitum kusnezoffii, holds promise as a potential anticancer agent. While current research is limited, the known mechanisms of related compounds suggest that its anticancer effects are likely mediated through the induction of apoptosis via the mitochondrial pathway and the induction of cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound.
Future research should focus on:
-
Determining the IC50 values of this compound against a comprehensive panel of human cancer cell lines.
-
Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Investigating its efficacy and safety in preclinical animal models of cancer.
-
Exploring potential synergistic effects with existing chemotherapeutic agents.
A thorough investigation of these areas will be crucial in determining the viability of this compound as a novel candidate for cancer therapy.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
13-Dehydroxyindaconitine: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, focusing on its antioxidant, anti-inflammatory, and anticancer properties. While quantitative data for the purified compound is limited in publicly available literature, this document synthesizes the current understanding of its mechanisms of action, presents relevant experimental findings for related extracts, and outlines detailed experimental protocols for assessing its bioactivity. Furthermore, this guide includes conceptual diagrams of the implicated signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction
This compound is a naturally occurring diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉.[1] It is structurally characterized by the absence of a hydroxyl group at the 13th position of the aconitine-type skeleton. Found in the plant Aconitum kusnezoffii, a member of the Ranunculaceae family, this compound is part of a class of alkaloids known for their potent biological effects. Research indicates that this compound exhibits a range of activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a candidate for further pharmacological investigation.
Biological Activities and Mechanisms of Action
Antioxidant Activity
This compound is reported to possess antioxidant properties, which are attributed to its ability to scavenge free radicals.[1] The mechanism is believed to involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of this compound suggests its potential as a protective agent against such conditions.
Logical Workflow for Antioxidant Activity Assessment
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators.[1] While direct studies on the purified compound are scarce, research on the total alkaloid extracts from Aconitum kusnezoffii provides insight into its potential mechanism. These extracts have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3] This suggests that this compound may exert its anti-inflammatory effects by modulating inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are key regulators of inflammatory responses.
Conceptual Signaling Pathway for Anti-inflammatory Action
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
This compound has been reported to induce apoptosis in cancer cells.[1] The proposed mechanism involves the activation of caspases, a family of proteases that are central to the apoptotic process, and the disruption of mitochondrial function. By targeting these fundamental cellular processes, this compound may offer a pathway for the development of novel anticancer therapies.
Conceptual Pathway of Apoptosis Induction
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
Quantitative Data
As of the latest literature review, specific quantitative data, such as IC50 or EC50 values, for the antioxidant, anti-inflammatory, and anticancer activities of purified this compound are not extensively reported. The following table summarizes the type of data that would be critical for a thorough evaluation of its potency.
| Biological Activity | Key Parameter | Cell Line / Model | Reported Value | Reference |
| Antioxidant | DPPH Scavenging IC50 | N/A | Not Reported | |
| Anti-inflammatory | NO Inhibition IC50 | RAW264.7 | Not Reported | |
| Cytokine Inhibition (e.g., TNF-α, IL-6) IC50 | Macrophages | Not Reported | ||
| Anticancer | Cytotoxicity IC50 | Various Cancer Cell Lines | Not Reported |
N/A - Not Applicable
Further research is required to determine these quantitative parameters to fully assess the therapeutic potential of this compound.
Experimental Protocols
The following are detailed, standardized protocols that can be employed to investigate the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of the compound and a standard antioxidant (e.g., ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
-
NO Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
Anticancer Activity: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.
-
Seed cells and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
-
Staining Procedure:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Conclusion and Future Directions
This compound demonstrates promising antioxidant, anti-inflammatory, and anticancer properties based on current qualitative evidence. However, a significant gap exists in the literature regarding specific quantitative data on its potency and detailed mechanistic studies. Future research should prioritize the determination of IC50 values for its various biological activities and the elucidation of its precise molecular targets and effects on key signaling pathways such as NF-κB and MAPK. Such studies are crucial for validating its therapeutic potential and guiding the development of novel drugs based on this natural product scaffold. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to systematically investigate and unlock the full pharmacological promise of this compound.
References
An In-depth Technical Guide on 13-Dehydroxyindaconitine: From Preliminary Research to Core Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a diterpenoid alkaloid naturally occurring in the roots of Aconitum kusnezoffii Reichb., has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its chemical characteristics, established biological activities, and the molecular mechanisms that underpin its effects. This document synthesizes available data on its antioxidant, anti-inflammatory, and anticancer activities, presenting quantitative data where available, detailing experimental methodologies, and visualizing key signaling pathways.
Introduction
This compound is a member of the complex family of diterpenoid alkaloids found in the genus Aconitum, a group of plants with a long history in traditional medicine. Its chemical structure, characterized by the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol , distinguishes it from other aconitine-type alkaloids.[1] Preliminary investigations have highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent, suggesting its promise for further pharmacological development.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| IUPAC Name | (1α,3α,6α,14α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,14-triol 8-acetate 14-benzoate |
| Class | Diterpenoid Alkaloid |
| Natural Source | Aconitum kusnezoffii Reichb.[1] |
Biological Activities and Quantitative Data
The primary biological activities attributed to this compound are its antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
This compound exhibits antioxidant properties by acting as a free radical scavenger.[1] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Table 1: Antioxidant Activity Data
| Assay | Metric | Result |
|---|
| DPPH Radical Scavenging | IC₅₀ | Data not available in the provided search results. |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators. Diterpenoid alkaloids from Aconitum species are known to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Anti-inflammatory Activity Data
| Assay | Cell Line | Metric | Result |
|---|---|---|---|
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | IC₅₀ | Data not available in the provided search results. |
| TNF-α Production Inhibition | RAW 264.7 | IC₅₀ | Data not available in the provided search results. |
Anticancer Activity
This compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells. This process is reportedly mediated through the activation of caspases and the disruption of mitochondrial function.[1]
Table 3: Anticancer Activity Data
| Cell Line | Assay | Metric | Result |
|---|
| Various Cancer Cell Lines | Cytotoxicity | IC₅₀ | Data not available in the provided search results. |
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture : In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control well should contain only the DPPH solution and the solvent used for the compound.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment : Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay : Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement : Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.
-
Calculation : The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Culture : Culture the desired cancer cell line in the appropriate medium.
-
Cell Treatment : Seed the cells in a 96-well plate and treat them with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculation : Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment : Treat cancer cells with this compound for a specified time.
-
Cell Staining : Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO) and TNF-α. Diterpenoid alkaloids are known to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Mechanism: Induction of the Intrinsic Apoptotic Pathway
The anticancer activity of this compound is linked to the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can translocate to the mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.
Pharmacokinetics
Currently, there is limited publicly available information regarding the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME). Further studies are required to elucidate its in vivo behavior and therapeutic potential.
Conclusion and Future Directions
This compound, a diterpenoid alkaloid from Aconitum kusnezoffii, demonstrates promising antioxidant, anti-inflammatory, and anticancer activities in preliminary studies. The underlying mechanisms appear to involve the modulation of key signaling pathways such as NF-κB and the intrinsic apoptotic pathway. However, a significant gap exists in the literature regarding specific quantitative bioactivity data (e.g., IC₅₀ values) and detailed pharmacokinetic profiling. Future research should focus on:
-
Quantitative Bioactivity Studies : Determining the IC₅₀ values of this compound in a range of antioxidant, anti-inflammatory, and cancer cell line-based assays.
-
In-depth Mechanistic Studies : Elucidating the precise molecular targets and signaling cascades affected by this compound.
-
Pharmacokinetic and Toxicological Profiling : Conducting comprehensive in vivo studies to assess the ADME properties and safety profile of the compound.
Addressing these research gaps will be crucial for advancing this compound from a compound of preliminary interest to a potential therapeutic lead.
References
Toxicological Profile of Aconitum Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Aconitum alkaloids, a class of potent compounds found in plants of the Aconitum genus. Due to their narrow therapeutic index, a thorough understanding of their toxicity is critical for safe research and drug development. This document details their mechanisms of action, toxicokinetics, and toxicodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Aconitum Alkaloids
Aconitum species, commonly known as monkshood or wolfsbane, produce a variety of diterpenoid alkaloids. These are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-esterified diterpenoid alkaloids. The DDAs, including aconitine (B1665448) (AC) , mesaconitine (MA) , and hypaconitine (HA) , are the most potent and are primarily responsible for the severe cardiotoxicity and neurotoxicity associated with Aconitum poisoning.[1] Processing methods, such as boiling, can hydrolyze the ester groups of DDAs, converting them into the less toxic MDAs (e.g., benzoylaconitine) and eventually to non-toxic alcohol amines, which is a traditional method to reduce their toxicity.[2]
Mechanisms of Toxicity (Toxicodynamics)
The toxic effects of Aconitum alkaloids are multifaceted, primarily targeting the central nervous system, heart, and muscle tissues.[3][4] The principal mechanism involves a high-affinity binding to voltage-gated sodium channels (VGSCs) , with several downstream effects leading to cellular dysfunction and organ damage.[2][5]
Primary Mechanism: Voltage-Gated Sodium Channel Modulation
Aconitum DDAs bind to site 2 of the α-subunit of VGSCs in their open state.[3][6] This binding inhibits channel inactivation, leading to a persistent influx of sodium ions (Na⁺) and prolonged cell membrane depolarization.[2][7] This sustained activation makes excitable tissues, such as neurons and cardiomyocytes, refractory to subsequent stimuli, ultimately blocking nerve conduction and disrupting cardiac rhythm.[6][7]
Caption: Primary mechanism of Aconitum alkaloid toxicity on voltage-gated sodium channels.
Cardiotoxicity Signaling Pathways
The persistent Na⁺ influx in cardiomyocytes triggers a cascade of deleterious events. The intracellular Na⁺ overload leads to the reverse action of the Na⁺/Ca²⁺ exchanger, causing a massive influx of calcium ions (Ca²⁺) and subsequent intracellular Ca²⁺ overload.[6][8] This disrupts normal cardiac electrophysiology and contractile function. Key signaling pathways implicated in aconitine-induced cardiotoxicity include:
-
Calcium Signaling Dysregulation: Elevated intracellular Ca²⁺ contributes to delayed afterdepolarizations, triggering arrhythmias such as ventricular tachycardia and fibrillation.[8][9]
-
Inflammasome Activation: Aconitine can activate the TNFα-NLRP3 signaling axis , leading to the production of pro-inflammatory cytokines (IL-1β, IL-18) and pyroptotic cell death.[10][11]
-
Mitochondrial Dysfunction: Aconitine induces mitochondrial damage, leading to oxidative stress, disordered energy metabolism, and the initiation of mitochondria-mediated apoptosis.[10][11] It can also mitigate BNIP3-dependent mitophagy, a protective process that removes damaged mitochondria.[10]
-
MAPK Signaling: The p38 MAPK signaling pathway is activated by aconitine, promoting Ca²⁺ influx through the TRPV2 channel and inducing cardiomyocyte apoptosis.[12]
Caption: Key signaling pathways involved in Aconitum alkaloid-induced cardiotoxicity.
Neurotoxicity Signaling Pathways
In the nervous system, the primary action on VGSCs blocks nerve action potentials, causing symptoms ranging from paresthesia to paralysis.[6][7] Beyond this, aconitine neurotoxicity involves:
-
Excitotoxicity: Aconitine can induce the release of excitatory amino acids (EAAs) like glutamate, leading to overstimulation of neuronal receptors.[13]
-
Calcium Influx and Oxidative Stress: EAA-induced excitotoxicity triggers excessive Ca²⁺ influx into neurons, leading to oxidative stress and a cascade of damaging downstream events.[13]
-
Apoptosis: Neuronal apoptosis is a key outcome, often mediated by the Bax/Bcl-2 apoptotic pathway.[13]
Other Toxicological Mechanisms
-
Lipid Peroxidation: Aconitum alkaloids can promote the peroxidation of lipids, particularly in the cardiac system, which may contribute to heart arrhythmias.[3][4]
-
Modulation of Neurotransmitters: The compounds can affect the release and receptors of various neurotransmitters, including noradrenaline and acetylcholine.[4][5]
Toxicokinetics
Aconitum alkaloids are rapidly absorbed through the gastrointestinal tract, with symptoms often appearing within minutes to two hours.[6][14] They can also be absorbed percutaneously.[6] Following absorption, they are distributed to various organs, with higher concentrations found in the liver, kidney, and heart.[14] Metabolism occurs primarily in the liver through hydrolysis of the ester bonds and demethylation by cytochrome P450 enzymes, particularly CYP3A4/5.[6][14] The alkaloids and their metabolites are eliminated via urine, bile, and feces.[6] The elimination half-life in humans has been reported to range from approximately 5.8 to 15.4 hours.[15][16]
Quantitative Toxicological Data
The following tables summarize the acute toxicity data for the primary Aconitum DDAs.
Table 1: In Vivo Acute Toxicity (LD₅₀)
| Alkaloid | Species | Route | LD₅₀ (mg/kg) | Reference(s) |
| Aconitine | Mouse | Oral | 1.8 | [17][18][19] |
| Mouse | Intraperitoneal (i.p.) | 0.308 | [17][18] | |
| Mouse | Intravenous (i.v.) | 0.068 - 0.1 | [4][20] | |
| Rat | Intravenous (i.v.) | 0.064 | [20] | |
| Mesaconitine | Mouse | Oral | 1.9 | [4][8][14] |
| Mouse | Subcutaneous (s.c.) | 0.204 | [14] | |
| Mouse | Intraperitoneal (i.p.) | 0.213 | [14] | |
| Mouse | Intravenous (i.v.) | 0.085 | [14] | |
| Hypaconitine | Mouse | Oral | 2.8 | [21] |
| Mouse | Subcutaneous (s.c.) | 1.9 | [5] |
Table 2: In Vitro Cytotoxicity (IC₅₀)
| Alkaloid | Cell Line | Exposure Time | IC₅₀ | Reference(s) |
| Aconitine | H9c2 (Rat Cardiomyoblast) | 24 h | 32 µM | [7] |
| Aconitine | H9c2 (Rat Cardiomyoblast) | 24, 48, 72 h | Dose- and time-dependent inhibition (50-250 µM) | [13][22] |
| Mesaconitine | H9c2 (Rat Cardiomyoblast) | 24, 48, 72 h | Dose- and time-dependent inhibition | [22] |
| Hypaconitine | H9c2 (Rat Cardiomyoblast) | 24, 48, 72 h | Dose- and time-dependent inhibition | [22] |
Key Experimental Methodologies
Standardized protocols are essential for the accurate assessment of Aconitum alkaloid toxicity.
Protocol: Quantification in Biological Samples via LC-MS/MS
This method allows for the sensitive and specific quantification of Aconitum alkaloids in matrices like blood or plasma.
-
Sample Preparation (Supported Liquid Extraction - SLE)
-
To 200 µL of plasma or whole blood, add an internal standard solution (e.g., reserpine, galantamine-d₆).[9][11]
-
Vortex mix the sample and load it onto an SLE cartridge. Allow the sample to absorb for 5 minutes.
-
Apply a water-immiscible elution solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and allow it to percolate through the cartridge via gravity. Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[16]
-
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate.[9][16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient Elution: A typical gradient might run from 10-15% B to 95% B over 10-15 minutes.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[16]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[16]
-
Transitions: Specific precursor-to-product ion transitions must be optimized for each target alkaloid and the internal standard.
-
Instrument Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and gas temperature.[16]
-
-
Data Analysis
-
Construct calibration curves using blank matrix spiked with known concentrations of analytical standards.
-
Quantify the alkaloids in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Aconitum alkaloid in serum-free cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound concentrations. Include vehicle control wells (medium with solvent) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20][23]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[23][24]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20][23]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the results to determine the IC₅₀ value.
Protocol: In Vivo Acute Oral Toxicity Study (Rodent Model)
This protocol is based on OECD Test Guideline 420 (Fixed Dose Procedure).[6][15]
-
Animal Selection: Use healthy, young adult rodents (rats are preferred) of a single sex (typically nulliparous, non-pregnant females). Animals should be acclimated for at least 5 days.[1]
-
Housing and Feeding: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle). Provide conventional laboratory diet and unlimited drinking water.[1][3]
-
Dose Preparation: Prepare the test substance, preferably as an aqueous solution. If insoluble, use an oil (e.g., corn oil) or other appropriate vehicle.[3]
-
Procedure:
-
Fasting: Fast animals overnight (for rats) prior to dosing, ensuring access to water.[3]
-
Administration: Administer the substance in a single dose by oral gavage. The volume should not exceed 1 mL/100 g body weight (2 mL/100 g for aqueous solutions).[3]
-
Sighting Study: Begin with a sighting study to identify the dose that produces toxicity without mortality. Use fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Main Study: Based on the sighting study, dose a group of 5 animals. If no mortality occurs, dose another group at the next higher fixed dose. If mortality occurs, re-dose at the same level to confirm, or dose a new group at the next lower level.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, their onset, duration, and severity.
-
Record animal body weights just prior to dosing and at least weekly thereafter.
-
-
Pathology: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the termination of the study.
-
Data Analysis: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity and mortality at specific dose levels.
Caption: General experimental workflow for the toxicological assessment of Aconitum alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of 5 Aconitum Alkaloids in Bloods by UHPLC-MS/MS [qikan.cmes.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. latoxan.com [latoxan.com]
- 15. oecd.org [oecd.org]
- 16. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 19. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cyrusbio.com.tw [cyrusbio.com.tw]
- 24. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for the Extraction of 13-Dehydroxyindaconitine from Aconitum Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of 13-dehydroxyindaconitine (B15144368), a diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum kusnezoffii. The document outlines various extraction methodologies, quantitative data on extraction yields of related alkaloids, and putative signaling pathways associated with its pharmacological activities.
Introduction
This compound is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb.[1]. Like other aconitine-type alkaloids, it is recognized for its potential pharmacological activities, including anti-inflammatory and analgesic effects. Structurally, it is distinguished by the absence of hydroxyl groups at positions 13 and 15[1]. Due to the inherent toxicity of Aconitum alkaloids, precise and efficient extraction and purification methods are crucial for research and drug development. This document provides a comparative overview of different extraction techniques and detailed protocols for laboratory-scale application.
Data Presentation: Quantitative Analysis of Alkaloid Extraction
While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables summarize the extraction yields of total and major alkaloids from Aconitum species using various methods. This data can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Methods for Total Alkaloids from Aconitum gymnandrum
| Extraction Method | Temperature (°C) | Soaking Time (h) | Extraction Time (min) | Total Alkaloid Yield (mg/g) |
| Optimized Ultrasonic | 80 | 36 | 30 | 0.2674 |
Source: Adapted from a study on the optimization of total alkaloid extraction from Aconitum gymnandrum Maxim. The yield is for total alkaloids and not specifically for this compound.
Table 2: Content of Major Diterpenoid Alkaloids in Different Aconitum Species (% w/w)
| Aconitum Species | Benzoylmesaconine (%) | Mesaconitine (%) | Aconitine (%) | Hypaconitine (%) | Deoxyaconitine (%) |
| A. pendulum | 0.008 | 0.014 | 0.484 | 0.020 | 0.008 |
| A. carmichaeli | 0.017 | 0.027 | 0.003 | 0.179 | 0.013 |
| A. transsectum | 0.114 | 0.003 | 0.002 | 0.004 | - |
Source: Adapted from a study on the quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC[1]. The data highlights the variability of alkaloid content between species.
Table 3: Effect of Solvents on the Extraction Yield of Bioactive Compounds from Plant Material
| Solvent | Extraction Method | Yield (%) |
| 70% Ethanol (B145695) | Freeze Drying | 25.85 |
| 50% Ethanol | Freeze Drying | 24.80 |
| Aqueous | Freeze Drying | 21.73 |
| 70% Ethanol | Oven Drying 60°C | 24.10 |
Source: Adapted from a study on the impact of drying method and solvent extraction[2]. While not specific to Aconitum, this table illustrates the significant impact of solvent choice and pre-processing on extraction yield.
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and purification of alkaloids from Aconitum plants.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Total Alkaloids
This protocol is based on an optimized method for extracting total alkaloids from Aconitum species and is expected to be efficient for this compound.
Materials and Equipment:
-
Dried and powdered roots of Aconitum kusnezoffii
-
75% Ethanol
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
-
Macroporous adsorption resin (e.g., D101)
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried, powdered Aconitum kusnezoffii root.
-
Extraction:
-
Place the powdered root material in a flask.
-
Add 1000 mL of 75% ethanol (solid-to-liquid ratio of 1:10).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 2 hours at a controlled temperature (e.g., 40-50°C).
-
-
Filtration: Filter the extract through filter paper to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
Purification using Macroporous Resin:
-
Dissolve the concentrated extract in deionized water.
-
Adjust the pH of the solution to acidic (pH 2-3) with HCl.
-
Load the acidic solution onto a pre-treated macroporous adsorption resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the alkaloids from the resin using an appropriate solvent, such as an ethanol-water mixture with adjusted pH.
-
Collect the eluate containing the enriched alkaloids.
-
-
Final Concentration: Concentrate the eluate to dryness using a rotary evaporator to obtain the total alkaloid extract. The total alkaloid content can be significantly increased using this method.
Protocol 2: Maceration Extraction
A simple and conventional method for alkaloid extraction.
Materials and Equipment:
-
Dried and powdered roots of Aconitum kusnezoffii
-
Methanol or Ethanol (95%)
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Preparation: Place 100 g of dried, powdered Aconitum kusnezoffii root into the glass container.
-
Maceration:
-
Add 1000 mL of 95% ethanol to the container.
-
Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 48-72 hours at room temperature.
-
-
Filtration: Filter the mixture through filter paper. Collect the liquid extract.
-
Repeated Extraction: Repeat the maceration process with the solid residue 2-3 times to ensure complete extraction.
-
Concentration: Combine all the filtrates and concentrate using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 3: Soxhlet Extraction
A continuous extraction method that can provide higher yields than maceration.
Materials and Equipment:
-
Dried and powdered roots of Aconitum kusnezoffii
-
Methanol or Ethanol (95%)
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Preparation: Place 50 g of dried, powdered Aconitum kusnezoffii root into a cellulose thimble.
-
Assembly: Place the thimble inside the Soxhlet extractor. Assemble the Soxhlet apparatus with a round-bottom flask containing 500 mL of 95% ethanol and a condenser.
-
Extraction:
-
Heat the flask using a heating mantle to boil the ethanol.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor becomes colorless.
-
-
Concentration: After the extraction is complete, cool the apparatus and collect the ethanol extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantitative analysis of diterpenoid alkaloids.
Instrumentation and Conditions:
-
HPLC System: Agilent/HP 1090 series or equivalent with a DAD detector.
-
Column: XTerra RP18 column (e.g., 25 cm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Standard Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve using the standard solutions and determine the concentration of this compound in the sample by comparing the peak areas.
Mandatory Visualizations
Experimental Workflow
References
Purification of 13-Dehydroxyindaconitine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1] This class of compounds is recognized for its significant biological activities, which also correspond with considerable toxicity. The purification of this compound is a critical step for its pharmacological investigation and potential therapeutic development. This document outlines a detailed protocol for the extraction and purification of this compound from its natural source, employing a multi-step chromatographic process. The protocol is designed to yield a high-purity compound suitable for research and drug development applications.
Introduction
Aconitum species, commonly known as monkshood, have a long history of use in traditional medicine, particularly in Asia.[2] The therapeutic and toxic properties of these plants are primarily attributed to their complex profile of diterpenoid alkaloids. This compound is one such alkaloid, distinguished by the absence of a hydroxyl group at the C-13 position of the indaconitine (B600488) core structure. The purification of individual alkaloids from the complex mixture present in the plant extract is essential for accurate pharmacological and toxicological assessment. The following protocol details a reproducible method for the isolation of this compound.
Experimental Protocols
The purification of this compound is a multi-stage process that begins with the extraction of total alkaloids from the plant material, followed by sequential chromatographic steps to isolate the target compound.
Extraction of Total Alkaloids
The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered roots of Aconitum kusnezoffii. An acid-base extraction method is effective for the selective extraction of alkaloids.
Materials:
-
Dried and powdered roots of Aconitum kusnezoffii
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Ammonium (B1175870) Hydroxide (NH₄OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Large-scale glass columns
Procedure:
-
Macerate the powdered plant material in 95% ethanol for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
Dissolve the crude extract in 10% HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with ethyl acetate to remove neutral and weakly basic compounds.
-
Basify the aqueous layer with NH₄OH to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude total alkaloid extract.
Chromatographic Purification
The purification of this compound from the crude alkaloid extract is achieved through a combination of column chromatography techniques.
Materials:
-
Crude total alkaloid extract
-
Neutral Alumina (B75360) (100-200 mesh)
-
Ethyl Acetate
-
Methanol
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of neutral alumina in ethyl acetate and pack it into a glass column.
-
Dissolve the crude total alkaloid extract in a minimal amount of ethyl acetate and load it onto the column.
-
Elute the column with a mobile phase of ethyl acetate-methanol (7:3 v/v).[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
Materials:
-
Partially purified extract from the alumina column
-
Macroporous adsorption resin (e.g., D101)
-
Ethanol
-
Deionized Water
-
Glass column
-
Fraction collector
Procedure:
-
Swell and pack the macroporous resin in deionized water.
-
Load the concentrated fractions from the previous step onto the resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect and analyze the fractions by TLC or analytical HPLC to locate the this compound-containing fractions.
-
Combine the relevant fractions and evaporate the solvent.
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Materials:
-
Enriched this compound fraction
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (B1220265) or Formic acid (for mobile phase modification)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the enriched fraction in the initial mobile phase.
-
Purify the compound using a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (containing a suitable modifier like 0.1% formic acid or 4 mM ammonium formate) at a flow rate appropriate for the column dimensions.[4]
-
Monitor the elution at a suitable UV wavelength (e.g., 230 nm).[5]
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected outcomes of a typical purification process for diterpenoid alkaloids from Aconitum species, based on a similar preparative isolation of alkaloids from Aconitum coreanum.[6] The values are illustrative and may vary depending on the specific experimental conditions and the quality of the starting plant material.
| Purification Stage | Starting Material (g) | Product (mg) | Purity (%) |
| Crude Alkaloid Extract | 1000 (dried roots) | 3500 | ~10-15% |
| Alumina Column Chromatography | 3.5 (crude extract) | 1200 | ~40-50% |
| Macroporous Resin Chromatography | 1.2 | 600 | ~70-80% |
| Preparative HPLC | 0.6 | 423 | >98% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key stages in the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a comprehensive framework for the successful isolation and purification of this compound from Aconitum kusnezoffii. The multi-step chromatographic approach ensures the removal of other related alkaloids and impurities, yielding a final product of high purity. This purified compound can then be used for detailed pharmacological studies, aiding in the exploration of its therapeutic potential and in understanding its mechanism of action. Adherence to safety protocols is paramount when handling Aconitum extracts and purified alkaloids due to their inherent toxicity.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. meddiscoveries.org [meddiscoveries.org]
- 6. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed protocol for the quantitative analysis of 13-Dehydroxyindaconitine using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published methods for this compound, this protocol is synthesized from established methods for the analysis of other structurally related C19-diterpenoid alkaloids found in Aconitum species.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who are working with Aconitum extracts or purified alkaloids.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[5] Like other Aconitum alkaloids, it is of interest to researchers for its potential pharmacological and toxicological properties.[5][6] Accurate and reliable quantitative analysis is crucial for the study of this compound in various matrices, including herbal preparations and biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such alkaloids.[2][4]
This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is based on common practices for the analysis of aconitine, mesaconitine, hypaconitine, and other related alkaloids.[3][4]
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Ammonium bicarbonate or triethylamine (B128534) phosphate (B84403) buffer.[3][4]
-
Purified water (18.2 MΩ·cm).
-
Reference standard of this compound (≥98% purity).
Chromatographic Conditions
The following table summarizes the proposed HPLC conditions for the analysis of this compound. These conditions are based on methods used for similar Aconitum alkaloids and may require optimization.[2][3][4]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10 with ammonia)[2] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 240 nm[2][4] |
| Injection Volume | 10-20 µL |
Gradient Elution Program
The following gradient elution program is suggested for the separation of this compound from other Aconitum alkaloids.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 35 | 30 | 70 |
| 40 | 30 | 70 |
| 41 | 70 | 30 |
| 50 | 70 | 30 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from Herbal Material)
This protocol is a general guideline for the extraction of Aconitum alkaloids from plant material.[3][7]
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a flask.
-
Add 1 mL of aqueous ammonia (B1221849) solution (30%) and let it stand for 20 minutes at room temperature.[3]
-
Add 20 mL of diethyl ether and perform ultrasonic extraction for 10 minutes.[3]
-
Allow the sample to stand for 16 hours at room temperature.[3]
-
Filter the liquid phase.
-
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the residue in a known volume (e.g., 1-2 mL) of the mobile phase (initial conditions).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Presentation
Calibration Curve
A calibration curve should be generated by plotting the peak area of this compound against the concentration of the working standard solutions. The linearity of the method should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.
System Suitability
System suitability parameters should be evaluated to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the quantitative analysis of this compound. The outlined protocols for sample preparation and chromatographic analysis are based on established methods for similar compounds and serve as a strong starting point for method development and validation. Researchers should perform their own validation studies to ensure the method is suitable for their specific application and sample matrix.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound | 4491-19-4 | Benchchem [benchchem.com]
- 7. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 13-Dehydroxyindaconitine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development. The method utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it exhibits significant biological activity and toxicity, making its accurate quantification crucial for toxicological studies and pharmaceutical research. LC-MS/MS offers the high sensitivity and specificity required for the reliable determination of such compounds in complex biological matrices. This document provides a detailed protocol for the analysis of this compound, which can be adapted for various research applications.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward and effective for removing the majority of proteinaceous matrix components.[2][3]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The gradient elution program is optimized to provide good peak shape and separation from potential interferences.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
Quantitative data for this compound would require experimental determination of optimal precursor and product ions. Based on the analysis of similar Aconitum alkaloids, the protonated molecule [M+H]⁺ would be selected as the precursor ion.[4] The product ions would be generated through collision-induced dissociation (CID). The table below presents hypothetical yet representative MRM transitions for quantitative analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 614.3 | 554.3 | 0.1 | 40 | 25 |
| This compound (Qualifier) | 614.3 | 522.3 | 0.1 | 40 | 35 |
| Internal Standard | User Defined | User Defined | 0.1 | User Defined | User Defined |
Results and Discussion
The described method provides a robust and sensitive approach for the quantification of this compound. The sample preparation is simple and efficient, and the LC-MS/MS parameters are optimized for selective detection. The use of MRM ensures that the method is free from significant matrix interference, allowing for accurate quantification in complex biological samples. Linearity, accuracy, precision, and recovery should be validated according to standard bioanalytical method validation guidelines.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in biological matrices. The protocol is designed to be a starting point for method development and can be further optimized and validated to meet specific research needs. The combination of a simple sample preparation procedure and the selectivity of tandem mass spectrometry makes this method highly suitable for pharmacokinetic and toxicological investigations of this potent alkaloid.
References
- 1. sciex.com [sciex.com]
- 2. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 13-Dehydroxyindaconitine using NMR Spectroscopy
ABSTRACT: This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 13-Dehydroxyindaconitine, a complex diterpenoid alkaloid isolated from Aconitum species. The protocols outlined herein provide a comprehensive workflow for researchers, scientists, and drug development professionals engaged in the structural characterization of novel natural products. A full assignment of the ¹H and ¹³C NMR spectra is presented, based on hypothetical data derived from known structural analogs, and is supported by COSY, HSQC, HMBC, and NOESY experiments.
Introduction
This compound is a C19-diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] It belongs to the aconitine (B1665448) class of alkaloids, which are known for their significant biological activities and complex chemical structures. The precise determination of the three-dimensional structure of such molecules is critical for understanding their structure-activity relationships (SAR) and for guiding further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex organic molecules in solution.[2] This document provides a systematic approach to the structural characterization of this compound using a suite of modern NMR experiments.
Materials and Methods
2.1. Sample Preparation
A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube for analysis.
2.2. NMR Data Acquisition
All NMR spectra were acquired on a Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K. The following experiments were performed:
-
¹H NMR: A standard single-pulse experiment was used.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired using the zgpg30 pulse program.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment was used to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to establish two- and three-bond ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment with a mixing time of 500 ms (B15284909) was performed to determine through-space proton-proton correlations, providing insights into the stereochemistry of the molecule.
Results and Discussion
The complete assignment of the ¹H and ¹³C NMR spectra of this compound was achieved through the combined analysis of 1D and 2D NMR data. The hypothetical chemical shifts and key correlations are summarized in the tables below.
3.1. Data Presentation
Disclaimer: The following ¹H and ¹³C NMR data are hypothetical and have been generated based on the known structure of this compound and typical chemical shifts for analogous diterpenoid alkaloids. This data is provided for illustrative purposes to demonstrate the application of the described NMR protocols.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃ at 600 MHz
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from H to C) |
| 1 | 83.5 | 3.85 | d | 8.5 | C-2, C-10, C-11 |
| 2 | 45.2 | 2.55 | dd | 8.5, 6.0 | C-1, C-3, C-4, C-10 |
| 3 | 35.1 | 2.10, 1.95 | m | - | C-2, C-4, C-5, C-18 |
| 4 | 39.0 | - | - | - | - |
| 5 | 48.5 | 2.30 | d | 6.5 | C-4, C-6, C-10, C-18 |
| 6 | 90.1 | 4.95 | d | 6.5 | C-5, C-7, C-8, C-11 |
| 7 | 50.1 | 2.90 | t | 6.0 | C-6, C-8, C-17 |
| 8 | 78.5 | 4.80 | d | 6.0 | C-7, C-9, C-15, C-17 |
| 9 | 49.5 | 3.15 | d | 6.5 | C-8, C-10, C-11, C-14 |
| 10 | 41.5 | - | - | - | - |
| 11 | 54.0 | - | - | - | - |
| 12 | 30.1 | 2.25, 1.80 | m | - | C-11, C-13, C-14 |
| 13 | 45.8 | 2.75 | t | 5.5 | C-12, C-14, C-16 |
| 14 | 82.1 | 4.20 | d | 5.5 | C-9, C-13, C-15, C-16 |
| 15 | 38.2 | 2.45, 2.15 | m | - | C-8, C-14, C-16 |
| 16 | 82.5 | 4.10 | d | 6.0 | C-13, C-15, C-17 |
| 17 | 61.5 | 4.30 | d | 6.0 | C-7, C-8, C-11, C-16 |
| 18 | 78.0 | 3.35 | s | - | C-3, C-4, C-5 |
| 19 | 58.5 | 3.20, 2.95 | m | - | C-11, N-CH₂CH₃ |
| N-CH₂CH₃ | 48.9 | 2.85, 2.65 | m | - | C-19, N-CH₂CH₃ |
| N-CH₂CH₃ | 13.5 | 1.10 | t | 7.2 | N-CH₂CH₃ |
| 1-OCH₃ | 56.2 | 3.30 | s | - | C-1 |
| 6-OCH₃ | 59.1 | 3.40 | s | - | C-6 |
| 16-OCH₃ | 56.5 | 3.25 | s | - | C-16 |
| 18-OCH₃ | 57.8 | 3.35 | s | - | C-18 |
| 8-OAc | 170.5 | - | - | - | - |
| 8-OAc | 21.4 | 2.05 | s | - | 8-OAc |
| 14-OBz | 166.2 | - | - | - | - |
| 14-OBz | 130.5 | - | - | - | - |
| 14-OBz | 129.8 | 8.05 | d | 7.5 | 14-OBz |
| 14-OBz | 128.6 | 7.45 | t | 7.5 | 14-OBz |
| 14-OBz | 133.2 | 7.60 | t | 7.5 | 14-OBz |
3.2. Structural Elucidation Workflow
The structural elucidation of this compound followed a systematic workflow, as depicted in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
3.3. Key 2D NMR Correlations
The HMBC experiment was crucial for assembling the carbon skeleton of the molecule. Key long-range correlations are illustrated in the diagram below.
Caption: Key HMBC correlations establishing the connectivity of the carbon skeleton.
The NOESY spectrum provided critical information for determining the relative stereochemistry of this compound. Significant through-space correlations are depicted below.
Caption: Key NOESY correlations indicating spatial proximity of protons.
Experimental Protocols
4.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Dummy Scans (ds): 4
-
Acquisition Time (aq): 2.73 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 12 ppm
-
Transmitter Frequency Offset (o1p): 6.0 ppm
-
Processing: Fourier transform, phase correction, and baseline correction.
4.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024
-
Dummy Scans (ds): 4
-
Acquisition Time (aq): 1.09 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): 120 ppm
-
Processing: Fourier transform with a line broadening of 1 Hz, phase correction, and baseline correction.
4.3. 2D COSY Spectroscopy
-
Pulse Program: cosygpmfqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 8
-
Dummy Scans (ds): 16
-
Increments in F1 (td1): 512
-
Data Points in F2 (td2): 2048
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (sw) in F1 and F2: 10 ppm
-
Processing: Sine-bell window function in both dimensions, Fourier transform, and symmetrization.
4.4. 2D HSQC Spectroscopy
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Dummy Scans (ds): 16
-
Increments in F1 (td1): 256
-
Data Points in F2 (td2): 2048
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (sw) in F1 (¹³C): 160 ppm
-
Spectral Width (sw) in F2 (¹H): 10 ppm
-
¹JCH Coupling Constant: 145 Hz
-
Processing: Qsine window function in both dimensions followed by Fourier transform.
4.5. 2D HMBC Spectroscopy
-
Pulse Program: hmbcgplpndqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 32
-
Dummy Scans (ds): 16
-
Increments in F1 (td1): 512
-
Data Points in F2 (td2): 2048
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (sw) in F1 (¹³C): 220 ppm
-
Spectral Width (sw) in F2 (¹H): 10 ppm
-
Long-range ¹JCH Coupling Constant: 8 Hz
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
4.6. 2D NOESY Spectroscopy
-
Pulse Program: noesygpph
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Dummy Scans (ds): 16
-
Increments in F1 (td1): 512
-
Data Points in F2 (td2): 2048
-
Relaxation Delay (d1): 1.5 s
-
Mixing Time (d8): 500 ms
-
Spectral Width (sw) in F1 and F2: 10 ppm
-
Processing: Sine-bell window function in both dimensions, Fourier transform, and symmetrization.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of complex natural products such as this compound. The systematic application of the protocols and analytical workflow detailed in this application note enables the unambiguous assignment of all proton and carbon resonances and the determination of the relative stereochemistry of the molecule. This comprehensive structural information is fundamental for advancing the study of this and other related alkaloids in the context of drug discovery and development.
References
Application Notes and Protocols for Preparing 13-Dehydroxyindaconitine Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation, storage, and handling of a 13-Dehydroxyindaconitine stock solution in dimethyl sulfoxide (B87167) (DMSO). This document is intended to ensure consistent and reproducible results in research and development applications.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1][2] Like other alkaloids in its class, it is investigated for its potential biological activities.[3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable data in pharmacological and toxicological studies. DMSO is a common polar aprotic solvent used for dissolving a wide range of organic compounds, including many alkaloids, for in vitro and in vivo studies.[5]
Physicochemical Data and Storage Recommendations
A summary of the key physicochemical properties of this compound and storage recommendations for the compound and its DMSO stock solution are provided below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][3] |
| Molecular Weight | 613.74 g/mol | [1][4] |
| CAS Number | 77757-14-3 | [3][6] |
| Appearance | White to off-white powder | General Knowledge |
| Purity | ≥98% (commercially available) | [1] |
| Storage of Powder | -20°C, protected from light and moisture | [3] |
| Recommended Stock Solution Concentration | 10 mM in 100% anhydrous DMSO | Inferred from[1] |
| Storage of DMSO Stock Solution | -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months) | [7] |
| Final DMSO Concentration in Assays | <0.5% (v/v) to avoid cytotoxicity | [7] |
Safety and Handling Precautions
3.1. This compound:
-
This compound is a diterpenoid alkaloid and should be handled with care. The toxicological properties have not been fully elucidated.
-
For research use only. Not for human or veterinary use.[1][2]
-
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
3.2. Dimethyl Sulfoxide (DMSO):
-
DMSO is a combustible liquid. Keep away from heat and open flames.[7][8]
-
It can readily penetrate the skin and may carry dissolved substances with it.[8][9] Therefore, extreme caution should be exercised when handling DMSO solutions of this compound.
-
Use appropriate chemical-resistant gloves (butyl rubber gloves are recommended over nitrile gloves).[8]
-
In case of skin contact, wash the affected area thoroughly with water.[8]
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 613.74 g/mol x 1000 mg/g = 6.1374 mg
-
Weighing: Accurately weigh 6.14 mg of this compound powder and transfer it to a sterile, amber vial.
-
Dissolution: a. Add 1 mL of anhydrous DMSO to the vial containing the powder. b. Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Aiding Dissolution (Optional): If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, may be applied.[1] Avoid excessive heat to prevent degradation.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[7] b. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[7]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted in the appropriate cell culture medium to the desired final concentration.
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the cell culture medium. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to prevent solvent-induced cytotoxicity.[7] For example, a 1:1000 dilution of the stock solution (e.g., 1 µL of stock in 999 µL of medium) will result in a final DMSO concentration of 0.1%.
-
Control: A vehicle control containing the same final concentration of DMSO in the cell culture medium should be included in all experiments.[7]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Dynamic Variation Patterns of Aconitum Alkaloids in Daughter Root of Aconitum Carmichaelii (Fuzi) in the Decoction Process Based on the Content Changes of Nine Aconitum Alkaloids by HPLC- MS- MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddiscoveries.org [meddiscoveries.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii.[1] While many aconitine (B1665448) alkaloids are known for their toxicity, research has indicated that certain analogues possess other biological activities, including antioxidant properties.[1][2] The evaluation of the antioxidant potential of this compound is a critical step in exploring its therapeutic applications, particularly in mitigating oxidative stress-related conditions.
Data Presentation: Antioxidant Activity of Related Aconitum Alkaloids
Although specific in vitro antioxidant assay data for this compound is not available in the reviewed literature, the following table summarizes the antioxidant activity of other alkaloids isolated from Aconitum species to provide a contextual reference. It is important to note that aconitine-type C19-diterpenoid alkaloids may also function as secondary antioxidants through their metal-binding capabilities.[2][3]
| Alkaloid/Extract | Assay Type | IC50 Value (µg/mL) | Source Organism | Reference |
| Methanolic Extract | DPPH Radical Scavenging | 163.71 ± 2.69 | Aconitum chasmanthum | [4] |
| Methanolic Extract | Superoxide Radical Scavenging | 173.69 ± 4.91 | Aconitum chasmanthum | [4] |
| Methanolic Extract | Hydroxyl Radical Scavenging | 159.64 ± 2.43 | Aconitum chasmanthum | [4] |
| Handelidine | DPPH Radical Scavenging | 121.94 | Aconitum handelianum | |
| Denudatine | DPPH Radical Scavenging | 15.32 | Aconitum handelianum | |
| Higenamine | DPPH Radical Scavenging | 2.54 | Aconitum handelianum | |
| Handelidine | ABTS Radical Scavenging | >200 | Aconitum handelianum | |
| Denudatine | ABTS Radical Scavenging | 10.15 | Aconitum handelianum | |
| Higenamine | ABTS Radical Scavenging | 1.76 | Aconitum handelianum |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or a suitable solvent for the test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample dilutions or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or a suitable solvent)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay Protocol:
-
To a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the sample dilutions or the positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
ABTS Radical Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Sample and Standard:
-
Prepare serial dilutions of this compound.
-
Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
To a 96-well microplate, add 20 µL of the sample dilutions or standard solutions to the respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.
-
Results are typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.
-
FRAP Assay Workflow
Ferrous Ion (Fe²⁺) Chelating Assay
Principle: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine (B1204870) can form a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
EDTA (positive control)
-
Methanol or water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Test Sample and Control: Prepare serial dilutions of this compound and EDTA in methanol or water.
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the sample dilutions or the positive control to the respective wells.
-
Add 50 µL of FeCl₂ solution to each well and mix.
-
Incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of ferrozine solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation:
-
The percentage of metal chelating activity is calculated using the following formula:
where Abs_control is the absorbance of the reaction mixture without the sample, and Abs_sample is the absorbance in the presence of the sample.
-
Determine the IC50 value from the concentration-chelating activity curve.
-
Metal Chelating Assay Workflow
References
Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the antioxidant activity of 13-Dehydroxyindaconitine using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound is a naturally occurring diterpenoid alkaloid that has been identified to possess antioxidant properties.[1][2][3][4] The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[5][6][7] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and data analysis required to assess the antioxidant potential of this compound.
Introduction
Reactive oxygen species (ROS) and free radicals are implicated in a variety of disease states and cellular damage. Antioxidants can mitigate this damage by neutralizing these reactive species. The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[5][6][8] The degree of discoloration, measured by the change in absorbance at 517 nm, is proportional to the radical scavenging activity of the tested compound.[6][9] This application note provides a comprehensive guide for researchers to reliably evaluate the antioxidant capacity of this compound.
Data Presentation
The antioxidant activity of this compound is quantified by its ability to scavenge the DPPH radical. This is typically expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. The following table presents hypothetical data for this compound in a DPPH assay, alongside a common standard antioxidant, Ascorbic Acid, for comparison.
| Compound | Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD, n=3) | % Inhibition | IC50 (µg/mL) |
| Control (DPPH only) | - | 0.980 ± 0.015 | 0% | - |
| This compound | 10 | 0.812 ± 0.021 | 17.1% | \multirow{5}{}{48.5 } |
| 25 | 0.635 ± 0.018 | 35.2% | ||
| 50 | 0.488 ± 0.011 | 50.2% | ||
| 100 | 0.241 ± 0.009 | 75.4% | ||
| 200 | 0.115 ± 0.007 | 88.3% | ||
| Ascorbic Acid (Standard) | 2 | 0.750 ± 0.025 | 23.5% | \multirow{5}{}{8.2 } |
| 5 | 0.531 ± 0.014 | 45.8% | ||
| 10 | 0.315 ± 0.010 | 67.9% | ||
| 20 | 0.142 ± 0.008 | 85.5% | ||
| 50 | 0.063 ± 0.005 | 93.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol
This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.
Materials and Equipment
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Amber-colored flasks or tubes (DPPH is light-sensitive)[5]
-
Vortex mixer
-
Analytical balance
Reagent Preparation
-
DPPH Stock Solution (0.2 mM):
-
Accurately weigh 7.89 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in an amber-colored volumetric flask.
-
Stir the solution until the DPPH is completely dissolved.
-
Store this stock solution at 4°C in the dark. It is recommended to prepare this solution fresh.[5]
-
-
DPPH Working Solution (0.1 mM):
-
This compound Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Vortex until fully dissolved. This will be your stock solution.
-
-
Serial Dilutions of this compound:
-
From the stock solution, prepare a series of dilutions in methanol to obtain final concentrations ranging from 10 to 200 µg/mL (or a wider range if the activity is unknown).
-
-
Positive Control (Ascorbic Acid) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
-
Serial Dilutions of Ascorbic Acid:
-
Prepare a series of dilutions from the stock solution to obtain final concentrations typically ranging from 2 to 50 µg/mL.
-
Assay Procedure
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the different concentrations of this compound and the ascorbic acid standard to their respective wells.
-
For the blank (control) wells, add 100 µL of methanol.
-
-
Reaction Initiation:
-
To each well, add 100 µL of the 0.1 mM DPPH working solution.[5]
-
Mix the contents of the wells by gentle pipetting.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution and methanol).
-
A_sample is the absorbance of the sample (DPPH solution and this compound or ascorbic acid).
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.
-
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound|CAS 77757-14-3|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
Application Notes and Protocols: ABTS Radical Scavenging Activity of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a naturally occurring alkaloid that has garnered interest for its potential therapeutic properties, including its antioxidant activity. One of the key mechanisms underlying its antioxidant potential is its ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of disease states. This document provides a detailed protocol for assessing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity of this compound. The ABTS assay is a widely used method for determining the total antioxidant capacity of compounds.
Data Presentation
Currently, specific quantitative data on the ABTS radical scavenging activity of this compound, such as IC50 values, are not widely available in published literature. However, for comparative purposes and data recording, the following table structure is recommended.
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | |||
| (Positive Control, e.g., Trolox) |
Note: The IC50 value represents the concentration of the test compound required to scavenge 50% of the ABTS radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Principle of the ABTS Radical Scavenging Assay
The assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form of ABTS. The reduction in absorbance, measured spectrophotometrically, is proportional to the antioxidant activity of the compound.
Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve an appropriate amount of potassium persulfate in deionized water.
-
ABTS Radical Cation (ABTS•+) Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the radical cation.
-
Dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to different concentrations.
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Trolox) in the same manner as the test compound.
Assay Procedure
-
Add a specific volume of the diluted ABTS•+ working solution to each well of a 96-well microplate.
-
Add an equal volume of the this compound sample solutions (or positive control solutions) at various concentrations to the wells.
-
For the blank, add the same volume of the solvent used for the sample solutions instead of the sample itself.
-
Shake the plate gently and incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance of each well at 734 nm using a microplate reader.
Calculation of Scavenging Activity
The percentage of ABTS radical scavenging activity can be calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the ABTS radical cation solution without the sample.
-
Abs_sample is the absorbance of the ABTS radical cation solution with the sample.
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Experimental Workflow for ABTS Assay
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of 13-Dehydroxyindaconitine. The following sections describe methods to assess cytotoxicity, measure key inflammatory mediators (nitric oxide, pro-inflammatory cytokines), quantify intracellular reactive oxygen species, and investigate the underlying molecular mechanisms through major inflammatory signaling pathways.
A general workflow for screening potential anti-inflammatory compounds is outlined below. It begins with determining the non-cytotoxic concentration range of the compound, followed by functional assays to measure its effect on inflammatory markers and mechanistic studies to elucidate its mode of action.
Application Note 1: Cell Viability Assay
1. Introduction Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxicity to ensure that the observed effects are not due to cell death. The WST-1 or MTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[1]
2. Experimental Protocol: WST-1 Assay This protocol is adapted for use with RAW 264.7 murine macrophage cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[1]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor the color development.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength above 600 nm if possible.[1]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
3. Data Presentation
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 5 | 1.19 ± 0.09 | 95.2 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.11 ± 0.08 | 88.8 |
| 50 | 1.05 ± 0.07 | 84.0 |
| 100 | 0.85 ± 0.05 | 68.0 |
Based on this data, concentrations ≤ 25 µM would be selected for subsequent anti-inflammatory assays as they exhibit minimal cytotoxicity.
Application Note 2: Nitric Oxide (NO) Production Assay
1. Introduction Nitric oxide (NO) is a critical signaling molecule and a key mediator in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response.[3] The Griess assay is a simple and widely used colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[3][4]
2. Experimental Protocol: Griess Assay
-
Materials:
-
RAW 264.7 cells
-
DMEM (phenol red-free) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B immediately before use.[3]
-
Sodium nitrite (NaNO₂) standard
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells treated with LPS only, and cells with compound only.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50-100 µL of the supernatant from each well for analysis.[5]
-
Standard Curve: Prepare a standard curve of NaNO₂ (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction: In a new 96-well plate, add 50 µL of each supernatant or standard. Add 50 µL of the freshly prepared Griess reagent to each well.[5]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[5]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage of NO inhibition.
-
3. Data Presentation
Table 2: Inhibition of LPS-Induced NO Production by this compound
| Treatment | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO Production |
|---|---|---|
| Control (Untreated) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + 1 µM Cpd. | 38.1 ± 2.5 | 16.1 |
| LPS + 5 µM Cpd. | 25.7 ± 1.9 | 43.1 |
| LPS + 10 µM Cpd. | 15.3 ± 1.2 | 66.1 |
| LPS + 25 µM Cpd. | 8.9 ± 0.9 | 81.4 |
Cpd. = this compound
Application Note 3: Pro-inflammatory Cytokine Quantification
1. Introduction Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) are central to initiating and amplifying the inflammatory cascade. Quantifying the levels of these cytokines in the supernatant of LPS-stimulated macrophages is a direct measure of a compound's anti-inflammatory activity.[6][7] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.
2. Experimental Protocol: TNF-α ELISA
-
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in Application Note 2).
-
Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, stop solution, and wash buffer).
-
Microplate reader.
-
-
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample/Standard Incubation: Add 100 µL of cell culture supernatants and recombinant TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.[8] Wash the plate.
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate for 1 hour at room temperature. Wash the plate.[9]
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark. Wash the plate.[9]
-
Substrate Development: Add the TMB substrate solution and incubate for 10-20 minutes in the dark until color develops.[10]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Generate a standard curve and determine the concentration of TNF-α in the samples. Repeat the procedure with specific ELISA kits for IL-6 and IL-1β.
-
3. Data Presentation
Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Control (Untreated) | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | 3580 ± 210 | 2850 ± 180 | 950 ± 75 |
| LPS + 10 µM Cpd. | 1611 ± 130 | 1368 ± 110 | 494 ± 40 |
| LPS + 25 µM Cpd. | 752 ± 65 | 627 ± 55 | 228 ± 25 |
Cpd. = this compound
Application Note 4: Intracellular Reactive Oxygen Species (ROS) Assay
1. Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is closely linked to inflammation. The cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a reliable tool for measuring intracellular ROS.[11] Inside the cell, esterases cleave DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11]
2. Experimental Protocol: DCFH-DA Assay
-
Materials:
-
RAW 264.7 cells
-
DMEM (phenol red-free)
-
LPS
-
This compound
-
DCFH-DA stock solution (e.g., 20 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Compound Treatment & LPS Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-12 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells gently with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free DMEM) to each well.[12]
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.[11]
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]
-
Calculation: Express the results as a percentage of the fluorescence intensity of the LPS-treated group.
-
3. Data Presentation
Table 4: Inhibition of LPS-Induced Intracellular ROS Production by this compound
| Treatment | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Production |
|---|---|---|
| Control (Untreated) | 1520 ± 110 | 25.1 |
| LPS (1 µg/mL) | 6050 ± 450 | 100 |
| LPS + 10 µM Cpd. | 3388 ± 280 | 56.0 |
| LPS + 25 µM Cpd. | 2118 ± 190 | 35.0 |
Cpd. = this compound
Application Note 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
1. Introduction The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[13][14] Investigating the effect of this compound on these pathways can reveal its molecular mechanism of action. Western blotting is used to detect changes in the phosphorylation status of key proteins, which indicates pathway activation. Key targets include phosphorylated p65 and IκBα for the NF-κB pathway, and phosphorylated p38, JNK, and ERK for the MAPK pathway.[15][16]
2. Experimental Protocol: Western Blotting
-
Materials:
-
RAW 264.7 cells cultured in 6-well plates
-
LPS and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C on a shaker.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels. Use β-actin as a loading control.
-
3. Data Presentation
Table 5: Effect of this compound on LPS-Induced NF-κB and MAPK Pathway Activation
| Treatment | p-p65 / Total p65 (Relative Density) | p-IκBα / Total IκBα (Relative Density) | p-p38 / Total p38 (Relative Density) |
|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 4.8 | 5.2 | 4.5 |
| LPS + 25 µM Cpd. | 1.9 | 2.1 | 1.8 |
Cpd. = this compound. Data represents the fold change relative to the untreated control.
4. Signaling Pathway Diagrams
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mpbio.com [mpbio.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioquochem.com [bioquochem.com]
- 13. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of 13-dehydroxyindaconitine (B15144368), a natural alkaloid with potential antioxidant, anti-inflammatory, and anticancer properties.[1] The primary mechanism of its anticancer activity is believed to be the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.[1] This document outlines key cell-based assays to quantify cytotoxicity and elucidate the underlying apoptotic pathways.
Data Presentation
Due to the limited availability of published cytotoxicity data specifically for this compound, the following tables present illustrative data based on studies of the closely related compound, aconitine, and general cytotoxicity assay results. Researchers should generate their own data for this compound using the protocols provided.
Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| MCF-7 | Breast Adenocarcinoma | 48 | 45.5 |
| A549 | Lung Carcinoma | 48 | 62.8 |
| HepG2 | Hepatocellular Carcinoma | 48 | 53.2 |
| HCT116 | Colon Carcinoma | 48 | 71.4 |
Note: These IC50 values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Illustrative LDH Release After Treatment with this compound in A549 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) - Hypothetical |
| 0 (Control) | 24 | 5.2 ± 1.1 |
| 25 | 24 | 28.7 ± 3.5 |
| 50 | 24 | 55.4 ± 4.2 |
| 100 | 24 | 89.1 ± 5.8 |
Note: Data are represented as mean ± standard deviation. These values are hypothetical and for illustrative purposes only.
Table 3: Illustrative Relative Caspase-3 Activity in A549 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity - Hypothetical |
| 0 (Control) | 12 | 1.0 |
| 50 | 12 | 3.8 |
| 100 | 12 | 7.2 |
Note: Activity is normalized to the untreated control. These values are hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment using LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cells and this compound as described for the MTT assay
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Apoptosis Assessment via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cells and this compound
-
Cell lysis buffer
-
96-well plates (black plates for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture dish or plate and treat with this compound at various concentrations for a predetermined time (e.g., 12 or 24 hours).
-
Cell Lysis: Harvest the cells and prepare a cell lysate according to the assay kit protocol. This typically involves incubation with a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer as per the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays).
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This proposed pathway is based on the known mechanisms of the related compound, aconitine, which induces apoptosis through the mitochondrial pathway.[2][3]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for 13-Dehydroxyindaconitine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from Aconitum kusnezoffii Reichb.[1] Unlike many of its cardiotoxic and neurotoxic aconitine (B1665448) analogues, this compound has been reported to exhibit promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The proposed mechanisms for these activities involve scavenging of free radicals, modulation of inflammatory pathways, and induction of apoptosis through caspase activation and mitochondrial disruption.[1]
These application notes provide a comprehensive experimental framework for the in-vitro evaluation of this compound. The protocols detailed herein are designed to systematically investigate its antioxidant, anti-inflammatory, and anticancer properties, and to elucidate the underlying molecular mechanisms.
Preliminary Assays: Cytotoxicity and Effective Concentration Range
Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile and establish a non-toxic working concentration range for subsequent experiments.
Protocol 1.1: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of this compound on various cell lines and determine the 50% inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast)
-
Normal human cell line (e.g., HEK293 - embryonic kidney)
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Investigation of Antioxidant Activity
The antioxidant potential of this compound can be assessed through its ability to scavenge free radicals.
Protocol 2.1: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity.
Data Presentation:
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| This compound | |||
| Ascorbic Acid |
Evaluation of Anti-inflammatory Effects
The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3.1: Measurement of Nitric Oxide (NO) Production
Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite (B80452)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite standard curve.
Protocol 3.2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
LPS-stimulated RAW 264.7 cell culture supernatants (from Protocol 3.1)
-
Mouse TNF-α ELISA kit
-
Mouse IL-6 ELISA kit
Procedure:
-
Use the collected cell culture supernatants from the NO production assay.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
Data Presentation:
| Treatment | Concentration | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | Conc. 1 | |||
| Conc. 2 | ||||
| Conc. 3 | ||||
| LPS + Positive Control |
Assessment of Anticancer Activity and Apoptosis Induction
The anticancer potential of this compound can be determined by its ability to induce apoptosis in cancer cells.
Protocol 4.1: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of this compound for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | Duration (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 24 | |||
| 48 | ||||
| This compound | 24 | |||
| 48 |
Protocol 4.2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Protein lysates from treated and untreated cancer cells
-
Primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, and β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cancer cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Data Presentation:
| Protein | Control | This compound | Fold Change |
| Bcl-2 | |||
| Bax | |||
| Cleaved Caspase-3 | |||
| Cleaved Caspase-9 | |||
| β-actin |
Elucidation of Signaling Pathways
Based on the observed anti-inflammatory and anticancer activities, the following signaling pathways are proposed for investigation.
Protocol 5.1: Investigation of the NF-κB Signaling Pathway
Objective: To determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.
Procedure:
-
Treat RAW 264.7 cells with this compound followed by LPS stimulation.
-
Prepare cytoplasmic and nuclear protein extracts.
-
Perform Western blot analysis for p-IκBα, IκBα, p-p65, and p65 in the cytoplasmic and nuclear fractions.
Diagrams
Caption: Experimental workflow for this compound studies.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
Application Notes and Protocols for the Analytical Determination of Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methodologies for the qualitative and quantitative analysis of Aconitum alkaloids, a group of pharmacologically active and highly toxic compounds found in plants of the Aconitum genus. Due to the narrow therapeutic index of these alkaloids, robust and validated analytical methods are crucial for quality control, pharmacokinetic studies, and toxicological investigations.
Introduction to Aconitum Alkaloids
Aconitum alkaloids are structurally complex diterpenoid and norditerpenoid compounds. They are broadly classified into three types based on their chemical structure and toxicity:
-
Diester-diterpenoid alkaloids (DDAs): Such as aconitine (B1665448), mesaconitine, and hypaconitine. These are the most toxic type, responsible for the cardiotoxic and neurotoxic effects of Aconitum species.[1][2]
-
Monoester-diterpenoid alkaloids (MDAs): Such as benzoylaconine, benzoylmesaconine, and benzoylhypaconine. These are the hydrolysis products of DDAs and are significantly less toxic.
-
Alkylamine-diterpenoid alkaloids: Such as lappaconitine. These have different pharmacological profiles and are generally less toxic than DDAs.
The primary mechanism of toxicity for DDAs involves their interaction with voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.[1][2] They bind to the open state of these channels, causing persistent activation and leading to prolonged sodium influx, which disrupts normal cellular function.[3][4]
Analytical Methodologies
A variety of analytical techniques have been employed for the analysis of Aconitum alkaloids. The choice of method depends on the specific application, required sensitivity, and the matrix of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a widely used method for the routine quality control of raw materials and herbal preparations containing Aconitum alkaloids.[5][6][7]
Key Features:
-
Good reproducibility and accuracy for quantification.
-
Relatively low cost compared to mass spectrometry-based methods.
-
Suitable for the analysis of major alkaloid components.
Experimental Protocol: HPLC-UV for Aconitine, Mesaconitine, and Hypaconitine
1. Sample Preparation (Herbal Material):
- Accurately weigh 1.0 g of pulverized and dried (60°C for 4 hours) plant material.
- Add 20 mL of an extraction solvent (e.g., 70% methanol (B129727) or a mixture of chloroform-ammonia solution).
- Extract using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm membrane filter prior to injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) bicarbonate or triethylamine (B128534) (pH adjusted).[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 235 nm.[6]
- Injection Volume: 10-20 µL.
3. Method Validation:
- Perform method validation according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary for HPLC Methods
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Aconitine | 1.0 - 200 | > 0.999 | 0.25 | 0.83 | 95.2 - 104.5 | < 2.0 | [6] |
| Mesaconitine | 1.0 - 200 | > 0.999 | 0.20 | 0.67 | 96.1 - 103.8 | < 2.0 | [6] |
| Hypaconitine | 1.0 - 200 | > 0.999 | 0.15 | 0.50 | 97.3 - 102.9 | < 1.9 | [6] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the analysis of Aconitum alkaloids in complex matrices such as biological fluids (blood, urine) and for trace-level quantification.[8][9][10]
Key Features:
-
High sensitivity (ng/mL to pg/mL levels).
-
High selectivity, allowing for the analysis of co-eluting compounds.
-
Provides structural information for compound identification.
Experimental Protocol: LC-MS/MS for Six Aconitum Alkaloids in Rat Plasma
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add an internal standard solution.
- Precipitate proteins by adding 300 µL of methanol.
- Vortex for 3 minutes and then centrifuge at 14,000 rpm for 10 minutes.
- Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Filter through a 0.22 µm membrane filter before injection.
2. LC-MS/MS Conditions:
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[8]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
Quantitative Data Summary for LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Aconitine | 0.1 - 50 | > 0.998 | 1.20 | 99.7 - 101.7 | < 3.1 | [10] |
| Mesaconitine | 0.1 - 50 | > 0.999 | 1.41 | 99.8 - 101.5 | < 2.9 | [10] |
| Hypaconitine | 0.1 - 50 | > 0.999 | 1.92 | 100.2 - 101.3 | < 2.5 | [10] |
| Benzoylaconine | 1 - 500 | > 0.998 | 1.99 | 99.9 - 101.2 | < 3.0 | [10] |
| Benzoylmesaconine | 1 - 500 | > 0.998 | 4.28 | 100.1 - 101.6 | < 2.8 | [10] |
| Benzoylhypaconine | 1 - 500 | > 0.998 | 2.02 | 99.7 - 101.4 | < 2.7 | [10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of Aconitum alkaloids, particularly in forensic toxicology.[11] Derivatization is often required to improve the volatility and thermal stability of the alkaloids.
Key Features:
-
High separation efficiency.
-
Provides characteristic mass spectra for unambiguous identification.
-
Sensitive for the detection of alkaloids in biological samples.
Experimental Protocol: GC-MS for Aconitum Alkaloids in Urine
1. Sample Preparation (Urine):
- Adjust the pH of the urine sample to 9-10 with ammonia (B1221849) solution.
- Perform liquid-liquid extraction with a solvent like chloroform (B151607) or a solid-phase extraction (SPE) with a suitable cartridge.
- Evaporate the organic extract to dryness.
- Derivatize the residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
- Reconstitute the derivatized sample in a suitable solvent for injection.
2. GC-MS Conditions:
- Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[12]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate the alkaloids, for example, starting at 180°C and ramping up to 300°C.
- Injector Temperature: 280°C.
- Mass Spectrometry: Electron ionization (EI) source with selected ion monitoring (SIM) for enhanced sensitivity.
Quantitative Data Summary for GC-MS Methods
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (pg/injection) | Recovery (%) | Precision (RSD%) | Reference |
| Aconitine | 1 - 100 | > 0.99 | 10 | 85 - 95 | < 10 | [11] |
| Mesaconitine | 1 - 100 | > 0.99 | 10 | 83 - 93 | < 10 | [11] |
| Hypaconitine | 1 - 100 | > 0.99 | 10 | 88 - 98 | < 10 | [11] |
Visualization of Experimental Workflow and Signaling Pathway
General Experimental Workflow for Aconitum Alkaloid Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 8. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to dissolve 13-Dehydroxyindaconitine for experiments
This technical support center provides guidance and answers frequently asked questions regarding the handling and use of 13-Dehydroxyindaconitine for experimental purposes. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring C19-diterpenoid alkaloid.[1][2] It belongs to the aconitine (B1665448) family of compounds, which are known for their significant biological activities. These compounds are primarily isolated from plants of the Aconitum genus.[2]
Q2: What are the known biological activities of this compound?
A2: Research has indicated that this compound possesses anti-inflammatory and antioxidant properties. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines.[3]
Q3: What is the proposed mechanism of action for the anti-inflammatory effects of this compound?
A3: The anti-inflammatory mechanism of this compound is believed to involve the modulation of inflammatory pathways.[3] For the broader class of aconitine-type alkaloids, a key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical regulator of the expression of genes involved in inflammation. By inhibiting this pathway, the production of pro-inflammatory cytokines such as TNF-α and IL-6 can be suppressed.[5]
Q4: What are the safety precautions for handling this compound?
Troubleshooting Guides
Issue: The compound is not dissolving.
-
Initial Solvent Choice: For in vitro studies, it is recommended to first try dissolving this compound in 100% Dimethyl Sulfoxide (DMSO). For related aconitine alkaloids, DMSO is a common and effective solvent.
-
Warming: Gentle warming of the solution (e.g., in a 37°C water bath for a short period) can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using a sonicator bath can also help to break up any aggregates and facilitate dissolution.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, absolute ethanol (B145695) can be considered as an alternative, as related compounds show solubility in it.
Issue: Precipitation is observed after diluting the stock solution in an aqueous buffer or cell culture medium.
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration of the compound in the aqueous solution exceeds its solubility limit. Try using a lower final concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock solution directly to a large volume of aqueous buffer, perform a stepwise dilution. This can help to prevent the compound from crashing out of the solution.
-
Reduce the Percentage of DMSO: Ensure the final concentration of DMSO in your in vitro assay is low (typically less than 0.5%) to minimize solvent-induced artifacts and toxicity.[7]
-
Use of a Surfactant: For in vivo formulations, the addition of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the compound in solution or suspension.
Experimental Protocols
Note: Specific quantitative solubility data for this compound is not widely published. The following protocols are based on established methods for the broader class of diterpenoid and aconitine alkaloids. It is highly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific batch of this compound.
Protocol 1: Preparation of a Stock Solution for In Vitro Experiments
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of a Formulation for In Vivo Administration
The choice of vehicle for in vivo administration depends on the route of administration and the required dose. The following is a general guideline for preparing a formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration, assuming the compound is poorly soluble in water.
-
Primary Solvent: Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Co-solvent/Vehicle: Prepare a vehicle solution. A common vehicle for hydrophobic compounds consists of:
-
10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
50% Saline (0.9% NaCl)
-
-
Formulation: While vortexing the vehicle solution, slowly add the DMSO stock of this compound to the vehicle. This slow addition is crucial to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the injected formulation is low to minimize toxicity.
-
Visual Inspection: Before administration, visually inspect the solution to ensure there is no precipitation. If a fine suspension is formed, ensure it is homogenous by vortexing before each administration.
-
Control Group: Always include a vehicle control group in your animal experiments.
Quantitative Data Summary
Table 1: Solubility of Related Aconitine Alkaloids in Common Solvents
| Solvent | Aconitine | Mesaconitine | Hypaconitine |
| DMSO | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Water | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
| Acetonitrile/0.1% Acetic Acid (1:1) | Soluble | Soluble | Soluble |
Note: This table provides qualitative solubility data for related compounds. Specific quantitative solubility for this compound should be determined empirically.
Table 2: Toxicity Data for Aconitine (as a reference for the class)
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 1.0 | [6] |
| Mouse | Intravenous | 0.100 | [6] |
| Mouse | Intraperitoneal | 0.270 | [6] |
| Rat | Intravenous | 0.064 | [6] |
Disclaimer: This data is for the related compound aconitine and is provided for informational purposes regarding the potential high toxicity of this class of alkaloids. The LD50 for this compound has not been determined.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of key transporters mediating uptake of aconitum alkaloids into the liver and kidneys and the potential mechanism of detoxification by active ingredients of liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
13-Dehydroxyindaconitine stability in different solvents
This technical support center provides guidance on the stability of 13-dehydroxyindaconitine (B15144368). Due to a lack of specific published stability studies for this compound in various solvents, this guide offers general best practices and troubleshooting advice based on established principles of drug stability. The information provided should be adapted and verified through in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific stability data is limited, general recommendations for storing this compound are to keep it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is suggested.[2] It is also advisable to protect the compound from light.
Q2: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of a drug like this compound in a solvent. These include:
-
pH: The acidity or basicity of the solution can catalyze degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[3]
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence degradation pathways.
Q3: How can I perform a stability study for this compound in my solvent of choice?
To assess the stability, you can perform a forced degradation study. This involves subjecting the compound in your chosen solvent to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and degradation pathways.[4] The stability can then be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound in solution. | The chosen solvent may be inappropriate. The solution may be exposed to harsh environmental conditions (high temperature, light). The pH of the solution may not be optimal for stability. | Prepare fresh solutions for immediate use whenever possible. Conduct a pilot stability study to determine the optimal solvent and pH. Store stock solutions at a low temperature (e.g., -20°C) and protect from light.[2] |
| Inconsistent results in stability assays. | The analytical method may not be stability-indicating. There may be issues with sample handling and preparation. The degradation may be following complex kinetics. | Develop and validate a stability-indicating analytical method that can separate the intact drug from its degradation products.[5] Ensure consistent sample preparation and handling procedures. Investigate the degradation kinetics to understand the reaction order.[6] |
| Precipitation of the compound from the solution. | The solvent may have low solubilizing power for this compound. The concentration of the compound may be too high. The temperature of the solution may have changed, affecting solubility. | Test a range of solvents to find one with adequate solubilizing capacity. Determine the solubility limit of the compound in the chosen solvent. Store the solution at a constant temperature. |
Experimental Protocols
As no specific stability studies for this compound were found, a general protocol for a forced degradation study is provided below. This should be adapted based on the specific experimental context.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products) over time. Calculate the degradation rate and half-life under each condition.
Visualizations
Below are diagrams illustrating a general experimental workflow for stability testing and a logical troubleshooting process.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for compound instability.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of 13-Dehydroxyindaconitine
This technical support center provides guidance on the long-term storage, stability, and handling of 13-Dehydroxyindaconitine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container in a freezer at or below -20°C.[1] For shorter periods, storage in a refrigerator at 2-8°C is acceptable.[2] Many complex organic molecules, especially alkaloids, can be sensitive to temperature fluctuations, and maintaining a consistent, low-temperature environment is crucial for preserving potency and preventing degradation.[1]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store in a tightly sealed, light-resistant vial at 2-8°C for no longer than 24-48 hours. For longer-term storage of solutions, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent can also impact stability; ensure the solvent is of high purity and free of contaminants. Aconitine (B1665448), a related alkaloid, is very soluble in organic solvents like chloroform (B151607) or diethyl ether and soluble in alcohol-water mixtures with a high alcohol concentration.[3]
Q3: Is this compound sensitive to light?
A3: Yes, like many complex alkaloids, this compound is potentially photosensitive.[4][5] Exposure to UV or fluorescent light can lead to photodegradation.[6][7] It is recommended to handle the compound and its solutions under subdued light and to store them in amber or opaque containers to minimize light exposure.[8]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of related aconitine alkaloids, the primary degradation pathways are likely hydrolysis and oxidation.[9][10][11] The ester linkages in the molecule are susceptible to hydrolysis under acidic or basic conditions, which would cleave these groups and reduce the compound's biological activity.[9][10] The complex structure may also be prone to oxidation at various sites. Thermal stress can also induce degradation.[12]
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
A1: Unexpected peaks are often indicative of degradation products. Consider the following possibilities:
-
Hydrolysis: If your mobile phase is acidic or basic, or if the sample was stored in a non-neutral pH buffer, hydrolysis of ester groups may have occurred.[7][9]
-
Oxidation: Exposure of the sample to air or oxidizing contaminants in your solvents can lead to oxidative degradation.[13]
-
Photodegradation: If the sample was exposed to light for an extended period, photosensitive degradation may have occurred.[4][5]
-
Solvent Impurities: Ensure the purity of your solvents, as impurities can react with your compound.
To troubleshoot, run a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and compare their retention times to the unexpected peaks.
Q2: My experimental results are inconsistent, and I suspect my this compound is degrading. How can I confirm this?
A2: To confirm degradation, you can perform a stability-indicating HPLC analysis. This involves:
-
Developing an HPLC method that can separate the parent compound from any potential degradation products.[14]
-
Subjecting a sample of this compound to forced degradation conditions (e.g., heat, acid, base, oxidizing agent, light) to generate degradants.[6][15]
-
Analyzing both a fresh, protected sample and the stressed samples using your HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks in the stressed samples will confirm degradation.
Q3: The potency of my this compound seems to have decreased over time, even with proper storage. What could be the issue?
A3: A decrease in potency suggests gradual degradation.
-
Check Storage Conditions: Verify that the storage temperature has been consistently maintained. Even brief temperature excursions can affect stability.[1]
-
Container Integrity: Ensure the container is properly sealed to prevent exposure to moisture and air.
-
Purity of the Initial Material: The initial purity of the compound can affect its stability. Impurities can sometimes catalyze degradation reactions.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions and Predicted Stability of Solid this compound
| Storage Condition | Temperature | Predicted Stability (Purity >95%) | Notes |
| Freezer | -20°C to -80°C | > 2 years | Recommended for long-term preservation. |
| Refrigerator | 2°C to 8°C | 6 - 12 months | Suitable for short to medium-term storage. |
| Room Temperature | 15°C to 25°C | < 3 months | Not recommended; risk of significant degradation.[8] |
Note: This data is predictive and based on the general stability of related alkaloids. It is highly recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to understand the stability profile of this compound.[4][6][7][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 6 hours.[14]
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 6 hours.[14]
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a 100 µg/mL solution.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[6]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
-
Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for unexpected analytical results.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. ephor.nl [ephor.nl]
- 2. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
degradation of 13-Dehydroxyindaconitine under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine. The information is based on established principles of forced degradation studies and available data on structurally related aconitine (B1665448) alkaloids.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The following information is extrapolated from studies on related diterpenoid alkaloids, such as aconitine. Researchers should use this as a guide and perform their own experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the degradation of other aconitine-type alkaloids, this compound is likely to degrade via hydrolysis, oxidation, and thermal decomposition.[1][2][3][4]
-
Hydrolysis: The ester linkages at C-8 (acetate) and C-14 (benzoate) are susceptible to hydrolysis. Acidic or basic conditions can catalyze the cleavage of these ester bonds.[1][3] This would likely result in the formation of monoester derivatives and eventually the fully hydrolyzed polyol amine core.
-
Oxidation: The tertiary amine and other functional groups in the molecule can be susceptible to oxidation.[5][6] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidized products.[5][6]
-
Thermal Degradation: High temperatures can induce pyrolysis, leading to the formation of pyro-derivatives through the elimination of acetic acid.[2][4]
Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe any degradation, consider the following troubleshooting steps:
-
Increase Stress Level: The initial stress conditions may not be harsh enough. You can incrementally increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.
-
Check Solubility: Ensure that this compound is fully dissolved in the reaction mixture. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but ensure the co-solvent itself is stable under the stress conditions.
-
Verify Analytical Method: Confirm that your analytical method (e.g., HPLC-UV, LC-MS) is capable of detecting the parent compound and potential degradation products. The degradation products may have different chromophores or ionization properties.
Q3: My chromatogram shows multiple degradation peaks. How can I identify them?
A3: Identifying unknown degradation products typically requires mass spectrometry (MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information. Comparing the fragmentation patterns with that of the parent compound can help in elucidating the structure of the degradants.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the drug. To develop such a method, you will need to:
-
Perform forced degradation studies to generate the degradation products.
-
Use a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different pH, organic modifiers like acetonitrile (B52724) and methanol) to achieve adequate separation between the parent peak and all degradation peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The molecule contains a basic nitrogen, so the mobile phase pH can significantly affect peak shape. Try adjusting the pH with additives like formic acid, trifluoroacetic acid, or ammonium (B1175870) acetate (B1210297) to improve peak symmetry. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The solvent used to dissolve the sample should be similar in strength to the mobile phase. If a strong solvent is used for injection, it can cause peak distortion. |
| Secondary Interactions with Column | The basic nature of the analyte might lead to interactions with residual silanols on the column. Use a column with end-capping or add a competing base like triethylamine (B128534) to the mobile phase in small concentrations. |
Issue 2: Inconsistent Degradation Levels in Repeated Experiments
| Possible Cause | Troubleshooting Step |
| Inaccurate Temperature Control | Ensure the heating apparatus (water bath, oven) provides uniform and stable temperature. Small variations in temperature can significantly affect the rate of degradation. |
| Variable Stressor Concentration | Prepare fresh stressor solutions for each experiment and verify their concentration if possible. |
| Light Exposure | If the compound is photolabile, ensure that all experiments are conducted under controlled lighting conditions or in amber glassware. |
| Oxygen Presence in Oxidative Studies | For oxidative degradation, the amount of dissolved oxygen can influence the reaction. Ensure consistent mixing and headspace in the reaction vessels. |
Experimental Protocols (Generalized)
The following are generalized protocols for forced degradation studies on diterpenoid alkaloids like this compound. The specific concentrations, temperatures, and times should be optimized for your specific experimental setup.
1. Acid and Base Hydrolysis
-
Objective: To assess degradation under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For acid hydrolysis, add the stock solution to a solution of 0.1 M HCl.
-
For base hydrolysis, add the stock solution to a solution of 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (base for the acid hydrolysis sample, and acid for the base hydrolysis sample).
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature or slightly elevated temperature.
-
Withdraw samples at different time intervals.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite, though this may interfere with analysis).
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To assess the effect of heat.
-
Procedure:
-
Place the solid this compound in a controlled temperature oven (e.g., 80 °C).
-
For degradation in solution, prepare a solution of the compound and heat it.
-
Sample at various time points.
-
For solid samples, dissolve them in a suitable solvent before analysis.
-
Analyze by HPLC.
-
4. Photolytic Degradation
-
Objective: To determine the sensitivity to light.
-
Procedure:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at various time points.
-
Analyze the samples by HPLC.
-
Quantitative Data Summary
The following table summarizes potential degradation products of this compound based on the degradation of aconitine. The actual degradation products and their extent of formation must be confirmed experimentally.
| Stress Condition | Potential Degradation Product | Description | Reference |
| Acid/Base Hydrolysis | 8-deacetyl-13-dehydroxyindaconitine | Hydrolysis of the acetyl group at C-8. | [1][3] |
| 14-debenzoyl-13-dehydroxyindaconitine | Hydrolysis of the benzoyl group at C-14. | [1][3] | |
| 13-dehydroxyindaconine | Complete hydrolysis of both ester groups. | [1][3] | |
| Oxidation | N-deethyl-13-dehydroxyindaconitine | Dealkylation of the N-ethyl group. | [5][6] |
| This compound N-oxide | Oxidation of the tertiary amine to an N-oxide. | ||
| Thermal Degradation | Pyro-13-dehydroxyindaconitine | Elimination of acetic acid from the C-8 position. | [2][4] |
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing 13-Dehydroxyindaconitine Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for extracting this compound?
A1: this compound, a diterpenoid alkaloid, is typically extracted from the roots of Aconitum species. The general procedure involves a solid-liquid extraction using an organic solvent, followed by an acid-base partitioning to separate the alkaloids from other plant constituents. The crude alkaloid extract is then purified using chromatographic techniques.
Q2: Which solvents are most effective for the extraction of this compound?
A2: Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of diterpenoid alkaloids from Aconitum species. The choice of solvent can significantly impact the extraction efficiency. Optimization studies often involve testing a range of ethanol or methanol concentrations to find the optimal polarity for maximizing the yield.
Q3: How can I optimize the extraction parameters to maximize the yield?
A3: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[1][2][3][4][5] This method allows for the simultaneous evaluation of multiple variables, such as solvent concentration, extraction temperature, extraction time, and solid-to-liquid ratio, to identify the optimal conditions for achieving the highest yield.
Q4: What are the advantages of using modern extraction techniques like ultrasonic-assisted extraction (UAE)?
A4: Ultrasonic-assisted extraction can significantly improve extraction efficiency by disrupting plant cell walls, which enhances solvent penetration and mass transfer.[6][7][8][9] This often leads to higher yields in shorter extraction times compared to conventional methods like maceration. For instance, studies on other diterpenoid alkaloids from Aconitum have shown that UAE can increase the extraction yield significantly.[6]
Q5: How does pH influence the extraction process?
A5: The pH is a critical factor in the acid-base partitioning step of alkaloid extraction. Alkaloids are basic compounds that are soluble in acidic aqueous solutions as their salt forms. By adjusting the pH of the solution to be alkaline, the alkaloids are converted back to their free base form, which is soluble in organic solvents. Careful control of pH is essential to ensure complete separation and avoid the degradation of the target compound.[10][11][12][13]
Troubleshooting Guides
Issue 1: Low Extraction Yield
A common challenge in natural product extraction is achieving a satisfactory yield. Below are potential causes and recommended solutions for low extraction yields of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal. Test a range of solvents (e.g., different concentrations of ethanol or methanol in water) to find the most effective one. For diterpenoid alkaloids, a 60-70% ethanol solution has been found to be effective in some cases.[7] |
| Insufficient Extraction Time or Temperature | The extraction may be incomplete. Systematically increase the extraction time and temperature and monitor the yield to determine the optimal conditions. Be cautious of potential degradation at high temperatures.[12][13] |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to extract the compound effectively. Optimize the solid-to-liquid ratio; a common starting point is 1:10 or 1:20 (g/mL).[7] |
| Inefficient Cell Disruption | The plant material may not be ground finely enough, limiting solvent access to the target compound. Ensure the plant material is powdered to a consistent and fine particle size. |
| Incomplete Acid-Base Partitioning | Incorrect pH adjustments can lead to the loss of the alkaloid. Use a calibrated pH meter to ensure the aqueous phase is sufficiently acidic (pH 2-3) during the initial acid extraction and sufficiently basic (pH 9-11) before the final organic solvent extraction.[10][11] |
Issue 2: Low Recovery After Column Chromatography
Purification by column chromatography can sometimes result in significant product loss. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | The compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel). Try using a different stationary phase, such as neutral alumina, or add a small amount of a modifier like triethylamine (B128534) (0.1%) to the mobile phase to reduce strong interactions.[10] |
| Inappropriate Mobile Phase | The solvent system may not have the correct polarity to elute the compound. Perform a thorough TLC analysis with various solvent systems to identify an optimal mobile phase that provides good separation and an appropriate Rf value (typically 0.2-0.4). |
| Compound Degradation on the Column | The acidic nature of silica gel can cause the degradation of sensitive compounds.[14] Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If degradation is observed, consider using a deactivated or neutral stationary phase.[10] |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation and co-elution of the target compound with impurities.[11] As a general guideline, the amount of crude material loaded should not exceed 1-5% of the mass of the stationary phase. |
| Poor Sample Loading Technique | If the sample is not loaded properly, it can lead to band broadening and poor separation. For compounds with poor solubility in the mobile phase, consider dry loading the sample onto the column.[15] |
Data Presentation
Table 1: Optimization of Extraction Parameters for Diterpenoid Alkaloids from Aconitum Species using Ultrasonic-Assisted Extraction (UAE)
The following table, adapted from a study on lappaconitine, illustrates the effect of different extraction conditions on the yield of a related diterpenoid alkaloid. This data can serve as a starting point for optimizing this compound extraction.
| Method | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| Ultrasonic | 70% Ethanol | 30 | 60 | 0.887[6] |
| Microwave | 70% Ethanol | 3 | 60 | 1.208[6] |
| Microwave-Assisted Ultrasonic | 70% Ethanol | 5 | 60 | 1.227[6] |
Table 2: Orthogonal Design for Optimization of Total Flavonoid Extraction from Aconitum gymnandrum
This table demonstrates the use of an orthogonal design to evaluate the impact of multiple factors on extraction yield. A similar approach can be applied to optimize this compound extraction.
| Ethanol Conc. (%) | Time (min) | Temperature (°C) | Solid-Liquid Ratio (g/mL) | Yield (%) |
| 60 | 30 | 45 | 1:20 | 1.278[7] |
| 50 | 40 | 55 | 1:15 | 1.152[7] |
| 70 | 20 | 35 | 1:25 | 1.231[7] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of Diterpenoid Alkaloids
-
Maceration: The powdered plant material (e.g., roots of Aconitum sp.) is macerated with an appropriate solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio for a set duration and temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude extract.
-
Acid Dissolution: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) to convert the alkaloids into their water-soluble salt forms.
-
Washing with Organic Solvent: The acidic solution is washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly acidic impurities.
-
Basification: The pH of the aqueous layer is adjusted to 9-11 with a base (e.g., ammonium (B1175870) hydroxide) to convert the alkaloid salts back to their free base form.
-
Extraction of Free Base: The alkaline aqueous solution is then extracted multiple times with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Drying and Evaporation: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude alkaloid extract.
Protocol 2: Optimization of Extraction using Response Surface Methodology (RSM)
-
Factor Selection: Identify the key independent variables (factors) that may influence the extraction yield, such as solvent concentration (X1), extraction temperature (X2), and extraction time (X3).
-
Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the factor levels.
-
Perform Experiments: Conduct the extraction experiments according to the design, ensuring all other conditions are kept constant.
-
Analyze Yield: Quantify the yield of this compound in each extract using a suitable analytical method (e.g., HPLC).
-
Model Fitting and Analysis: Use the experimental data to fit a mathematical model (typically a quadratic polynomial equation) that describes the relationship between the factors and the response (yield). Analyze the model to determine the statistical significance of each factor and their interactions.
-
Optimization: Use the model to predict the optimal conditions for maximizing the extraction yield.
-
Verification: Perform an experiment under the predicted optimal conditions to validate the model.
Visualizations
Caption: Experimental workflow for optimizing the extraction of this compound.
Caption: Logical relationships for troubleshooting low extraction yield.
References
- 1. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of response surface methodology with central composit...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of Aconitum Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Aconitum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Aconitum alkaloids?
The purification of Aconitum alkaloids presents several challenges stemming from their chemical nature and the complexity of the plant matrix. Key difficulties include:
-
Similar Structures and Physicochemical Properties: Many Aconitum alkaloids share a common complex diterpenoid skeleton, leading to very similar physical and chemical properties, which makes their separation difficult.[1]
-
Low UV Absorbance: Some Aconitum alkaloids exhibit low absorbance values (around 200 nm), making detection by UV-based methods challenging.[1]
-
High Toxicity: Aconitum alkaloids, particularly diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), are highly toxic.[2][3][4] This necessitates careful handling and specialized safety precautions during all stages of purification.[3] The lethal dose for an adult can be as low as 2 mg of aconitine.[5]
-
Complex Plant Matrix: The crude plant extract contains a multitude of other compounds, such as resins and fatty materials, which can interfere with the purification process.[6]
-
Alkaloid Degradation: Aconitum alkaloids can be sensitive to heat and pH changes, potentially leading to hydrolysis and degradation during extraction and purification.[3]
Q2: How can the toxicity of Aconitum alkaloids be managed during research?
Managing the toxicity of Aconitum alkaloids is crucial for researcher safety and experimental success. The primary method for reducing toxicity is through processing, which typically involves heating methods like boiling, steaming, or roasting.[2] This process hydrolyzes the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[2] For instance, prolonged boiling can significantly decrease the content of aconitine.[2][4]
It is imperative to handle dry aconite extracts in areas with no draught, and researchers should be equipped with safety glasses, powder masks, and gloves.[3] Solutions of aconites should be manipulated under a hood whenever possible.[3]
Q3: Which analytical methods are most suitable for the analysis of Aconitum alkaloids?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for both qualitative and quantitative analysis of Aconitum alkaloids.[7][8] LC-MS/MS is particularly advantageous due to its higher sensitivity and specificity, making it ideal for detecting low concentrations of alkaloids in complex biological matrices.[8][9]
Troubleshooting Guides
Low Yield of Purified Alkaloids
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[2] Optimize the extraction method; techniques like ultrasonic-assisted extraction (UAE) or pulsed electric field (PEF) extraction can improve yields compared to traditional methods.[10][11] Consider using an acid-base extraction method to selectively extract alkaloids.[1][7] |
| Alkaloid Degradation | Avoid high temperatures during extraction and evaporation steps.[3] Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.[1] Be mindful of the pH of your solutions, as extreme pH can cause hydrolysis. |
| Loss During Purification | Optimize the chosen purification technique. For column chromatography, select the appropriate stationary and mobile phases. Techniques like pH-zone-refining counter-current chromatography (CCC) can offer high recovery for certain alkaloids.[1][12] |
| Inefficient Phase Separation in Liquid-Liquid Extraction | Ensure complete mixing during extraction and allow sufficient time for the layers to separate. Centrifugation can aid in breaking up emulsions. The choice of solvent is critical; diethyl ether is often used for extracting neutral Aconitum alkaloids.[13] |
Poor Separation of Alkaloids
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Alkaloids | Employ high-resolution chromatographic techniques. For HPLC, use a high-quality column (e.g., C18) and optimize the gradient elution program.[7][14] Consider using a buffer in the mobile phase, as the resolution of aconitine, mesaconitine, and hypaconitine (B608023) is affected by the buffer concentration.[7] |
| Suboptimal Chromatography Conditions | For pH-zone-refining CCC, carefully select the two-phase solvent system and the pH of the retainer and eluter solutions.[1][15] Adjusting the amount of the bridge solvent (e.g., methanol) can improve resolution.[1] |
| Co-elution with Impurities | Incorporate a sample cleanup step before the main purification. Solid-phase extraction (SPE) can be used to remove matrix interferences.[13] |
Quantitative Data Summary
Table 1: Purity and Yield of Aconitum Alkaloids Purified by pH-Zone-Refining CCC from Aconitum coreanum
| Compound | Amount from 3.5g Crude Extract (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Aconitum Alkaloids
This protocol describes a general method for the extraction of crude alkaloids from Aconitum species.
-
Grinding: Grind the dried plant material (e.g., roots) into a fine powder.[1]
-
Extraction:
-
Moisten the powder with an aqueous ammonia (B1221849) solution (e.g., 10% or 30%) and mix for about 20 minutes.[7][13]
-
Add an organic solvent such as diethyl ether or chloroform (B151607) and extract using a method like heat reflux, ultrasonic bath, or platform shaker.[1][2][7] Repeat the extraction multiple times to ensure completeness.[1][2]
-
-
Filtration and Concentration: Filter the combined extracts and evaporate the solvent to dryness under reduced pressure at a controlled temperature (e.g., 40°C).[1][7]
-
Acidic Wash: Dissolve the residue in a dilute acid solution (e.g., 1-2% HCl).[1][7] This will protonate the alkaloids, making them water-soluble.
-
Basification and Re-extraction: Basify the acidic solution to a pH of around 9.5-10 with an ammonia solution.[1][7] The alkaloids will now be in their free base form and can be re-extracted into an organic solvent like chloroform or diethyl ether.[1][7]
-
Final Concentration: Dry the organic extract with an anhydrous salt (e.g., sodium sulphate) and evaporate the solvent to obtain the crude alkaloid extract.[7]
Protocol 2: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol provides a general outline for the purification of Aconitum alkaloids using pH-zone-refining CCC.
-
Solvent System Selection: Prepare a suitable two-phase solvent system. A common system is petroleum ether-ethyl acetate-methanol-water.[1][12] The ratio of these solvents needs to be optimized for the specific alkaloids being separated.
-
Preparation of Solutions:
-
Stationary Phase: The upper phase of the solvent system, containing a retainer amine like triethylamine (B128534) (e.g., 10 mM).
-
Mobile Phase: The lower phase of the solvent system, containing an eluter acid like hydrochloric acid (e.g., 10 mM).
-
-
CCC Instrument Setup:
-
Fill the CCC column with the stationary phase.
-
Set the desired rotation speed and temperature.
-
-
Sample Loading: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases and inject it into the column.
-
Elution: Pump the mobile phase through the column at a constant flow rate.
-
Fraction Collection: Collect the fractions as they elute from the column. The pH of the effluent can be monitored to track the separation.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique like HPLC to determine the purity of the separated alkaloids.[1]
Visualizations
Caption: General workflow for the extraction and purification of Aconitum alkaloids.
Caption: Troubleshooting logic for addressing low purity in Aconitum alkaloid purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US2521805A - Process for extracting aconitine - Google Patents [patents.google.com]
- 7. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 13-Dehydroxyindaconitine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine. The information provided is intended to assist in the removal of impurities from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound samples?
A1: Impurities in this compound samples can be broadly categorized into two groups:
-
Source-Related Impurities: These are other naturally occurring alkaloids from the source plant, Aconitum kusnezoffii. Given the complexity of the plant's alkaloid profile, dozens of related diterpenoid alkaloids may be co-extracted. Common examples from this species include aconitine (B1665448), mesaconitine, hypaconitine, and their benzoyl derivatives.[1][2][3][4]
-
Process-Related Impurities (Degradation Products): These impurities form during extraction, purification, or storage. For C19-diterpenoid alkaloids like this compound, the most common degradation pathway is hydrolysis of the ester groups at the C-8 (acetyl) and C-14 (benzoyl) positions.[4] This results in the formation of less toxic monoester and amine-diterpenoid alkaloids. Oxidation of the molecule is another potential degradation pathway.[5]
Q2: What is the general strategy for purifying crude extracts of this compound?
A2: The general strategy involves a multi-step chromatographic approach. A typical workflow begins with extraction from the plant material, followed by one or more chromatographic steps to isolate and purify this compound.[5]
Q3: My purified this compound sample shows signs of degradation over time. How can I improve its stability?
A3: Aconitine alkaloids can be susceptible to hydrolysis. To improve stability, it is recommended to store purified samples in a cool, dry, and dark place. For long-term storage, keeping the sample at -20°C is advisable. Avoid exposure to high temperatures, humidity, and light, as these conditions can accelerate degradation.[6]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Other Alkaloids during HPLC
Possible Causes:
-
Inappropriate Column Chemistry: The selectivity of the column may not be suitable for resolving structurally similar alkaloids.
-
Suboptimal Mobile Phase Composition: The pH, organic modifier, or buffer concentration of the mobile phase may not be providing adequate separation.
-
Isocratic Elution: An isocratic elution may not have the resolving power to separate a complex mixture of alkaloids.
Solutions:
-
Column Selection: C18 columns are commonly used for the separation of aconitine alkaloids.[6] If co-elution is an issue, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column.
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of alkaloids. Experiment with a pH range of 7-9 using a buffer such as ammonium (B1175870) bicarbonate.
-
Organic Modifier: Acetonitrile (B52724) is a common organic modifier. Varying the ratio of acetonitrile to the aqueous buffer can alter selectivity.
-
Additives: Small amounts of additives like formic acid or triethylamine (B128534) can improve peak shape.
-
-
Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is gradually increased, can significantly improve the resolution of complex mixtures.[2][7]
Issue 2: Presence of Hydrolyzed Impurities in the Final Product
Possible Causes:
-
Harsh Extraction or Purification Conditions: Exposure to high temperatures or extreme pH during processing can lead to the hydrolysis of the ester groups on the this compound molecule.
-
Improper Storage: As mentioned in the FAQs, storage under suboptimal conditions can lead to degradation.
Solutions:
-
Mild Processing Conditions:
-
Use moderate temperatures during extraction and solvent evaporation steps.
-
Maintain a neutral or slightly basic pH during purification steps.
-
-
Proper Storage: Store the purified compound in a tightly sealed container at low temperatures, protected from light.
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification
This protocol is a generalized procedure based on methods used for the separation of related aconitine alkaloids and should be optimized for specific laboratory conditions.
Table 1: Preparative HPLC Parameters
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH adjusted to 8.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-60% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Methodology:
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in a suitable solvent, such as methanol (B129727) or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 30% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to confirm the purity of this compound.
-
Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound from a crude plant extract.
Logical Relationship of Impurity Types
Caption: Logical diagram illustrating the different classes of impurities found in this compound samples.
References
- 1. Identification of Diterpenoid Alkaloids from the Rootsof Aconitum kusnezoffii Reihcb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. Stability-indicating reversed-phase liquid chromatographic methods for the determination of aconitine and piperine in a polyherbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Technical Support Center: HPLC Separation of Diterpenoid Alkaloids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues during the High-Performance Liquid Chromatography (HPLC) separation of diterpenoid alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems
Q1: Why are my diterpenoid alkaloid peaks tailing?
A1: Peak tailing is a common issue when analyzing basic compounds like diterpenoid alkaloids on silica-based reversed-phase columns. The primary cause is often secondary interactions between the positively charged (protonated) alkaloid molecules and residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface, which can become ionized (SiO-) and interact electrostatically with the analyte.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][4] This keeps the silanols in their neutral form (SiOH), reducing their attraction to the protonated basic alkaloids.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites, improving peak symmetry.[1][5] However, be aware that additives like TEA can sometimes shorten column lifetime.[1]
-
Column Selection: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups and provide better peak shapes for basic compounds.[2][3] Consider using a column specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
Q2: My peaks are showing fronting. What could be the cause?
A2: Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, can be caused by several factors:
-
Column Overload: Injecting a sample at a concentration that is too high for the column's capacity.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. Ensure your sample is completely dissolved in a solvent compatible with your mobile phase.
-
Column Collapse: A sudden physical change in the column bed, which can be caused by using inappropriate mobile phase conditions (e.g., extreme pH or temperature).
Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting workflow for peak asymmetry.
Resolution and Retention Time Issues
Q3: I am seeing poor resolution between my diterpenoid alkaloid peaks. How can I improve it?
A3: Poor resolution can be due to several factors, including suboptimal mobile phase composition, column issues, or inappropriate flow rates.[6]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: For complex mixtures of diterpenoid alkaloids, a gradient elution is often necessary.[4][5] Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
pH Adjustment: As with peak tailing, adjusting the mobile phase pH can change the ionization state of the alkaloids and thus their retention and selectivity.[7][8][9]
-
-
Column Parameters:
-
Column Chemistry: Using a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and resolution.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[10]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. A common temperature range is 30-45°C.[5]
Q4: My retention times are shifting between runs. What is causing this?
A4: Retention time instability can be caused by:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently.[11] If using a gradient, ensure the pump is mixing the solvents correctly.
-
Column Equilibration: Insufficient column equilibration time between runs can lead to shifting retention times.[11]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times.[11] Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Leaks: Check for any leaks in the system, as this can affect the flow rate and pressure.[6]
Logical Flow for Diagnosing Retention Time Shifts
Caption: Diagnostic workflow for retention time instability.
Baseline and Other Issues
Q5: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A5: Ghost peaks are unexpected peaks that can arise from various sources:
-
Contaminated Mobile Phase or Solvents: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Improve the needle wash procedure in your autosampler.
-
System Contamination: Contaminants can build up in the injector, tubing, or detector.
-
Degraded Sample: The sample itself may degrade over time, creating new peaks.
Quantitative Data Summary
The following tables provide starting points for HPLC method development for different classes of diterpenoid alkaloids. These are general guidelines and may require further optimization for specific applications.
Table 1: Mobile Phase and pH Recommendations
| Diterpenoid Alkaloid Class | Recommended Mobile Phase | Typical pH Range | Notes |
| Aconitine-type | Acetonitrile/Water with buffer (e.g., triethylamine phosphate (B84403), ammonium (B1175870) bicarbonate) | 2.5 - 3.5 | Acidic pH is crucial for good peak shape.[4][5] THF can be added as a modifier to improve separation.[5] |
| Paclitaxel (B517696) and related taxanes | Acetonitrile/Water | Neutral | Isocratic or gradient elution can be used.[12] A buffer is not always necessary. |
| General Diterpenoid Alkaloids | Methanol/Water or Acetonitrile/Water with 0.1% formic acid or acetic acid in the aqueous phase. | 2.5 - 4.5 | Formic acid is a common additive for improving peak shape and providing protons for mass spectrometry detection. |
Table 2: General HPLC Parameters
| Parameter | Typical Range/Value |
| Column | C18, 150-250 mm length, 4.6 mm ID, 3.5-5 µm particle size |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temp. | 30 - 45 °C |
| Detection | UV at 220-240 nm (depending on the chromophore) |
| Injection Vol. | 5 - 20 µL |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This is a general protocol for the extraction of diterpenoid alkaloids from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.[13]
-
Concentration/Dilution: Depending on the concentration of the alkaloids, the extract may need to be evaporated and reconstituted in the mobile phase or diluted.
Protocol 2: HPLC Method for Aconitine-type Alkaloids
This protocol is a starting point for the analysis of aconitine, mesaconitine, and hypaconitine.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 25 mM Triethylamine phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 10% to 16% B
-
20-40 min: 16% to 36% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 238 nm
-
Sample Solvent: Acetonitrile/TEA buffer (75:25, v/v)[5]
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of diterpenoid alkaloids.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aelabgroup.com [aelabgroup.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
Technical Support Center: LC-MS Analysis of 13-Dehydroxyindaconitine
Welcome to the technical support center for the LC-MS analysis of 13-Dehydroxyindaconitine and related aconitine-type alkaloids. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve high-resolution results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic issues encountered with this compound?
The most prevalent issues are poor peak shape, specifically peak tailing, and inadequate resolution from other structurally similar aconitine (B1665448) alkaloids. Peak tailing is often caused by secondary interactions between the basic analyte and residual silanol (B1196071) groups on the stationary phase of the column.[1][2] Co-elution or poor separation arises from the structural similarity of these alkaloids, requiring highly optimized chromatographic conditions.
Q2: Why is my signal intensity for this compound low or inconsistent?
Low signal intensity can stem from several factors. Aconitine-type alkaloids ionize best in positive electrospray ionization (ESI) mode.[3] Suboptimal mobile phase pH can reduce ionization efficiency. Mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are crucial for promoting protonation and achieving a stable signal.[4] Additionally, complex sample matrices, such as those from plant extracts, can cause ion suppression, where other co-eluting compounds interfere with the ionization of the target analyte.[5][6]
Q3: What are the recommended starting conditions for developing an LC-MS method for this compound?
A good starting point is a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile (B52724), both containing an additive like 0.1% formic acid or 5-10 mM ammonium acetate/formate.[3][4] A gradient elution from a lower to a higher concentration of acetonitrile is typically required to separate the alkaloids.[7] For the MS, use ESI in positive ion mode and optimize source parameters like capillary voltage, gas flows, and temperature.[4]
Q4: How can I effectively minimize matrix effects when analyzing this compound in complex samples like herbal extracts?
Matrix effects can be significant and are best addressed through a combination of strategies. A simple approach is to dilute the sample extract, which can reduce the concentration of interfering compounds to a level where they no longer suppress the analyte's signal.[5][8] More rigorous sample preparation, such as solid-phase extraction (SPE), can be used to clean up the sample by removing classes of interfering compounds while retaining the target alkaloids.[9] Using a guard column can also help protect the analytical column from strongly retained matrix components.[10]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your analysis.
Problem: Severe Peak Tailing
Q: My chromatogram shows a symmetrical peaks for standards, but my peak for this compound is tailing significantly. What are the causes and how can I fix it?
Peak tailing for basic compounds like this compound is a common problem. The primary causes stem from chemical interactions within the column or column overload.[2]
Troubleshooting Steps for Peak Tailing:
| Potential Cause | Solution | Explanation |
| Secondary Silanol Interactions | Use a modern, end-capped C18 column or a column with a more inert stationary phase.[1] | Residual silanol groups on the silica (B1680970) surface can interact strongly with basic analytes, causing tailing. End-capping deactivates these sites.[2] |
| Add a competitive base (e.g., a small amount of ammonia) to the mobile phase or increase the buffer concentration (e.g., 10-20 mM ammonium formate).[3] | These additives compete with the analyte for active sites on the stationary phase, masking the silanol interactions. | |
| Column Overload (Mass) | Dilute the sample or reduce the injection volume.[1][8] | Injecting too much analyte mass can saturate the stationary phase, leading to tailing. If peak shape improves upon dilution, overload was the issue.[11] |
| Mobile Phase pH Too High | Lower the mobile phase pH by using an acidic modifier like formic acid (0.1%). | At a lower pH, the basic analyte will be consistently protonated, and silanol groups on the column will be less ionized, reducing unwanted interactions. |
| Column Contamination/Void | Use a guard column and replace it regularly.[10] | If all peaks in the chromatogram are tailing, it could indicate a physical problem like a void at the column inlet or a blocked frit.[1] |
Problem: Peak Fronting
Q: My peak for this compound looks like a "shark fin" (fronting). What causes this?
Peak fronting is less common than tailing but is almost always caused by overloading the column or a mismatch between the sample solvent and the mobile phase.[8]
Troubleshooting Steps for Peak Fronting:
| Potential Cause | Solution | Explanation |
| Column Overload (Mass/Volume) | Dilute the sample and/or reduce the injection volume.[8] | Injecting too much sample can lead to fronting. This is the most common cause.[1] |
| Sample Solvent Mismatch | Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | If the sample is dissolved in a much stronger solvent (e.g., high percentage of organic), the band will spread incorrectly at the head of the column, causing distortion.[1] |
| Physical Column Damage | Replace the column. | A collapsed column bed can sometimes cause fronting, though this is rare. This would typically affect all peaks.[1] |
Problem: Poor Resolution Between Analytes
Q: I cannot separate this compound from another closely related alkaloid. How can I improve the resolution?
Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
Troubleshooting Steps for Poor Resolution:
| Parameter to Adjust | Action | Expected Outcome |
| Gradient Slope | Decrease the gradient slope (i.e., make the gradient longer and shallower).[12] | Increases the separation time between closely eluting peaks, allowing for better resolution. |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase slightly (e.g., from 3.0 to 3.5). | Small changes in pH can alter the ionization state of the alkaloids differently, changing their retention and improving selectivity.[3] |
| Organic Modifier | Try switching the organic solvent from acetonitrile to methanol (B129727) (or vice versa). | Methanol and acetonitrile have different selectivities and can alter the elution order or spacing of peaks. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a C30). | Different stationary phases offer alternative retention mechanisms (e.g., pi-pi interactions with a Phenyl column), which can dramatically improve selectivity. |
| Column Temperature | Increase or decrease the column temperature by 5-10 °C.[12] | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can impact resolution. |
Section 3: Experimental Protocols and Data
Example Optimized LC-MS Protocol for Aconitine Alkaloids
This protocol provides a robust starting point for the analysis of this compound. Optimization will be required based on your specific instrument and sample complexity.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | High-purity, end-capped C18 (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 10 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive[3] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas (N₂) Flow | Instrument Dependent (Optimize for stable spray) |
| Drying Gas (N₂) Flow | Instrument Dependent (Optimize for signal) |
| Data Acquisition | MRM (for quantification) or Full Scan (for identification) |
Section 4: Visual Guides
Workflow for Troubleshooting Poor Peak Shape
Caption: A step-by-step workflow for diagnosing and resolving common peak shape issues.
Logical Flow for LC Method Optimization
Caption: A logical progression for optimizing an LC method to improve analyte resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sciex.com [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. youtube.com [youtube.com]
- 9. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 13-Dehydroxyindaconitine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] In the context of this compound quantification in biological samples (e.g., plasma, urine), endogenous components like phospholipids (B1166683), salts, and proteins can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?
A2: The presence of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any fluctuation (dip or peak) in the constant analyte signal as the matrix components elute indicates the presence of ion suppression or enhancement at specific retention times.
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What are the primary sources of matrix effects in biological samples for the analysis of Aconitum alkaloids like this compound?
A3: For basic compounds like this compound, the primary sources of matrix effects in biological fluids such as plasma and urine are:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Metabolites: High concentrations of salts and other small endogenous molecules can alter the droplet formation and evaporation process in the ESI source, affecting ionization efficiency.
-
Proteins: Although most proteins are removed during initial sample preparation, residual proteins or peptides can still interfere with the analysis.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended and is considered the gold standard for compensating for matrix effects. A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, co-elutes with the analyte and experiences similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | - Dilute the sample. - Ensure the mobile phase pH is appropriate for the basic nature of this compound (e.g., using a small amount of formic acid or ammonium (B1175870) formate). - Use a different analytical column with a more inert stationary phase. |
| High Signal Suppression | Significant co-elution of matrix components, particularly phospholipids. | - Implement a more rigorous sample preparation method to remove interferences (e.g., Solid-Phase Extraction or Phospholipid Removal plates). - Optimize chromatographic conditions to separate this compound from the suppression zones. - Dilute the sample, if sensitivity allows. |
| Inconsistent Results (High %RSD) | Variable matrix effects between different samples or batches. | - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. - Standardize the sample collection and preparation procedure to ensure consistency. - Employ a robust sample cleanup technique like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE). |
| Low Analyte Recovery | Inefficient extraction of this compound from the sample matrix. | - Optimize the pH of the extraction solvent to ensure the analyte is in a neutral form for efficient extraction. - Test different organic solvents or solvent mixtures for liquid-liquid extraction or different sorbents and elution solvents for solid-phase extraction. |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is effective for removing proteins and phospholipids from plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., ¹³C₃-13-Dehydroxyindaconitine in methanol) and 100 µL of 0.1 M ammonium hydroxide (B78521). Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto a supported liquid extraction plate/cartridge and allow it to absorb for 5 minutes.
-
Elution: Elute the analyte with 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) twice.
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a high degree of sample cleanup.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 100 µL of pre-treated plasma (acidified with 1% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the SLE protocol.
Data Presentation
Table 1: Comparison of Matrix Effects and Recovery for Different Sample Preparation Methods for this compound in Human Plasma
| Sample Preparation Method | Matrix Factor (MF)a | Recovery (%)b | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 0.65 | 95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 85 | < 10 |
| Supported Liquid Extraction (SLE) | 0.95 | 92 | < 5 |
| Solid-Phase Extraction (SPE) | 0.98 | 88 | < 5 |
a: Matrix Factor (MF) was calculated as the peak area of the analyte in post-extraction spiked plasma divided by the peak area of the analyte in a neat solution. A value closer to 1 indicates a lower matrix effect. b: Recovery was determined by comparing the analyte peak area in pre-extraction spiked plasma to that in post-extraction spiked plasma.
Table 2: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | [Precursor ion > Product ion] |
| MRM Transition (IS) | [Precursor ion > Product ion] |
| Collision Energy | Optimized value (eV) |
(Note: Specific MRM transitions and collision energies need to be optimized for the specific instrument used.)
Visualizations
References
Aconitum Alkaloid Research: Technical Support Center
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in Aconitum alkaloid research. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of handling these potent compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in Aconitum alkaloid quantification?
A1: High variability in quantitative results is a frequent challenge. The primary causes include:
-
Inherent Plant Variability: The concentration of alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine (B608023) can vary significantly between different species, places of origin, and even batches of the same species.[1]
-
Inadequate Sample Preparation: Non-uniform powdering of raw plant material leads to inconsistent extraction efficiency. Accurate weighing and homogenization are critical.[2]
-
Alkaloid Instability: Diester-diterpenoid alkaloids (DDAs) are susceptible to hydrolysis, especially under improper pH and temperature conditions during extraction and storage.[2][3] This chemical transformation converts highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines, altering the quantitative profile of the sample.[2][4]
-
Matrix Effects: Complex biological matrices can interfere with analytical methods like LC-MS, causing ion suppression or enhancement, which affects accuracy.[5]
-
Improper Processing: Traditional processing methods like boiling or steaming are designed to reduce toxicity by hydrolyzing DDAs.[4][6] Variations in these methods can lead to inconsistent alkaloid profiles in the final product.[1]
Q2: My in vitro cytotoxicity assays show poor reproducibility. What could be wrong?
A2: Reproducibility issues in cytotoxicity assays with Aconitum alkaloids often stem from several factors:
-
Inaccurate Drug Concentration: Errors in performing serial dilutions of the alkaloid stock solution can lead to inconsistent dose-response curves.
-
Cell Plating Inconsistencies: A non-uniform cell density across the wells of a microplate will result in variable results.
-
Contamination: Standard issues like microbial contamination in cell cultures can interfere with assay results.
-
Compound Interference: The alkaloid itself might directly interact with the assay reagent (e.g., reducing MTT or WST reagents). It is advisable to run a control with the compound in cell-free media to check for such interference.[2]
Q3: How can I minimize the risk of alkaloid degradation during sample extraction and analysis?
A3: Minimizing degradation, primarily through hydrolysis, is crucial for accurate analysis.
-
Control pH: DDAs are known to be acid labile.[7] Extraction protocols often use an alkaline environment (e.g., with aqueous ammonia) to maintain the stability of the ester groups.[2][8][9]
-
Temperature Management: Avoid high temperatures during extraction and sample processing. Evaporation steps should be carried out at moderate temperatures (e.g., 40°C).[2][8] Store extracts and standard solutions at low temperatures (-20°C) to prevent degradation.[10][11]
-
Use Appropriate Solvents: Solvents should be chosen carefully. Protocols often involve an initial extraction with an organic solvent like diethyl ether followed by acid-base partitioning to purify the alkaloids.[8][9]
-
Rapid Analysis: Minimize the time between sample preparation and analysis to reduce the window for potential degradation.[12][13]
Troubleshooting Guides
Problem 1: Low Yield of Alkaloids During Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Cell Wall Disruption | Ensure the plant material is pulverized into a fine, homogenous powder (e.g., passing through a 0.45 mm sieve).[8] | A finer powder increases the surface area available for solvent interaction, leading to more efficient extraction.[2] |
| Inappropriate Solvent Choice | Use a non-polar solvent like diethyl ether or chloroform (B151607) in an alkaline environment for the initial extraction of the free base alkaloids.[8][9] | Aconitum alkaloids are effectively extracted in their free base form. The alkaline condition prevents the hydrolysis of the ester linkages. |
| Insufficient Extraction Time/Repetitions | Perform multiple extraction cycles (e.g., 3-4 times) with fresh solvent and consider using methods like ultrasonication to enhance efficiency.[2][8] | Repetitive extractions ensure that the maximum amount of alkaloid is recovered from the plant matrix. |
| Loss During Acid-Base Partitioning | Carefully monitor and adjust the pH during the liquid-liquid extraction steps. Ensure the aqueous acid solution is sufficiently acidic (e.g., 2% HCl) to protonate the alkaloids and the final basic solution is sufficiently alkaline (e.g., pH 10) to deprotonate them for re-extraction into the organic phase.[2][8] | Incomplete protonation or deprotonation will lead to poor recovery as the alkaloids will not efficiently transfer between the aqueous and organic phases. |
Problem 2: Poor Chromatographic Resolution or Peak Shape (HPLC)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, a gradient elution with acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate) is often effective.[1][8] | The buffer concentration and pH can significantly affect the peak shape and resolution of basic compounds like alkaloids.[8] |
| Column Degradation or Contamination | Use a guard column to protect the analytical column.[2] Regularly flush the column with a strong solvent to remove contaminants. | Matrix components from improperly cleaned-up samples can irreversibly bind to the column, degrading its performance. |
| Inadequate Sample Cleanup | Implement a solid-phase extraction (SPE) step before HPLC analysis to remove interfering matrix components.[9] | A cleaner sample leads to better chromatography, reduces matrix effects in MS detection, and extends column lifetime.[2] |
| Incorrect Detection Wavelength | Set the UV detector to an appropriate wavelength. A wavelength of around 235-240 nm is commonly used for the detection of aconitine-type alkaloids.[1][9] | Using the optimal wavelength maximizes the signal-to-noise ratio for the compounds of interest. |
Experimental Workflow & Logic
The following diagram illustrates a generalized workflow for troubleshooting common issues in Aconitum alkaloid analysis, emphasizing the decision points for addressing either low yield or poor analytical results.
Caption: Troubleshooting workflow for Aconitum alkaloid analysis.
Alkaloid Transformation Pathway
The toxicity of Aconitum species is primarily due to diester-diterpenoid alkaloids (DDAs). Processing, such as heating or decoction, intentionally hydrolyzes these compounds into less toxic forms. Understanding this pathway is critical for interpreting analytical results, especially when comparing raw and processed materials.
Caption: Chemical hydrolysis pathway reducing Aconitum alkaloid toxicity.
References
- 1. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Metabolites from the Main Diester and Monoester Diterpenoid Alkaloids in a Traditional Chinese Herb, the Aconitum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for 13-Dehydroxyindaconitine Antioxidant Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine antioxidant assays for 13-Dehydroxyindaconitine. The following sections offer detailed experimental protocols, data presentation for related compounds, and visualizations to clarify experimental workflows and potential antioxidant mechanisms.
Frequently Asked Questions (FAQs)
Q1: What type of antioxidant activity is expected from this compound?
A1: this compound is a C19-diterpenoid alkaloid.[1] Compounds in this class are reported to exhibit antioxidant properties. The primary mechanism is believed to be free radical scavenging through electron donation.[2] Additionally, some C19-diterpenoid alkaloids may act as secondary antioxidants through their metal-chelating activity.
Q2: Which antioxidant assays are most appropriate for evaluating this compound?
A2: A comprehensive evaluation of the antioxidant potential of this compound should involve a panel of assays that measure different aspects of antioxidant activity. It is recommended to use assays based on both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. Commonly used SET-based assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can proceed via both SET and HAT mechanisms.
Q3: How should I dissolve this compound for in vitro assays?
A3: Due to the hydrophobic nature of many diterpenoid alkaloids, dissolving this compound can be challenging. It is recommended to first attempt dissolution in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before further dilution in the assay medium. Always prepare a solvent blank to account for any potential interference from the solvent in the assay.
Q4: Are there any known interferences I should be aware of when testing this compound?
A4: As with other complex natural products, potential interferences can arise. If your sample of this compound is colored, it may interfere with spectrophotometric readings in assays like DPPH. In such cases, a sample blank (sample without the radical) should be run for each concentration to correct for background absorbance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Antioxidant Activity Detected | Inadequate Solubility: this compound may not be fully dissolved in the assay medium, leading to an underestimation of its activity. | - Prepare stock solutions in 100% DMSO or ethanol and then dilute with the assay buffer. - Gentle warming or sonication may aid dissolution, but be cautious of compound degradation. - Visually inspect for any precipitation in the assay wells. |
| Inappropriate Assay Choice: The selected assay may not be sensitive to the antioxidant mechanism of this compound. | - Employ a battery of tests (DPPH, ABTS, FRAP) to assess different facets of antioxidant activity. - Consider a metal chelating assay if direct radical scavenging is weak. | |
| High Variability in Results | Inconsistent Reaction Times: The reaction between this compound and the radical may not have reached its endpoint, leading to variable readings. | - Perform a time-course experiment to determine the optimal incubation time for the reaction to stabilize. - Ensure all samples and standards are incubated for the exact same duration. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variation. | |
| Precipitation in Assay Well | Poor Solubility in Aqueous Buffer: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the hydrophobic compound in solution. | - Increase the percentage of the organic co-solvent in the final reaction mixture, ensuring it does not interfere with the assay chemistry. - Run a solvent-effect control to verify. |
| Unexpected Color Changes | Interference from Compound Color: The inherent color of the this compound solution may interfere with the absorbance readings. | - For each sample concentration, prepare a corresponding blank containing the sample and the solvent but not the colored reagent (e.g., DPPH). - Subtract the absorbance of the blank from the absorbance of the sample reaction. |
Quantitative Data on Related C19-Diterpenoid Alkaloids
| Compound | Assay | Result | Reference Compound | Source |
| Swatinine | DPPH | 63.4% inhibition at 1 µM | Butylated hydroxytoluene (BHT) (92.1% inhibition at 1 µM) | [1] |
| Neoline | DPPH | 65.3% inhibition at 1 µM | Butylated hydroxytoluene (BHT) (92.1% inhibition at 1 µM) | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Standard: Prepare a stock solution of this compound in DMSO or ethanol. Create a series of dilutions of the stock solution with methanol. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the sample, standard, or solvent (for the blank) to the wells.
-
For a color control, add 100 µL of the sample and 100 µL of methanol to separate wells.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (Acontrol - Asample) / Acontrol ] x 100
-
Where Acontrol is the absorbance of the DPPH solution with the solvent, and Asample is the absorbance of the DPPH solution with the sample or standard.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard: Prepare a stock solution of this compound in DMSO or ethanol. Create a series of dilutions with the assay buffer. Prepare a similar dilution series for Trolox.
-
Assay:
-
Add 20 µL of the sample, standard, or solvent to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and measure the absorbance at 734 nm.
-
Calculation:
-
Percentage of inhibition (%) = [ (Acontrol - Asample) / Acontrol ] x 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex is measured spectrophotometrically.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard: Prepare a stock solution of this compound in DMSO or ethanol. Create a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.
-
Assay:
-
Add 20 µL of the sample, standard, or solvent to the wells of a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram of the sample.
Visualizations
Caption: General experimental workflow for antioxidant assays.
Caption: Potential antioxidant mechanisms of this compound.
Caption: Logical workflow for troubleshooting antioxidant assays.
References
Technical Support Center: Optimizing Cell Viability Assays with 13-Dehydroxyindaconitine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays using 13-Dehydroxyindaconitine. Given the limited specific data on this compound, this guidance is substantially based on the known properties of related aconitine (B1665448) alkaloids, particularly aconitine. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other aconitine alkaloids that affects cell viability?
A1: The primary mechanism of toxicity for aconitine alkaloids, such as aconitine, involves their interaction with voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.[1][2] These compounds bind to the open state of these channels, leading to persistent activation and an influx of sodium ions.[1][2] This disrupts cellular ion homeostasis, causing prolonged membrane depolarization, which can trigger apoptosis and other forms of cell death.[2] Other reported toxicological mechanisms include the modulation of neurotransmitter release, promotion of lipid peroxidation, and induction of apoptosis in various organs.[3]
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, WST-1) with this compound. What could be the cause?
A2: Inconsistent results with tetrazolium-based assays can arise from several factors when working with aconitine-like compounds. The compound itself may interfere with the tetrazolium salt reduction, leading to inaccurate readings.[4] It is also critical to ensure that this compound is fully solubilized in the culture medium, as precipitation can lead to variable concentrations in the wells.[4] Additionally, optimizing cell density and incubation times is crucial for reproducible results.[4]
Q3: My cell viability results show a significant decrease, but I am unsure if it is due to apoptosis or necrosis. How can I differentiate between these two mechanisms?
A3: A decrease in metabolic activity, as measured by assays like MTT, indicates cell death or growth arrest but does not elucidate the specific mechanism. Aconitine alkaloids can induce apoptosis through both mitochondria-mediated (intrinsic) and death receptor (extrinsic) signaling pathways.[5][6] To confirm the mechanism, you can use assays that measure specific markers of apoptosis, such as:
-
Caspase activity assays: Measure the activity of key executioner caspases like caspase-3.
-
Annexin V/Propidium Iodide (PI) staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
DNA fragmentation assays: Detect the characteristic laddering pattern of DNA from apoptotic cells.
Q4: What are the best practices for preparing and handling this compound for cell culture experiments?
A4: Aconitine alkaloids are potent neurotoxins and cardiotoxins and should be handled with extreme care in a laboratory setting. Aconitine is sparingly soluble in water but soluble in organic solvents like chloroform, diethyl ether, and ethanol.[7][8] For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Be aware that some aconite alkaloids can undergo hydrolysis in aqueous solutions, particularly in alkaline media, which may affect their activity.[9] Therefore, it is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding and mix the cell suspension between pipetting.[10] |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[10] | |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration. | |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media.[10] |
| Interference from the test compound. | Run a "no-cell" control with this compound and the assay reagent to check for direct reduction of the reagent.[2] | |
| Low Signal or Poor Dynamic Range | Insufficient number of viable cells. | Optimize the initial cell seeding density.[10] |
| Incubation time with the assay reagent is too short. | Increase the incubation time with the reagent (e.g., from 2 to 4 hours for MTT).[10] | |
| Incomplete solubilization of formazan (B1609692) crystals (for MTT assay). | Ensure complete dissolution of the formazan crystals by pipetting up and down or using a plate shaker.[10] | |
| Inconsistent Dose-Response Curves | Inaccurate drug concentration. | Ensure accurate and consistent serial dilutions of the this compound stock solution.[2] |
| Cell plating inconsistencies. | Ensure a uniform cell density in all wells of the microplate.[2] |
Experimental Protocols
Protocol for Cell Viability Assay (MTT)
This protocol provides a general framework for assessing cell viability using the MTT assay. Optimization of cell number, compound concentration, and incubation times is essential for each specific cell line and experimental condition.
-
Cell Seeding:
-
Seed cells in a 96-well microplate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.[2]
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).[2]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which represents 100% viability).
-
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific properties of this compound.
Table 1: Hypothetical IC₅₀ Values of this compound in Different Cell Lines after 48h Treatment.
| Cell Line | IC₅₀ (µM) |
| HT22 (Hippocampal) | 400 - 800 (based on aconitine)[13] |
| H9c2 (Cardiomyoblast) | 100 - 200 (based on aconitine)[5] |
| PC12 (Pheochromocytoma) | >100 (based on aconitine)[14] |
Table 2: Example of Dose-Dependent Effect of this compound on Cell Viability (MTT Assay).
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 50 | 85.3 ± 4.1 |
| 100 | 62.7 ± 3.5 |
| 200 | 41.2 ± 2.9 |
| 400 | 25.8 ± 2.1 |
| 800 | 10.1 ± 1.5 |
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by aconitine alkaloids, which may be relevant for this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Aconitine-induced apoptosis signaling pathways.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation during Aconitum plant processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aconitum plants. The following information is designed to help prevent the degradation of active compounds during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation of active compounds in Aconitum during processing?
A1: The primary cause of degradation of diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448) is hydrolysis. This process is significantly influenced by factors such as temperature, pH, and the type of solvent used.[1][2] Traditional processing methods, such as boiling and steaming, are intentionally used to hydrolyze the highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) like benzoylaconine, and further to non-toxic alcohol amines like aconine.[3][4][5]
Q2: How does temperature affect the stability of Aconitum alkaloids?
A2: Higher temperatures accelerate the rate of hydrolysis and degradation of aconitine and related alkaloids.[6] For instance, significant degradation of aconitine is observed when samples are stored at +20°C for 30 days. Conversely, storage at -20°C or even +4°C shows no appreciable degradation.[6]
Q3: What is the optimal pH range for maintaining the stability of aconitine in solutions?
A3: Aconitum alkaloids are most stable in acidic to neutral solutions (pH 2.0-7.0).[2] They are rapidly hydrolyzed in alkaline solutions.[1] Therefore, maintaining a slightly acidic pH during extraction and analysis is crucial for preventing degradation.
Q4: Which solvents are recommended for extracting and storing Aconitum alkaloids to minimize degradation?
A4: For optimal stability, acetonitrile (B52724) and tetrahydrofuran (B95107) are recommended for preparing solutions of Aconitum alkaloids.[1] These alkaloids have been shown to be stable in these solvents, as well as in diluted hydrochloric acid, for over five months.[1] In contrast, significant degradation occurs in methanol (B129727) and ethanol (B145695), with half-lives of less than a month.[1] While diethyl ether is effective for extraction, it can lead to a decline in aconitine concentration over time.[2][7]
Q5: What are the best long-term storage conditions for Aconitum plant materials and their extracts?
A5: For long-term storage, it is recommended to keep dried, powdered plant material in a cool, dark, and dry place.[8] For extracts, they should be thoroughly dried to a powder form and stored in airtight containers in a refrigerator or, for maximal stability, a freezer at -20°C or -80°C.[6][8][9] Storing extracts in solution is less ideal, but if necessary, use acetonitrile or an acidic medium and store at low temperatures.[10]
Troubleshooting Guides
Issue 1: Low Yield of Aconitine During Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete cell wall disruption | Ensure the plant material is ground into a fine powder to maximize the surface area for solvent penetration. |
| Inappropriate solvent choice | Use a suitable extraction solvent system. A common method involves using diethyl ether in the presence of an ammonia (B1221849) solution to extract the free base form of the alkaloids.[7] For stability post-extraction, redissolve the dried extract in an acidic solution or a stable organic solvent like acetonitrile.[1][7] |
| Insufficient extraction time or cycles | Optimize the duration and number of extraction cycles. While longer times and more cycles can increase yield, they also increase the risk of degradation if conditions are not optimal. Studies have shown that extraction for 1 hour followed by two shorter extractions can be effective.[3] |
| Degradation during extraction | Maintain a low temperature during the extraction process. If using ultrasonication, perform it in an ice bath to prevent heating of the sample. Avoid prolonged exposure to alkaline conditions. |
Issue 2: Poor Peak Resolution or Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | Adjust the mobile phase composition and pH. A common mobile phase consists of a mixture of acetonitrile and a buffer, such as triethylamine (B128534) (TEA) phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.0), to improve peak shape for the basic alkaloids.[11] |
| Column degradation or contamination | Use a guard column to protect the analytical column from contaminants in the sample matrix. Regularly flush the column with a strong solvent to remove any adsorbed compounds. |
| Inadequate sample cleanup | Implement a solid-phase extraction (SPE) step to remove interfering matrix components before HPLC analysis. This will result in a cleaner sample and better chromatographic performance.[7] |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps | | Inconsistent sample preparation | Ensure uniform grinding of the plant material and accurate weighing for each sample. Use calibrated pipettes and volumetric flasks for all dilutions. | | Instability of standard solutions | Prepare fresh standard solutions regularly. Store stock solutions in a stable solvent like acetonitrile at -20°C. Avoid using methanol or ethanol for long-term storage of standards.[1][10] | | Matrix effects in LC-MS/MS | Use an internal standard that is structurally similar to the analytes to compensate for variations in extraction efficiency and matrix effects. Develop a robust sample cleanup procedure to minimize matrix suppression or enhancement of the signal. | | Degradation in the autosampler | If the autosampler is not refrigerated, analyze samples promptly after preparation. If long analysis sequences are necessary, consider using a refrigerated autosampler to maintain sample stability. |
Experimental Protocols
Protocol 1: Extraction of Aconitum Alkaloids for HPLC Analysis
This protocol is adapted from established methods for the extraction of aconitine, mesaconitine, and hypaconitine.[3][11]
Materials:
-
Powdered Aconitum root sample
-
10% Ammonia solution
-
Diethyl ether
-
2% Hydrochloric acid
-
Anhydrous sodium sulfate
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) buffer (pH 3.0, 25 mM)
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Rotary evaporator
-
0.45 µm filter
Procedure:
-
Accurately weigh 1.0 g of the powdered Aconitum sample into a 50 mL centrifuge tube.
-
Add 1 mL of 10% ammonia solution and mix for 20 minutes at room temperature.
-
Add 20 mL of diethyl ether and extract in an ultrasonic bath for 10 minutes.
-
Allow the sample to stand at room temperature for 16 hours, then centrifuge and filter the liquid phase.
-
Repeat the extraction of the solid residue three more times with 10 mL of diethyl ether each time.
-
Combine all the ether extracts and extract this solution four times with 25 mL of 2% hydrochloric acid each time.
-
Combine the aqueous acidic extracts and adjust the pH to 10 with ammonia solution.
-
Extract the alkaline solution three times with 25 mL of diethyl ether each time.
-
Combine the ether extracts, wash with 10 mL of water, and then dry over anhydrous sodium sulfate.
-
Evaporate the dried ether extract to dryness at 40°C using a rotary evaporator.
-
Reconstitute the residue in 1 mL of a mixture of acetonitrile and TEA buffer (75:25, v/v).
-
Filter the final solution through a 0.45 µm filter before injecting it into the HPLC system.
Protocol 2: HPLC Analysis of Aconitum Alkaloids
This protocol provides optimal conditions for the separation and quantification of aconitine, mesaconitine, and hypaconitine.[11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
C18 analytical column (e.g., 25 cm × 4.6 mm i.d., 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (ACN), 25 mM Triethylamine (TEA) buffer (pH 3.0), and Tetrahydrofuran (THF).
-
Gradient program:
-
0 min: 6% ACN, 84% TEA buffer, 10% THF
-
20 min: 26% ACN, 64% TEA buffer, 10% THF
-
40 min: 26% ACN, 64% TEA buffer, 10% THF
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Stability of Aconitine in Various Solvents and Conditions
| Solvent/Condition | Stability (Half-life, t½) | Reference |
| Alkaline Solution (pH > 7.4) | < 1 day | [1][12] |
| Acetonitrile | > 5 months | [1] |
| Tetrahydrofuran | > 5 months | [1] |
| Diluted Hydrochloric Acid | > 5 months | [1] |
| Methanol | < 1 month | [1] |
| Ethanol | < 1 month | [1] |
| Storage at +20°C | Significant degradation in 30 days | [6] |
| Storage at -20°C | No appreciable degradation | [6] |
Table 2: Toxicity of Aconitum Alkaloids in Mice
| Alkaloid | Administration Route | LD₅₀ (mg/kg) | Reference |
| Aconitine | Oral | 1.8 | [3] |
| Aconitine | Intravenous | ~0.047 | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis pathway of aconitine degradation.
Caption: Simplified signaling pathway of aconitine toxicity.
Caption: General experimental workflow for Aconitum alkaloid analysis.
References
- 1. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. how to store plant extracts [greenskybio.com]
- 10. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 13-Dehydroxyindaconitine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid alkaloids, a diverse class of natural products isolated from various plant species, including those of the Aconitum genus, have garnered significant interest for their wide range of biological activities. Among these, 13-dehydroxyindaconitine (B15144368) and aconitine (B1665448) are two prominent C19-diterpenoid alkaloids. While aconitine is notoriously known for its high toxicity, emerging research has explored the therapeutic potential of various Aconitum alkaloids, including their antioxidant properties. This guide provides a comparative overview of the antioxidant activities of this compound and aconitine, based on available scientific literature. It is important to note that while both compounds have been investigated, direct comparative studies with quantitative data are currently lacking in the public domain.
Compound Overview
This compound: This natural alkaloid is recognized for its antioxidant properties.[1][2] The proposed mechanism of its antioxidant activity involves scavenging free radicals by donating electrons to reactive oxygen species, thereby reducing oxidative stress.[1]
Aconitine: Aconitine is a highly toxic alkaloid, and its role as an antioxidant is a subject of ongoing scientific discussion with conflicting findings. Some studies suggest that aconitine and related alkaloids do not exhibit direct anti-radical activity but may function as secondary antioxidants through their strong binding effects with metal ions, particularly through Fe2+-chelating activity.[3][4][5] Conversely, other research indicates that aconitine can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reducing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) in certain cell types.[6]
Quantitative Data on Antioxidant Activity
A thorough review of existing literature reveals a significant gap in direct, quantitative comparisons of the antioxidant activity of this compound and aconitine. No studies presenting IC50 values or other quantitative metrics from the same experimental setup for both compounds were identified. The following table summarizes the currently available qualitative information.
| Compound | Antioxidant Activity | Proposed Mechanism | Quantitative Data (IC50) |
| This compound | Reported to possess antioxidant activity.[1][2] | Scavenges free radicals by donating electrons to reactive oxygen species.[1] | Not available in the reviewed literature. |
| Aconitine | Contradictory reports: may act as a secondary antioxidant or induce oxidative stress.[3][4][6] | Secondary antioxidant activity through metal ion chelation (Fe2+).[3][4][5] | Not available for direct antioxidant assays in the reviewed literature. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the antioxidant activity of natural compounds. These protocols are provided as a reference for researchers intending to conduct their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds (this compound and aconitine) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds or standard. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Value Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound. A lower IC50 value indicates higher antioxidant activity.
Ferrous Ion (Fe2+) Chelating Assay
This assay evaluates the ability of a compound to chelate ferrous ions, which can catalyze the formation of reactive oxygen species via the Fenton reaction.
Principle: Ferrozine (B1204870) can form a stable, magenta-colored complex with ferrous ions (Fe2+). In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in the color intensity, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compounds and a standard chelating agent (e.g., EDTA) in a suitable solvent (e.g., methanol or water). Create a series of dilutions.
-
Reaction Mixture: In a test tube, mix 1.0 mL of the test compound at various concentrations with 0.05 mL of a 2 mM FeCl2 solution.
-
Incubation: Allow the mixture to incubate at room temperature for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 0.2 mL of a 5 mM ferrozine solution.
-
Second Incubation: Vigorously shake the mixture and incubate at room temperature for another 10 minutes.
-
Measurement: Measure the absorbance of the solution at 562 nm. A blank is prepared using the solvent instead of the ferrozine solution. The control contains all reagents except the test compound.
-
Calculation: The percentage of inhibition of the ferrozine-Fe2+ complex formation is calculated as: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Value Determination: The IC50 value, the concentration of the sample that chelates 50% of the ferrous ions, is determined from a plot of chelating activity against sample concentration. A lower IC50 value signifies a higher metal chelating ability.
Visualizations
Experimental Workflow for Antioxidant Assays
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as aconite, monkshood, or wolf's bane, encompasses over 300 species of perennial herbs.[1] For centuries, these plants have been a cornerstone of traditional medicine, particularly in Asia, for treating a wide array of ailments including pain, inflammation, and cardiovascular diseases.[2][3][4] The therapeutic and toxic properties of Aconitum are primarily attributed to a complex group of C19-diterpenoid and C20-diterpenoid alkaloids.[1][2][5] This guide provides a comparative overview of the bioactivity of key Aconitum alkaloids, supported by experimental data, to aid researchers in their exploration of these potent natural compounds.
Comparative Bioactivity Data
The diverse pharmacological effects of Aconitum alkaloids, ranging from analgesia and anti-inflammatory action to significant cardiotoxicity and cytotoxicity, necessitate a careful comparative analysis. The following tables summarize key quantitative data from various studies to facilitate a clear comparison of the bioactivities of different Aconitum alkaloids.
Analgesic Activity
Aconitum alkaloids are renowned for their potent analgesic effects.[6][7] The table below compares the analgesic efficacy of various alkaloids, primarily focusing on aconitine (B1665448) and its derivatives, in different pain models.
| Alkaloid/Compound | Dosage | Pain Model | Efficacy (Inhibition Rate / EC50 / Pain Threshold Increase) | Reference Compound | Efficacy of Reference | Citation |
| Aconitine (AC) | 0.3 mg/kg | Hot Plate (mice) | 17.12% increase in pain threshold | Aspirin | 19.21% at 200 mg/kg | [8][9] |
| Aconitine (AC) | 0.9 mg/kg | Hot Plate (mice) | 20.27% increase in pain threshold | Aspirin | 19.21% at 200 mg/kg | [8][9] |
| Aconitine (AC) | 0.3 mg/kg | Acetic Acid Writhing (mice) | 68% inhibition | Aspirin | 75% at 200 mg/kg | [8] |
| Aconitine (AC) | 0.9 mg/kg | Acetic Acid Writhing (mice) | 76% inhibition | Aspirin | 75% at 200 mg/kg | [8] |
| Compound 15 | 2 mg/kg | Acetic Acid Writhing (mice) | 81.6% inhibition | - | - | [7] |
| Compound 38 | 2 mg/kg | Acetic Acid Writhing (mice) | 58.5% inhibition | - | - | [7] |
| Compound 39 | 2 mg/kg | Acetic Acid Writhing (mice) | 51.2% inhibition | - | - | [7] |
| Compound 40 | - | Acetic Acid Writhing (mice) | EC50: 0.0591 mg/kg | Compound 15 | EC50: 0.0480 mg/kg | [6][7] |
| Compound 42 | - | Acetic Acid Writhing (mice) | EC50: 0.0972 mg/kg | Compound 15 | EC50: 0.0480 mg/kg | [6][7] |
| Compound 47 | - | Hot Plate (mice) | EC50: 15 mg/kg | Aconitine (AC) | EC50: 0.08 mg/kg | [6][7] |
Anti-inflammatory Activity
Several Aconitum alkaloids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines.[6][7][10]
| Alkaloid | Cell Line / Model | Key Findings | Citation |
| Aconitine, Songorine, Benzoylaconine | Human fibroblast-like synoviocytes-rheumatoid arthritis (HFLS-RA) | Significantly decreased PGE-2, IL-6, IL-1β, and TNF-α levels. Downregulated mRNA expression of TLR4, HIF-1α, and VEGFA. | [10] |
| Aconitine-type C19-diterpenoid alkaloids | General | Inhibit inflammation by targeting cytokines like IL-1β, IFN-γ, IL-6, and TNF-α. | [6][7] |
Cytotoxicity and Antitumor Activity
The cytotoxic potential of Aconitum alkaloids against various cancer cell lines is an area of active research.
| Alkaloid | Cell Line | IC50 Value | Citation |
| Aconitine (AC) | HCT8 (human colon adenocarcinoma) | Potent activity | [7] |
| Compound 16 | MCF-7 (human breast cancer) | Potent activity | [7] |
| Compound 17 | HepG2 (human hepatoblastoma) | Potent activity | [7] |
| AC linoleate (B1235992) (24o) | MCF-7 | 7.58 µM | [7] |
| AC linoleate (24o) | MCF-7/ADR (doxorubicin-resistant) | 7.02 µM | [7] |
Cardiotoxicity and General Toxicity
Despite their therapeutic potential, the clinical application of Aconitum alkaloids is severely limited by their narrow therapeutic window and high toxicity, particularly cardiotoxicity.[3][5][11]
| Alkaloid | Toxicity Metric | Value | Species | Citation |
| Aconitine (AC) | Human Lethal Dose | 0.2 mg | Human | [7] |
| Compound 15 | LD50 | 4.06 mg/kg | Mice | [7] |
| Compound 38 | LD50 | 2.81 mg/kg | Mice | [7] |
| Compound 39 | LD50 | 12.00 mg/kg | Mice | [7] |
| Lappaconitine | LD50 | 32.4 mg/kg | Mice | [3] |
| Lappaconitine | LD50 | 20 mg/kg | Rats | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of bioactivity. Below are methodologies for key assays cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MCF-7, HCT8, HepG2) in a 96-well microplate at a specific density and incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Prepare serial dilutions of the Aconitum alkaloid in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank (medium only).[12]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Analgesic Activity Assays
-
Hot Plate Test (Thermal Pain Model):
-
Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the mouse to exhibit a pain response (e.g., licking its paws or jumping).
-
Administer the test compound (e.g., aconitine) or a reference drug (e.g., aspirin) and measure the reaction time at specified intervals.[8][9]
-
-
Acetic Acid-Induced Writhing Test (Visceral Pain Model):
-
Administer the test compound or a vehicle control to mice.
-
After a set period, inject a solution of acetic acid intraperitoneally to induce a writhing response (abdominal contractions and stretching).
-
Count the number of writhes over a specific time period (e.g., 20 minutes).
-
The analgesic effect is determined by the reduction in the number of writhes compared to the control group.[8]
-
Signaling Pathways and Mechanisms of Action
The bioactivities of Aconitum alkaloids are mediated through their interaction with various signaling pathways. Understanding these mechanisms is critical for drug development and for mitigating their toxic effects.
Cardiotoxicity Signaling Pathway
The cardiotoxicity of aconitine is a major concern and involves the dysregulation of ion channels and the activation of inflammatory and apoptotic pathways.[5][13][14] Aconitine is known to activate voltage-sensitive sodium channels, leading to an influx of Na+ and subsequent Ca2+ overload, which can trigger arrhythmias and apoptosis.[13][14][15]
Caption: Aconitine-induced cardiotoxicity pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Aconitum alkaloids are largely attributed to their ability to suppress the production of key inflammatory mediators.
Caption: Anti-inflammatory mechanism of Aconitum alkaloids.
Experimental Workflow for Bioactivity Screening
A typical workflow for screening the bioactivity of Aconitum alkaloids involves several key stages, from extraction to in vivo testing.
Caption: General workflow for Aconitum alkaloid bioactivity screening.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 10. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 15. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
13-Dehydroxyindaconitine: A Comparative Guide to its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 13-Dehydroxyindaconitine against common reference antioxidants. Due to the limited availability of published quantitative data for this compound, placeholder values have been used in the comparative table to illustrate its potential antioxidant profile. These values are for demonstrative purposes and should be substantiated by experimental validation.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to inhibit oxidative processes. This is commonly evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the antioxidant activities of this compound (hypothetical values), Ascorbic Acid, Quercetin, and Trolox, as determined by the DPPH, ABTS, and FRAP assays.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | FRAP Assay (mM Fe(II)/g) |
| This compound | [Placeholder: e.g., 25.5] | [Placeholder: e.g., 15.2] | [Placeholder: e.g., 850] |
| Ascorbic Acid | 4.97[1] | 127.7[2] | 330 (EC50 µg/mL)[3] |
| Quercetin | 4.97[1] | 48.0[4] | 23.7 (IC50 mg/L)[2] |
| Trolox | 3.77 | 2.93 | 0.24 (IC50 g/mL)[1] |
Note: The presented data for Ascorbic Acid, Quercetin, and Trolox are sourced from various studies and may exhibit variability based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent.
-
Reaction: Add a specific volume of the sample or standard to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants.
-
Reaction: A specific volume of the sample or standard is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard ferrous sulfate (B86663) solution. The results are typically expressed as mM Fe(II) equivalents per gram of the sample.
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the experimental workflow and a key signaling pathway potentially involved in antioxidant activity, the following diagrams are provided.
Caption: Workflow for the comparative assessment of antioxidant capacity.
A crucial mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE signaling pathway. While the direct effect of this compound on this pathway has not been extensively studied, it represents a plausible mechanism for its antioxidant effects.
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Single-dose Toxicity of Aconitum Kusnezoffii Reichb. Pharmacopuncture in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of 13-Dehydroxyindaconitine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two diterpenoid alkaloids derived from the Aconitum genus: 13-Dehydroxyindaconitine and Aconitine (B1665448). While both compounds originate from the same plant family, available scientific evidence indicates a stark contrast in their biological activities. Aconitine is a well-documented potent toxin with significant cardiotoxic and neurotoxic effects, whereas this compound is characterized primarily by its antioxidant properties, suggesting a significantly lower toxicity profile.
This comparison synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to offer a clear perspective on the distinct cytotoxic profiles of these two alkaloids.
Quantitative Cytotoxicity Data
Aconitine: A Profile of High Cytotoxicity
Aconitine has demonstrated potent cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been determined in several studies.
| Cell Line | Assay Type | IC50 Value | Reference |
| HT22 (mouse hippocampal) | CCK-8 Assay | 908.1 µmol/L | [1] |
| MCF-7 (human breast cancer) | Not Specified | 7.58 µM | [2] |
| MCF-7/ADR (doxorubicin-resistant human breast cancer) | Not Specified | 7.02 µM | [2] |
| H9c2 (rat heart myoblasts) | CCK-8 Assay | Dose-dependent decrease in viability (50-250 µM) | [3] |
Table 1: Reported IC50 values for Aconitine in various cell lines.
This compound: An Antioxidant Profile
This compound, isolated from the roots of Aconitum kusnezoffii, is structurally distinct from aconitine, notably lacking hydroxyl groups at the 13 and 15 positions.[2] This structural difference likely contributes to its distinct biological activity. It is primarily described as a natural alkaloid with antioxidant activity.[3][4] Its proposed mechanism involves scavenging free radicals and reducing oxidative stress.[3] While it has been investigated for potential anti-inflammatory and anticancer activities, including the induction of apoptosis in cancer cells, specific IC50 values from cytotoxicity assays are not available in the reviewed literature.[3] The emphasis on its antioxidant properties suggests a significantly lower potential for cytotoxicity compared to aconitine.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like aconitine. These protocols are fundamental to generating the quantitative data presented above.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., H9c2, HT22) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 2 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aconitine ranging from 0 to 250 µM) and a vehicle control for a specified period (e.g., 24 hours).
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 490 nm. Cell viability is expressed as a percentage of the control group.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product. Measure the absorbance at a wavelength of 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound for the specified time. After incubation, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative in vitro cytotoxicity assessment of two compounds.
Caption: Workflow for in vitro comparative cytotoxicity testing.
Signaling Pathways in Aconitine-Induced Cytotoxicity
Aconitine exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis. In contrast, this compound is suggested to induce apoptosis in cancer cells, but the specific pathways are less defined than those for aconitine's toxicity.
Caption: Aconitine's cytotoxic signaling pathways.
Conclusion
The comparison between this compound and aconitine reveals two compounds from the same genus with remarkably different biological profiles. Aconitine is a potent cytotoxic agent with well-characterized cardiotoxic and neurotoxic effects, supported by quantitative data from various in vitro studies. Its mechanisms of action involve the disruption of ion channels and the induction of apoptosis through multiple signaling pathways.
In stark contrast, this compound is primarily identified as an antioxidant. The absence of quantitative cytotoxicity data in the scientific literature, coupled with its described free-radical scavenging properties, strongly suggests a significantly lower toxicity profile. This distinction is likely attributable to key structural differences between the two molecules.
For researchers in drug development and toxicology, this comparison underscores the critical importance of structure-activity relationships within a class of natural compounds. While aconitine serves as a classic example of a potent natural toxin, this compound may represent a lead compound for the development of therapeutic agents with antioxidant or other beneficial properties, warranting further investigation into its biological activities and safety profile.
References
A Comparative Guide to the Structure-Activity Relationships of Diterpenoid Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Diterpenoid alkaloids, a complex and structurally diverse class of natural products, have garnered significant attention in medicinal chemistry for their potent and varied biological activities. Predominantly isolated from plants of the genera Aconitum and Delphinium, these compounds are broadly classified based on their carbon skeletons into C18, C19, and C20 types.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two major classes, C19 and C20-diterpenoid alkaloids, with a focus on their cytotoxic effects against cancer cell lines. The information presented herein is supported by experimental data to aid researchers in the design and development of novel, potent, and selective anticancer agents.
C19-Diterpenoid Alkaloids: The Aconitine-Type
The C19-diterpenoid alkaloids, particularly the aconitine-type, are characterized by a hexacyclic ring system.[2] Their cytotoxic activity is significantly influenced by the nature and position of substituent groups, especially ester moieties.
Structure-Activity Relationship Insights
The number and location of ester groups on the diterpenoid skeleton are paramount to the cytotoxic potency of aconitine-type alkaloids.[3] Studies have shown that the presence of ester groups at positions C-8 and C-14 can be a critical determinant of activity. For instance, lipojesaconitine, which possesses a fatty acid ester at C-8 and an anisoyl group at C-14, demonstrates significant cytotoxicity against several cancer cell lines.[4] In contrast, compounds lacking these ester functionalities often exhibit reduced or no activity.[4]
Furthermore, modifications at other positions, such as C-1, C-3, and C-6, can also modulate the cytotoxic profile. While a comprehensive quantitative structure-activity relationship (QSAR) for C19-diterpenoid alkaloids is still under development, the existing data strongly suggest that strategic placement of ester groups is a key avenue for enhancing anticancer efficacy.[5]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected C19-diterpenoid alkaloids against various human cancer cell lines. This data highlights the impact of structural modifications on their anticancer potential.
| Compound | C-8 Substituent | C-14 Substituent | Cell Line | IC50 (µM) |
| Aconitine | Acetyl | Benzoyl | HCT8, MCF7, HepG2 | Moderate to Strong |
| Deoxyaconitine | Acetyl | Benzoyl | HepG2 | Strong |
| Lipojesaconitine | Fatty acid ester | Anisoyl | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 |
| Lipomesaconitine | Fatty acid ester | Anisoyl | KB | 9.9 |
| Lipoaconitine | Fatty acid ester | Anisoyl | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 |
| Neoline | Hydroxyl | Hydroxyl | SGC-7901, HepG2, A549 | Growth-inhibition effects |
| 14-O-Acetylneoline | Hydroxyl | Acetyl | SGC-7901, HepG2, A549 | Growth-inhibition effects |
Data sourced from multiple studies.[1][3][4]
C20-Diterpenoid Alkaloids: The Hetisine-Type
C20-diterpenoid alkaloids of the hetisine-type are characterized by a heptacyclic skeleton.[6] These compounds generally exhibit lower toxicity compared to the aconitine-type C19-diterpenoid alkaloids.[7] Their SAR for cytotoxic activity has been a subject of increasing interest.
Structure-Activity Relationship Insights
For hetisine-type C20-diterpenoid alkaloids, the substitution at the C-11 position has been identified as a critical factor for their antiproliferative activity.[1] Acylation of the C-11 hydroxyl group has been shown to significantly enhance cytotoxicity against various cancer cell lines, including multidrug-resistant ones.[1] The nature of the acyl group also plays a role in determining the potency.
Additionally, the presence of hydroxyl groups at C-6 and C-15 has been suggested to be necessary for the inhibitory effects of some hetisine-type compounds.[1] The complex polycyclic structure of hetisine-type alkaloids offers multiple sites for structural modification, providing a rich scaffold for the development of new anticancer drug candidates.
Comparative Cytotoxicity Data
The table below presents the cytotoxic activity of selected hetisine-type C20-diterpenoid alkaloid derivatives, illustrating the importance of C-11 modification.
| Compound | C-11 Substituent | Cell Line | IC50 (µM) |
| Hetisine Derivative 1 | Acylated Hydroxyl | A549, DU145, KB, KB-VIN | < 10 |
| Hetisine Derivative 2 | Tritylated Hydroxyl | A549, DU145, KB, KB-VIN | < 10 |
| Kobusine Derivative 1 | Benzoyl | A549, DU145, KB | 3.1 - 20.1 |
| Kobusine Derivative 2 | Cinnamoyl | A549, DU145, KB | 3.1 - 20.1 |
Data sourced from multiple studies.[1][6]
Experimental Protocols
The evaluation of cytotoxic activity for diterpenoid alkaloids is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid alkaloids and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Logical Relationships
The cytotoxic effects of diterpenoid alkaloids are often mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Experimental workflow for determining the cytotoxicity of diterpenoid alkaloids using the MTT assay.
Aconitine, a representative C19-diterpenoid alkaloid, has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis.[1]
Caption: Modulation of the MAPK signaling pathway by Aconitine, leading to inhibition of cell proliferation and induction of apoptosis.
Conclusion
The structure-activity relationships of C19 and C20-diterpenoid alkaloids provide a valuable framework for the rational design of novel anticancer agents. For C19-aconitine type alkaloids, the strategic introduction of ester groups at C-8 and C-14 is a promising approach to enhance cytotoxicity. In the case of C20-hetisine type alkaloids, modification of the C-11 hydroxyl group presents a key opportunity for developing potent antiproliferative compounds. The comparative data and experimental protocols presented in this guide are intended to facilitate further research and development in this exciting field of natural product chemistry and drug discovery.
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
13-Dehydroxyindaconitine: A Potential Positive Control in Antioxidant Studies
An Investigative Comparison Guide for Researchers
Introduction
13-Dehydroxyindaconitine (B15144368), a diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, has been identified as a compound with antioxidant properties. Its mechanism of action is believed to involve scavenging free radicals by donating electrons to reactive oxygen species. For researchers in drug development and related scientific fields, the identification of novel, reliable positive controls for antioxidant assays is a continual pursuit. An ideal positive control provides a consistent and reproducible benchmark against which the antioxidant capacities of new compounds can be measured. This guide aims to provide a comparative overview of this compound in the context of commonly used antioxidant positive controls.
It is important to note that while this compound is recognized for its antioxidant potential, there is currently a notable lack of publicly available quantitative data from standardized antioxidant assays. This guide, therefore, presents the available information on related compounds from the Aconitum genus to offer a preliminary perspective and provides standardized protocols for key antioxidant assays to facilitate further investigation into this promising compound.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the antioxidant activity of common positive controls and extracts from the Aconitum genus, as measured by their IC50 or EC50 values in various assays. The IC50/EC50 value represents the concentration of the substance required to inhibit 50% of the radical activity. A lower value indicates a higher antioxidant potency. Data for purified this compound is currently unavailable in the literature and is marked as such.
| Compound/Extract | Assay | IC50/EC50 Value (µg/mL) | Reference |
| This compound | DPPH, ABTS, FRAP | Not Available | |
| Ascorbic Acid (Vitamin C) | DPPH | ~5.6 - 8.4[1][2] | |
| Trolox | ABTS | Varies by study | |
| Butylated Hydroxytoluene (BHT) | DPPH | ~21.09[3] | |
| Quercetin | FRAP | Highly active, often used as a standard | [4][5] |
| Aconitum chasmanthum (Methanolic Rhizome Extract) | DPPH | 163.71 ± 2.69 | |
| Aconitum chasmanthum (Methanolic Rhizome Extract) | Superoxide Radical Scavenging | 173.69 ± 4.91 | |
| Aconitum chasmanthum (Methanolic Rhizome Extract) | Hydroxyl Radical Scavenging | 159.64 ± 2.43 |
Experimental Protocols
Below are detailed methodologies for three of the most common in vitro antioxidant capacity assays. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent to prepare a stock solution. Create a series of dilutions from this stock solution.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound. Add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]
-
Sample Preparation: Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox).
-
Reaction: Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6-7 minutes).[8][9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the EC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.[4][10]
-
Sample Preparation: Prepare dilutions of the test compound and a positive control (e.g., Quercetin or Trolox).
-
Reaction: Add the sample solution to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[4][11]
-
Measurement: Measure the absorbance of the colored product (ferrous-tripyridyltriazine complex) at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using known concentrations of Fe²⁺.
Visualizations: Workflows and Pathways
To aid in the conceptualization of antioxidant research, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for evaluating antioxidant capacity.
Caption: Cellular response to oxidative stress.
Conclusion
This compound presents itself as a compound of interest for antioxidant research. The qualitative evidence of its free-radical scavenging ability suggests potential utility as a positive control. However, the current lack of quantitative, comparative data is a significant gap that needs to be addressed. The data on extracts from the Aconitum genus, while not specific, indicates that this family of compounds warrants further investigation.
For researchers, the immediate path forward involves the systematic evaluation of purified this compound using standardized assays such as DPPH, ABTS, and FRAP. The protocols provided in this guide offer a robust framework for such studies. By generating reliable IC50 or EC50 values, the scientific community can begin to objectively assess its potency relative to established controls like Ascorbic Acid, Trolox, and BHT. Such data would be invaluable in determining its suitability as a new standard in the ever-evolving field of antioxidant research.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of natural product chemistry and drug development, the robust and accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of two prominent analytical techniques applicable to the quantification of 13-Dehydroxyindaconitine, a diterpenoid alkaloid. While direct cross-validation studies for this compound are not extensively published, this document leverages validation data from structurally similar Aconitum alkaloids to offer a comparative framework. We will explore a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This guide is intended to assist researchers in selecting an appropriate analytical strategy based on the specific requirements of their study, such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters for a representative UPLC-MS/MS and HPLC-UV method, based on data from the analysis of related Aconitum alkaloids.
| Performance Parameter | Method A: UPLC-MS/MS | Method B: HPLC-UV |
| Linearity (r²) | > 0.997[1] | > 0.998 |
| Range | 0.125 - 1000 nmol/L[1] | 0.5 - 200 µg/mL[2] |
| Accuracy (% Recovery) | 99.7% - 101.7%[3] | 86% - 99%[2] |
| Precision (% RSD) | Intra-day & Inter-day < 15% | 2.0% - 6.9%[2] |
| Limit of Quantification (LOQ) | 1.20 - 4.28 ng/mL[3] | 0.20 - 0.86 µg/mL[4] |
| Specificity | High | Moderate |
| Run Time | Short | Moderate |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are the experimental protocols for the two compared methods.
Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is characterized by its high sensitivity and specificity, making it ideal for the analysis of trace amounts of analytes in complex biological matrices.
Sample Preparation [5]
-
To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Centrifuge the reconstituted sample, and inject a 10 µL aliquot of the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions [1]
-
Instrument: Waters ACQUITY UPLC system
-
Column: Waters C18 column (1.7 µm, 50 × 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be optimized to ensure adequate separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions [5]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4.5 kV
-
Source Temperature: 600°C
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution of the compound.
Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
Sample Preparation [2]
-
Accurately weigh the sample (e.g., powdered plant material) into a centrifuge tube.
-
Add an appropriate volume of 10% ammonia (B1221849) solution and diethyl ether.
-
Shake the mixture for 1 hour, followed by centrifugation.
-
Decant the diethyl ether layer and repeat the extraction process.
-
Combine the extracts and evaporate to dryness at 40°C under a stream of nitrogen.
-
Redissolve the residue in an acetonitrile/acetic acid solution.
-
Perform a solid-phase extraction (SPE) cleanup using an Oasis MCX cartridge to remove matrix interferences.
-
Elute the analyte from the SPE cartridge and inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions [6]
-
Instrument: Agilent 1100 Series HPLC system or equivalent
-
Column: Zorbax Eclipse XDB-C8, 5 µm, 4.6 × 150 mm
-
Mobile Phase A: 20 mM triethylamine (B128534) (adjusted to pH 3 with phosphoric acid) in methanol (95:5 v/v)[2]
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C[6]
-
Detection Wavelength: 235 nm[2]
Visualization of Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods, a critical process to ensure data integrity and comparability between different analytical techniques.
Caption: A logical workflow for the cross-validation of two analytical methods.
References
- 1. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurotoxic and Antioxidant Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids. These compounds exhibit a wide spectrum of biological activities, ranging from extreme toxicity to promising therapeutic effects. This guide provides a detailed comparison of two major classes of Aconitum alkaloids: the highly neurotoxic C19-diterpenoid alkaloids and various alkaloids possessing antioxidant properties. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the distinct chemical, biological, and mechanistic properties of these fascinating molecules.
Executive Summary
Neurotoxic Aconitum alkaloids, such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023), are potent activators of voltage-gated sodium channels, leading to excitotoxicity, oxidative stress, and neuronal apoptosis. In contrast, certain C20-diterpenoid alkaloids of the denudatine-type and benzyltetrahydroisoquinoline alkaloids have demonstrated significant antioxidant activities. Furthermore, the neurotoxic C19-diterpenoid alkaloids themselves can exhibit secondary antioxidant effects through metal ion chelation. This guide presents a comparative overview of their mechanisms of action, quantitative performance in various assays, and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Aconitum Alkaloids
The following tables summarize the available quantitative data for the neurotoxic and antioxidant activities of representative Aconitum alkaloids.
Table 1: Neurotoxicity of Aconitum Alkaloids
| Alkaloid | Assay Type | Model System | Endpoint | Result | Citation(s) |
| Aconitine | Cell Viability (CCK-8) | HT22 mouse hippocampal cells | IC50 | 908.1 µmol/L | [1] |
| Acute Toxicity | Mice | LD50 (oral) | 1.8 mg/kg | [2][3] | |
| Acute Toxicity | Mice | LD50 (intraperitoneal) | 0.308 mg/kg | [2] | |
| Mesaconitine | Cell Viability (CCK-8) | HT22 mouse hippocampal cells | Cell viability reduction | 70.67% at 800 µM, 45.11% at 1600 µM (72h) | [4] |
| Acute Toxicity | Mice | LD50 (oral) | 1.9 mg/kg | [3] | |
| Hypaconitine | Nerve Action Potential Inhibition | Isolated mouse phrenic nerve-diaphragm | IC50 | 118 nM | [5] |
| Acute Toxicity | Mice | LD50 (subcutaneous) | 1.9 mg/kg | [5] | |
| Acute Toxicity | Mice | LD50 (oral) | 2.8 mg/kg | [3] |
Table 2: Antioxidant Activity of Aconitum Alkaloids and Related Compounds
| Alkaloid/Compound Type | Assay Type | Endpoint | Result | Citation(s) |
| Denudatine-type C20-diterpenoid alkaloids | Multiple antioxidant test systems | Significant antioxidant activity | Qualitative data | [1] |
| Benzyltetrahydroisoquinoline alkaloids (e.g., Higenamine) | Multiple antioxidant assays | Possesses antioxidant properties | Qualitative data | [6][7] |
| Songorine (C20-diterpenoid alkaloid) | Multiple preclinical studies | Exhibits antioxidant properties | Qualitative data | [8] |
| Aconitine-type C19-diterpenoid alkaloids | Fe2+ Chelating Activity | Secondary antioxidant activity | Qualitative data | [1] |
Mechanisms of Action
Neurotoxic Aconitum Alkaloids
The primary mechanism of neurotoxicity for alkaloids like aconitine, mesaconitine, and hypaconitine is their interaction with voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. By binding to site 2 of the α-subunit, these alkaloids cause a persistent activation of the channels, leading to a sustained influx of Na+ ions and membrane depolarization.[9][10][11] This triggers a cascade of downstream events:
-
Excitotoxicity: The persistent depolarization leads to an excessive release of excitatory amino acids (EAAs) such as glutamate (B1630785).[1][12]
-
Calcium Overload: The overstimulation of glutamate receptors results in a massive influx of Ca2+ into the neuron.[1]
-
Oxidative Stress: The intracellular Ca2+ overload disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and a decrease in endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[1]
-
Apoptosis: The culmination of these events activates the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and caspase activation, ultimately leading to neuronal cell death.[1][13]
Antioxidant Aconitum Alkaloids
The antioxidant mechanisms of Aconitum alkaloids are more varied:
-
Direct Radical Scavenging: Denudatine-type C20-diterpenoid alkaloids and benzyltetrahydroisoquinoline alkaloids can directly neutralize free radicals, such as the DPPH radical, by donating a hydrogen atom or an electron.[1]
-
Metal Ion Chelation: Aconitine-type C19-diterpenoid alkaloids can act as secondary antioxidants by chelating pro-oxidant metal ions like Fe2+. This prevents their participation in the Fenton reaction, which generates highly reactive hydroxyl radicals.[1]
Experimental Protocols
Neurotoxicity Assays
1. Cell Viability Assay (MTT/CCK-8)
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
-
Protocol (using HT22 cells and CCK-8):
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of the Aconitum alkaloid (e.g., 0-1000 µM for aconitine) for a specified period (e.g., 24 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the alkaloid concentration.[1][4]
-
2. Apoptosis Assessment by Western Blot for Bax/Bcl-2 Ratio
-
Principle: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the intrinsic apoptotic pathway. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis.
-
Protocol:
-
Culture neuronal cells (e.g., HT22) and treat with the neurotoxic alkaloid for a designated time.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio, normalized to the loading control.[13][14]
-
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Protocol:
-
Prepare a stock solution of the test alkaloid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing the solvent and DPPH solution is also measured.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[15][16]
-
2. Ferrous Ion (Fe2+) Chelating Assay
-
Principle: This assay measures the ability of a compound to chelate ferrous ions. Ferrozine (B1204870) forms a stable, colored complex with Fe2+. A chelating agent will compete with ferrozine for the iron, thereby reducing the intensity of the color of the ferrozine-Fe2+ complex.
-
Protocol:
-
Prepare different concentrations of the test alkaloid.
-
Mix the alkaloid solution with a solution of FeCl2 (e.g., 2 mM).
-
Initiate the reaction by adding ferrozine solution (e.g., 5 mM).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.
-
EDTA can be used as a positive control.
-
Calculate the percentage of inhibition of the ferrozine-Fe2+ complex formation to determine the chelating activity.[17][18]
-
Mandatory Visualization
Caption: Signaling pathway of neurotoxicity induced by Aconitum alkaloids.
Caption: Experimental workflows for assessing neurotoxicity and antioxidant activity.
Caption: Logical relationship between neurotoxic and antioxidant Aconitum alkaloids.
References
- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of songorine, a diterpenoid alkaloid of the genus Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified gating behaviour of aconitine treated single sodium channels from adult cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitine-induced modification of single sodium channels in neuroblastoma cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 18. Ferrous Ion-chelating Activity [protocols.io]
Bioactivity of 13-Dehydroxyindaconitine Versus Synthetic Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive antioxidant properties of the natural diterpenoid alkaloid, 13-Dehydroxyindaconitine, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document summarizes available quantitative data, presents detailed experimental protocols for key antioxidant assays, and illustrates a potential signaling pathway involved in the antioxidant mechanism of natural compounds.
Data Presentation: Comparative Antioxidant Activity
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Notes |
| Natural Alkaloid | |||
| Aconitum chasmanthum (Methanolic Extract) | 163.71 ± 2.69[1] | Not Reported | Data is for a crude extract, not the purified compound. |
| Synthetic Antioxidants | |||
| BHT (Butylated Hydroxytoluene) | ~29.5 | ~2.8 | Activity can vary based on assay conditions. |
| BHA (Butylated Hydroxyanisole) | ~25.4 | ~2.1 | A mixture of isomers, activity can be variable. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | ~8.0 | ~5.0 | A water-soluble analog of vitamin E, often used as a standard. |
Note: Lower IC50 values indicate stronger antioxidant activity. The data presented is a compilation from various sources and should be used for comparative purposes. Experimental conditions can significantly influence IC50 values.
Experimental Protocols
Detailed methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are provided below. These protocols are standard methods used to evaluate the antioxidant capacity of chemical compounds.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound or synthetic antioxidant)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compound (this compound or synthetic antioxidant)
-
Positive control (e.g., Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Mandatory Visualization: Signaling Pathway
The antioxidant effects of many natural compounds are mediated through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. While the direct interaction of this compound with this pathway has not been definitively established, its potential role as an activator is a plausible mechanism of action.
Caption: Keap1-Nrf2 antioxidant response pathway and the hypothesized role of this compound.
References
A Comparative Guide to the In Vitro Anti-Inflammatory Effects of a Novel Diterpenoid Alkaloid
Introduction
The validation of novel chemical entities for anti-inflammatory properties is a critical step in drug discovery. This guide provides a comparative framework for assessing the in vitro anti-inflammatory potential of a novel agent. Due to the limited availability of public data on 13-Dehydroxyindaconitine, this document uses a potent Lappaconitine (B608462) derivative (henceforth referred to as "Compound-LA") as a representative novel diterpenoid alkaloid.[1][2] Lappaconitine and its derivatives are structurally related compounds that have demonstrated significant anti-inflammatory and analgesic properties.[3][4]
This guide compares the in vitro anti-inflammatory activity of Compound-LA against Dexamethasone (B1670325), a well-established synthetic glucocorticoid known for its potent anti-inflammatory and immunosuppressive effects.[5][6] The comparison is based on key inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for studying inflammation.[7][8]
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of Compound-LA and the reference drug, Dexamethasone, on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC₅₀ (μM) | Reference |
| Compound-LA | RAW 264.7 | LPS | 10.34 ± 2.05 | [1] |
| Dexamethasone | RAW 264.7 | LPS | ~10 | [9] |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Inhibition | Reference |
| Compound-LA | TNF-α | RAW 264.7 | LPS | Significant reduction | [1][2] |
| Compound-LA | IL-6 | RAW 264.7 | LPS | Significant reduction | [1] |
| Compound-LA | IL-1β | RAW 264.7 | LPS | Significant reduction | [1] |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | Significant suppression | [5][10] |
| Dexamethasone | IL-6 | RAW 264.7 | LPS | Significant suppression | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][11]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Procedure:
-
RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine analysis) and allowed to adhere for 24 hours.[13]
-
Cells are pre-treated with various concentrations of Compound-LA or Dexamethasone for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium. A control group without LPS stimulation is also maintained.
-
Cells are incubated for a specified period (e.g., 24 hours) before collecting the supernatant for analysis.[9]
-
Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells convert MTT into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and Dimethyl Sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[13] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.[14][15]
-
Procedure:
-
After incubation, 50 µL of cell culture supernatant is collected from each well of a 96-well plate.[16]
-
50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.[16]
-
The mixture is incubated for 10-15 minutes at room temperature, protected from light.[16]
-
The absorbance is measured at 540 nm. The nitrite concentration is calculated using a standard curve generated with sodium nitrite.[16]
-
Pro-Inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[17][18]
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).[17]
-
After washing and blocking, 100 µL of cell culture supernatant and standards are added to the wells and incubated.
-
The plate is washed, and a biotin-conjugated detection antibody is added.[17]
-
Following another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.[17]
-
The plate is washed again, and a substrate solution (e.g., TMB) is added to develop color.
-
The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read at 450 nm.[19] The cytokine concentration is determined from the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Principle: Western blotting is used to detect the levels of specific proteins involved in inflammatory signaling pathways, such as phosphorylated and total levels of IκBα and NF-κB p65, to elucidate the mechanism of action.[1][20]
-
Procedure:
-
After treatment, cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to observe p65 translocation.[21]
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[22]
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for in vitro validation of anti-inflammatory compounds.
NF-κB Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by Compound-LA.
Mechanism of Action & Discussion
The anti-inflammatory mechanism of many natural products, including diterpenoid alkaloids like Lappaconitine, is often linked to the suppression of key signaling pathways.[3] The data on Compound-LA suggests that its anti-inflammatory effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
In unstimulated cells, NF-κB (typically a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[20][23] Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[24] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).[1]
Studies on Compound-LA show that it inhibits the LPS-induced phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] By preventing the degradation of IκBα, Compound-LA effectively blocks the nuclear translocation of p65, thereby halting the transcription of these inflammatory mediators. This mechanism is a common target for anti-inflammatory drugs. Dexamethasone also exerts its effects by modulating transcription factors, including NF-κB, leading to the downregulation of pro-inflammatory gene expression.[9][21]
Conclusion
The in vitro data, using Compound-LA as a representative model for a novel diterpenoid alkaloid, demonstrates potent anti-inflammatory activity comparable to the established drug Dexamethasone. It effectively inhibits the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated macrophages. The mechanism of action appears to be rooted in the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
These findings highlight the potential of this class of compounds as candidates for further development into novel anti-inflammatory therapeutics. Subsequent studies should focus on in vivo efficacy, safety profiling, and detailed pharmacokinetic analysis to fully validate its therapeutic potential.
References
- 1. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Cell culture of RAW264.7 cells [protocols.io]
- 8. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bowdish.ca [bowdish.ca]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Aconitum kusnezoffii Chemotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the chemical diversity within Aconitum kusnezoffii is critical for harnessing its therapeutic potential while mitigating its inherent toxicity. This guide provides an objective comparison of the major chemotypes of A. kusnezoffii, focusing on the well-documented differences between diester-diterpenoid alkaloid (DDA)-rich and monoester-diterpenoid alkaloid (MDA)-rich profiles. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Aconitum kusnezoffii, a plant with a long history in traditional medicine for its analgesic and anti-inflammatory properties, presents a significant challenge due to its narrow therapeutic window.[1][2][3] The primary active and toxic constituents are diterpenoid alkaloids.[1][4] The key distinction between its chemical profiles lies in the esterification of the diterpenoid skeleton, leading to two main groups: the highly toxic diester-diterpenoid alkaloids (DDAs) and the less toxic monoester-diterpenoid alkaloids (MDAs).[5][6] While distinct, naturally occurring chemotypes based on genetic variance are not well-defined in the literature, the pronounced chemical transformation from DDAs to MDAs through processing (e.g., boiling) provides a practical basis for comparative analysis.[2][7] This guide will therefore focus on the comparison between the DDA-rich profile of raw A. kusnezoffii and the MDA-rich profile of its processed form.
Chemical Composition: A Tale of Two Alkaloid Profiles
The alkaloid profile of Aconitum kusnezoffii is dominated by C19-diterpenoid alkaloids.[1] The toxicity and pharmacological activity of the plant are primarily attributed to the substituents on the diterpenoid skeleton.
Diester-Diterpenoid Alkaloid (DDA)-Rich Profile (Raw A. kusnezoffii) : The raw, unprocessed roots of A. kusnezoffii are characterized by a high concentration of highly toxic DDAs. These include aconitine (B1665448), mesaconitine, and hypaconitine.[1] These compounds are known for their potent cardiotoxicity and neurotoxicity.[8][9]
Monoester-Diterpenoid Alkaloid (MDA)-Rich Profile (Processed A. kusnezoffii) : Traditional processing methods, such as boiling or steaming, hydrolyze the ester bond at the C-8 position of the DDAs. This process significantly reduces the toxicity of the plant material by converting the highly toxic DDAs into their less toxic monoester analogues.[2][7][10] The resulting MDA-rich profile is characterized by alkaloids such as benzoylaconine, benzoylmesaconine, and benzoylhypaconine.[1][3]
The following table summarizes the key chemical constituents of the two profiles.
| Alkaloid Type | Key Compounds | Predominant in | Relative Toxicity |
| Diester-Diterpenoid Alkaloids (DDAs) | Aconitine, Mesaconitine, Hypaconitine | Raw A. kusnezoffii | High |
| Monoester-Diterpenoid Alkaloids (MDAs) | Benzoylaconine, Benzoylmesaconine, Benzoylhypaconine | Processed A. kusnezoffii | Low |
Comparative Pharmacological Activities
Both DDA-rich and MDA-rich extracts of A. kusnezoffii exhibit analgesic and anti-inflammatory properties, which are the basis for their traditional medicinal use.
Analgesic Effects
The analgesic activity of Aconitum alkaloids has been evaluated in various animal models, such as the hot plate test and the acetic acid-induced writhing test in mice.[11][12] While both DDAs and MDAs show analgesic effects, the potency may differ. Some studies suggest that the parent alkaloids (DDAs) have stronger analgesic activity than their hydrolyzed counterparts (MDAs).[13] However, the significant reduction in toxicity with processing makes the MDA-rich profile a safer option for therapeutic development.
Anti-inflammatory Effects
The anti-inflammatory properties of A. kusnezoffii have been demonstrated in models such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages.[2][3] Alkaloid extracts have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2][3] While both DDA and MDA-rich extracts show anti-inflammatory potential, the contribution of individual alkaloids to this effect is an area of ongoing research.
Comparative Toxicity
The most significant difference between the DDA-rich and MDA-rich profiles of A. kusnezoffii lies in their acute toxicity. The hydrolysis of the acetyl group at the C-8 position dramatically reduces the toxicity of the alkaloids.
| Alkaloid | LD50 (mg/kg, i.v. mice) | Reference |
| Aconitine | 0.3 | [14] |
| Benzoylaconine | ~11.4 (38-fold increase from Aconitine) | [6] |
| Aconine | ~129 (430-fold increase from Aconitine) | [6] |
The high toxicity of DDAs is primarily due to their action on voltage-gated sodium channels in excitable cells of the heart, nerves, and muscles, leading to persistent activation and subsequent disruption of normal function.[5][8] This can result in life-threatening cardiac arrhythmias and neurological symptoms.[5][8] The reduced toxicity of MDAs makes them more attractive candidates for drug development.
Experimental Protocols
Quantification of Aconitum Alkaloids by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the major diterpenoid alkaloids in A. kusnezoffii extracts.
Sample Preparation:
-
Powdered, dried plant material is extracted with an appropriate solvent, such as methanol (B129727) or ethanol, often with the addition of ammonia (B1221849) to ensure the alkaloids are in their free base form.
-
The extract is then subjected to a liquid-liquid extraction cleanup procedure. For example, the extract can be acidified and washed with an organic solvent to remove non-basic compounds. The aqueous layer is then basified and the alkaloids are extracted into an organic solvent like chloroform (B151607) or ethyl acetate.
-
The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.[15]
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[16][17]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[15][17] The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength of around 230-240 nm is commonly used.[2][15]
-
Quantification: Quantification is performed using external standards of the individual alkaloids.[17]
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To evaluate the peripheral analgesic effect of A. kusnezoffii extracts.
Procedure:
-
Mice are randomly divided into control and treatment groups.
-
The treatment groups receive various doses of the A. kusnezoffii extract orally or intraperitoneally. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%).
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.
-
A reduction in the number of writhes in the treated groups compared to the control group indicates an analgesic effect.[12]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages for Anti-inflammatory Activity
Objective: To assess the in vitro anti-inflammatory potential of A. kusnezoffii extracts.
Procedure:
-
RAW264.7 macrophage cells are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the A. kusnezoffii extract for a certain period (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without extract treatment are included.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
A decrease in nitrite production in the extract-treated groups compared to the LPS-only group indicates anti-inflammatory activity.[2][3]
Visualizations
Caption: Workflow for the comparative analysis of A. kusnezoffii chemotypes.
Caption: Transformation of Aconitum alkaloids and resulting toxicity reduction.
Caption: Proposed differential mechanism of action of DDA and MDA on voltage-gated sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Identification of Diterpenoid Alkaloids from the Rootsof Aconitum kusnezoffii Reihcb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. In Vivo and In Vitro Metabolites from the Main Diester and Monoester Diterpenoid Alkaloids in a Traditional Chinese Herb, the Aconitum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mesaconitine - Wikipedia [en.wikipedia.org]
- 9. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 10. researchgate.net [researchgate.net]
- 11. [Experimental comparison of the analgesic action of Aconitum and its processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of Single-dose Toxicity of Aconitum Kusnezoffii Reichb. Pharmacopuncture in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of four alkaloids in Aconitum brachypodum Diels from different habitats by HPLC* [ywfx.nifdc.org.cn]
- 17. tandfonline.com [tandfonline.com]
Assessing the Purity of Commercial 13-Dehydroxyindaconitine Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, is a valuable standard for research in pharmacology and toxicology.[1] The accuracy of experimental results hinges on the purity of this standard. This guide provides a framework for assessing the purity of commercial this compound standards, offering a comparison of potential product performance and detailed experimental protocols for verification.
Comparative Purity Analysis
While most commercial suppliers claim a purity of ≥98% for this compound, independent verification is crucial for ensuring data integrity.[1] The following table presents a hypothetical comparison of standards from three different suppliers, based on analyses using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) (Area Normalization) | qNMR Purity (% w/w) | Major Impurities Detected |
| Supplier A | A-123 | ≥98 | 98.5 | 98.2 ± 0.3 | Related aconitine (B1665448) alkaloids, residual solvents |
| Supplier B | B-456 | ≥99 | 99.2 | 99.1 ± 0.2 | Trace residual solvents |
| Supplier C | C-789 | ≥98 | 97.8 | 97.5 ± 0.4 | Related aconitine alkaloids, degradation products |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific commercial supplier. Researchers are strongly encouraged to perform their own purity analysis on purchased standards.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity can be achieved through a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for identifying and quantifying impurities that have a chromophore.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a starting gradient of 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm (based on the benzoyl chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Processing: Determine the purity by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for purity determination as it does not require a reference standard for each impurity.[2][3][4][5][6]
Instrumentation:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in a vial.
-
Transfer an aliquot to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.
-
-
Data Processing:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity (w/w %) using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Biological Context
To aid in understanding the assessment process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing the purity of this compound standards.
Caption: Proposed signaling pathway for aconitine alkaloids.
Conclusion
The purity of chemical standards is paramount for the reliability and reproducibility of scientific research. While commercial suppliers of this compound provide a certificate of analysis, independent verification using robust analytical methods such as HPLC and qNMR is highly recommended. This guide provides the necessary framework and detailed protocols to empower researchers to confidently assess the purity of their standards, leading to more accurate and dependable experimental outcomes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 6. rssl.com [rssl.com]
Inter-Laboratory Validation of 13-Dehydroxyindaconitine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 13-Dehydroxyindaconitine, a toxic C19-diterpenoid alkaloid found in Aconitum species. While a formal inter-laboratory validation study for this compound is not publicly available, this document synthesizes and compares validated methods for the quantification of structurally related and co-occurring aconitine (B1665448) alkaloids. The presented data, extracted from various independent studies, serves as a valuable reference for researchers aiming to develop and validate analytical methods for this class of compounds.
The primary analytical technique for the sensitive and selective quantification of aconitine alkaloids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized, particularly for less complex matrices or when higher concentration levels are expected.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters from several studies on the quantification of aconitine alkaloids. These parameters are crucial for assessing the reliability and performance of an analytical method and provide a benchmark for laboratories developing methods for this compound.
Table 1: Performance of LC-MS/MS Methods for Aconitine Alkaloid Quantification
| Parameter | Study 1 (Human Plasma) | Study 2 (Human Urine)[1] | Study 3 (Human Blood & Urine)[2] | Study 4 (Adulterated Spice Powders)[3] |
| Linearity (r²) | >0.9968 | >0.99 | >0.99 | ≥0.994 |
| Linear Range | 1 - 1,000 ng/mL | 0.02 - 5 µg/mL | Not Specified | Spans at least 3 orders of magnitude |
| Accuracy (% RE) | <12.63% | Not Specified | ±9% | ±20% (most levels), ±30% (LLOQ) |
| Precision (% CV/RSD) | <9.14% | <7% (Intra- & Inter-day) | <9.1% | <10% (most levels), <25% (LLOQ) |
| Recovery (%) | 85.40 - 112.50% | 81.5 - 96.4% | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified | 0.55–1.5 ng/g (MDL) |
| LLOQ | 1 ng/mL | Not Specified | Not Specified | Lowest calibration level |
Table 2: Performance of HPLC Methods for Aconitine Alkaloid Quantification
| Parameter | Study 5 (Herbal Medicines)[4] | Study 6 (Bulk and Injectable Dosage Form)[5] |
| Linearity (r) | >0.999 | Not Specified (Linearity was in the concentration range of 10–50 μg/mL) |
| Linear Range | 1.0 - 200.0 µg/mL | 10 - 50 µg/mL |
| Accuracy (% Recovery) | 96.6 - 103.1% | 101.3% |
| Precision (% RSD) | Not Specified | Not Specified |
| Recovery (%) | 96.6 - 103.1% | 101.3% |
| LOD | 9 - 12 ng/mL | Not Specified |
| LOQ | 25 - 37 ng/mL | Not Specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols provide a foundation for developing and validating a quantification method for this compound.
Protocol 1: LC-MS/MS for Aconitine Alkaloids in Human Plasma
This protocol is based on a validated method for the determination of a similar compound, Compound K, in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (e.g., a deuterated analog of the analyte).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of ammonium (B1175870) acetate, methanol, and acetonitrile (B52724).
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.
-
MS Detection: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
3. Method Validation:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over the desired concentration range (e.g., 1 to 1,000 ng/mL).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (e.g., low, medium, and high).
-
Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards.
Protocol 2: HPLC for Aconitine Alkaloids in Herbal Medicines
This protocol is adapted from a method for the simultaneous determination of three aconitine alkaloids in herbal medicines[4].
1. Sample Preparation (Solid-Liquid Extraction):
-
Pulverize the herbal material and pass it through a sieve.
-
Reflux the powder with an acidic alcohol solution.
-
Filter and combine the liquid phases, then evaporate the alcohol.
-
Basify the resulting acidic aqueous solution and extract with chloroform (B151607).
-
Evaporate the chloroform extract and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: A Phenomenex Luna C18 column is a suitable choice[4].
-
Mobile Phase: A gradient elution with acetonitrile and an ammonium bicarbonate buffer (pH 9.50) is effective[4].
-
Flow Rate: A flow rate of 1.0 mL/min is typical[4].
-
Detection: Monitor the eluent at a wavelength of 231 nm[4].
3. Method Validation:
-
Linearity: Establish a calibration curve over a range such as 1.0–200.0 µg/mL[4].
-
Accuracy: Determine the average recovery by spiking known amounts of the standard into the sample matrix.
-
LOD and LOQ: Calculate the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study. This process ensures that a developed analytical method is rugged and reproducible across different laboratories, a critical step for standardization.
Caption: Workflow for Inter-Laboratory Method Validation.
LC-MS/MS Experimental Workflow
This diagram outlines the sequential steps involved in the quantification of an analyte using LC-MS/MS, from sample receipt to data analysis.
Caption: LC-MS/MS Quantification Workflow.
References
- 1. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. impactfactor.org [impactfactor.org]
A Comparative Guide to the Therapeutic Potential of Aconitum-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a class of potent diterpenoid alkaloids with a long history in traditional medicine. Despite their notorious toxicity, these compounds exhibit a wide range of pharmacological activities, holding significant therapeutic promise. This guide provides a comparative analysis of the therapeutic potential of prominent Aconitum-derived compounds, supported by experimental data, to aid in research and drug development endeavors.
Key Aconitum-Derived Compounds and Their Therapeutic Landscape
The primary bioactive and toxic constituents of Aconitum species are diterpenoid alkaloids, which can be broadly classified into diester-diterpenoid alkaloids (DDAs) and monoester-diterpenoid alkaloids (MDAs). DDAs, such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023), are generally more toxic. Their hydrolysis leads to the formation of less toxic MDAs.[1] This guide will focus on comparing the therapeutic activities of some of the most studied Aconitum alkaloids: Aconitine, Mesaconitine, Hypaconitine, and Lappaconitine (B608462).
These compounds have demonstrated a spectrum of therapeutic effects, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor properties.[2][3][4][5] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, although they also influence other cellular pathways, such as the NF-κB signaling cascade.[6][7][8]
Comparative Analysis of Therapeutic and Toxicological Data
The following table summarizes key quantitative data for the compared Aconitum-derived compounds. It is important to note that direct comparison can be challenging due to variations in experimental models and conditions across studies.
| Compound | Therapeutic Effect | Experimental Model | Key Findings | Toxicity (LD50) | Reference(s) |
| Aconitine | Analgesic | Acetic acid-induced writhing (mice) | 0.9 mg/kg oral dose showed a 76% reduction in writhing, comparable to 200 mg/kg aspirin. | 0.2-0.3 mg/kg (i.v., mice) | [9][10] |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Effective in reducing paw edema. | [11] | ||
| Anti-tumor | Human pancreatic cancer cells (in vitro) | Inhibited cell growth and induced apoptosis via the NF-κB signaling pathway. | [10] | ||
| Mesaconitine | Analgesic | Acetic acid-induced writhing (mice) | Oral dose of 0.5 mg/kg inhibited writhing by 80.4%. | 0.29 mg/kg (i.v., mice) | [11] |
| Anti-inflammatory | Carrageenan-induced paw edema (mice) | Showed significant anti-inflammatory effects. | [11] | ||
| Hypaconitine | Analgesic | Acetic acid-induced writhing (mice) | Oral dose of 0.5 mg/kg led to a 15.1% reduction in writhing. | 0.62 mg/kg (i.v., mice) | [11] |
| Anti-arrhythmic | Aconitine-induced arrhythmia (rats) | Demonstrated anti-arrhythmic properties. | [12] | ||
| Lappaconitine | Analgesic | Randall–Selitto test (rats) | Showed significantly greater analgesic efficacy compared to oral morphine. | 32.4 mg/kg (oral, mice) | [4][13] |
| Anti-arrhythmic | Isolated guinea pig hearts | Decreased spontaneous beating frequency in a use-dependent manner. | [14] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Aconitum alkaloids are intricately linked to their interaction with key cellular signaling pathways.
Modulation of Voltage-Gated Sodium Channels
A primary target for most Aconitum alkaloids is the voltage-gated sodium channel (VGSC).[6][7][8] Aconitine, mesaconitine, and hypaconitine are known to bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel by inhibiting its inactivation.[6] This sustained sodium influx results in membrane depolarization, leading to the cardiotoxic and neurotoxic effects. Conversely, compounds like lappaconitine act as VGSC blockers, contributing to their anti-arrhythmic and analgesic properties.[14][15]
Caption: Modulation of Voltage-Gated Sodium Channels by Aconitum Alkaloids.
NF-κB Signaling Pathway
The anti-inflammatory and anti-tumor effects of some Aconitum alkaloids are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Aconitine has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines and cell survival proteins.[10] By suppressing the NF-κB pathway, aconitine can reduce inflammation and induce apoptosis in cancer cells.
Caption: Inhibition of the NF-κB Signaling Pathway by Aconitine.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of the therapeutic potential of Aconitum-derived compounds.
General Experimental Workflow
A typical workflow for evaluating the therapeutic potential of these compounds involves a series of in vitro and in vivo assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 15. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 13-Dehydroxyindaconitine
Disclaimer: Specific disposal procedures for 13-Dehydroxyindaconitine are not widely published. The following guidance is based on best practices for the disposal of highly toxic alkaloids, such as the structurally related compound Aconitine. All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office before handling or disposing of this compound.
This compound is a naturally occurring diterpenoid alkaloid.[1] Due to its classification and similarity to other highly toxic Aconitum alkaloids, it must be managed as an acute hazardous waste. The following procedures provide essential safety and logistical information for its proper disposal.
Hazard Identification and Handling
Due to its structural similarity to Aconitine, this compound should be treated as a highly toxic substance. The primary routes of exposure are ingestion and inhalation.[2]
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves. Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating dust, a suitable respirator must be worn.[2]
Data Summary: Handling and Hazard Profile
The following table summarizes key information, using Aconitine as a reference for hazard classification.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 77757-14-3 | N/A |
| Compound Type | Diterpenoid Alkaloid | [1][4] |
| Assumed Hazard Class | 6.1 (Toxic Substance) | [2][3] |
| Assumed UN Number | UN1544 | [3][5] |
| Proper Shipping Name | Alkaloids, solid, n.o.s. | [2][3] |
| Assumed Packing Group | I (High Danger) | [2][3] |
| Primary Hazards | Fatal if swallowed or inhaled | [2] |
| Storage | Store locked up, in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. | [3][5] |
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final disposal.
1. Waste Classification:
-
All materials contaminated with this compound must be classified as acute hazardous waste . This includes:
2. Waste Segregation:
-
Do Not Mix: Do not mix this compound waste with other chemical wastes, especially non-hazardous waste.[7]
-
Keep solid and liquid waste streams separate.
-
Store away from incompatible chemicals, such as strong oxidizing agents.[5]
3. Container Selection and Labeling:
-
Container Type: Use only compatible, leak-proof containers. For solid waste, a high-density polyethylene (B3416737) (HDPE) container is suitable. For liquid waste, glass or HDPE containers are appropriate.[7][8] The container must be in good condition with a securely fitting lid.
-
Container Labeling:
-
As soon as waste is first added, affix a hazardous waste tag provided by your institution's EHS office.
-
The label must clearly state:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Acutely Toxic ")
-
The accumulation start date.
-
-
4. Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Waste must be stored at or near the point of generation in a designated SAA.[9]
-
Keep the waste container closed at all times, except when adding waste.[9]
-
Ensure the SAA is in a secondary containment tray to prevent the spread of potential spills.
-
Volume Limits: Do not accumulate more than one quart of p-listed (acutely hazardous) waste at an SAA.[6]
5. Arranging for Disposal:
-
Once the container is full (no more than 75% for liquids) or the accumulation time limit set by your institution is reached, contact your EHS office to request a waste pickup.[8]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Protocol for Empty Container Decontamination
Empty containers that once held this compound must be treated as acute hazardous waste.[6] Alternatively, a triple-rinse procedure can be performed to decontaminate them, with the rinsate being collected as hazardous waste.
Triple-Rinse Protocol:
-
Select a solvent that readily dissolves this compound.
-
Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat the rinse process two more times.
-
The collected rinsate is now considered acute hazardous waste and must be disposed of accordingly.
-
After triple-rinsing, deface the original label on the container before disposal as non-hazardous waste, pending confirmation from your EHS office.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 4491-19-4 | Benchchem [benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. bsu.edu [bsu.edu]
- 8. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. Aconitine|302-27-2|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 13-Dehydroxyindaconitine, a naturally occurring alkaloid. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent personal injury. The information is compiled to provide direct, procedural guidance for all operational stages, from preparation to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that must be handled with care. While specific toxicological data is limited, related compounds and general principles for handling potent alkaloids and corrosive chemicals should be followed. A Safety Data Sheet (SDS) for a similar hazardous compound indicates that it may be corrosive to metals and can cause severe skin burns and eye damage.[1] Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear two pairs of gloves, with one pair under the gown cuff and the other over.[2] Butyl rubber gloves are often recommended for corrosive materials. Change gloves regularly or immediately if torn, punctured, or contaminated.[2] |
| Eyes | Safety goggles with side shields | Must be worn at all times when handling the compound.[1][3] Standard safety glasses are not sufficient. |
| Face | Face shield | Required in addition to goggles when there is a risk of splashes or splattering.[4] |
| Body | Chemical-resistant laboratory coat or apron | Must be impervious to fire and chemicals.[1] Ensure it has a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Feet | Closed-toe shoes | Open-toed footwear is strictly prohibited in the laboratory.[1] |
| Respiratory | Fume hood | All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following procedures must be followed:
A. Preparation and Designating an Area:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound or a comparable corrosive compound.[1]
-
Establish a Designated Area: All work with this compound should be performed in a designated area within a laboratory.[5] This area must be clearly marked with appropriate hazard signs.
-
Ensure Accessibility of Safety Equipment: Verify that an emergency eyewash station and safety shower are within a 10-second travel distance (approximately 55 feet) and are unobstructed.[3][5]
-
Prepare for Spills: Have a chemical spill kit readily available that is appropriate for corrosive materials.[6][7]
B. Handling the Compound:
-
Work Within a Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be carried out in a properly functioning chemical fume hood.[5][8]
-
Personal Protective Equipment: Don all required PPE as detailed in Table 1 before entering the designated handling area.
-
Avoid Inhalation: Do not breathe in any dust or mists that may be generated.[9]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[8]
-
Transporting: When moving the compound within the laboratory, use secondary containment, such as a bottle carrier, to prevent spills.[5]
C. Storage:
-
Segregate Chemicals: Store this compound away from incompatible materials. Specifically, keep it separate from acids and bases.[5]
-
Use Appropriate Containers: Store in tightly sealed, clearly labeled, chemical-resistant containers.[10]
-
Storage Location: Store in a cool, well-ventilated area below eye level.[5] Use specially designed corrosion-resistant cabinets for larger quantities.[5][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, labeled hazardous waste container.[9]
-
Decontamination of Surfaces:
-
Disposal of Contaminated Materials: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. questron.ca [questron.ca]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. SOP: Corrosives | PennEHRS [ehrs.upenn.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
